5-Methylheptanal
Description
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Structure
3D Structure
Properties
CAS No. |
75579-88-3 |
|---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
5-methylheptanal |
InChI |
InChI=1S/C8H16O/c1-3-8(2)6-4-5-7-9/h7-8H,3-6H2,1-2H3 |
InChI Key |
RRTVBKXBOQHBMV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCC=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Methylheptanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylheptanal, a branched-chain aliphatic aldehyde, is a molecule of interest in various scientific domains, including organic synthesis and the study of volatile organic compounds. Its chemical structure, characterized by an eight-carbon backbone with a methyl group at the fifth position and a terminal aldehyde functional group, imparts specific physical and chemical properties that are crucial for its application and reactivity. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physical characteristics, spectroscopic data, synthesis, and reactivity. While experimental data for this specific compound is limited in publicly accessible literature, this guide consolidates available information and provides predicted data and analogous experimental protocols to facilitate further research and application.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that much of the available data is computed, and experimental verification is recommended for critical applications.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | - | - |
| CAS Number | 75579-88-3 | PubChem[1] |
| Molecular Formula | C₈H₁₆O | PubChem[1] |
| Molecular Weight | 128.21 g/mol | PubChem[1] |
| Canonical SMILES | CCC(C)CCCC=O | PubChem[1] |
| InChI | InChI=1S/C8H16O/c1-3-8(2)6-4-5-7-9/h7-8H,3-6H2,1-2H3 | PubChem[1] |
| Stereoisomer | (5S)-5-methylheptanal | PubChem[2] |
| Boiling Point | Not experimentally determined | - |
| Melting Point | Not experimentally determined | - |
| Density | Not experimentally determined | - |
| Refractive Index | Not experimentally determined | - |
| XLogP3 (Computed) | 2.4 | PubChem[1][2] |
| Topological Polar Surface Area (Computed) | 17.1 Ų | PubChem[1][2] |
Spectroscopic Data (Predicted)
1H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to show characteristic signals for the aldehydic proton, as well as for the various aliphatic protons in the carbon chain. The aldehydic proton (CHO) typically appears as a triplet in the downfield region of the spectrum, around δ 9.6-9.8 ppm, due to coupling with the adjacent methylene (B1212753) protons. The protons on the carbon chain will exhibit complex splitting patterns in the upfield region (δ 0.8-2.5 ppm).
13C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde group in the highly deshielded region of δ 200-205 ppm. The other seven carbon atoms will appear in the aliphatic region of the spectrum (δ 10-60 ppm).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound is expected to display a strong, sharp absorption band characteristic of the C=O stretching vibration of a saturated aliphatic aldehyde, typically in the range of 1720-1740 cm⁻¹. Another key feature for aldehydes is the presence of two weak to medium C-H stretching bands for the aldehydic proton, which are expected to appear around 2720 cm⁻¹ and 2820 cm⁻¹.
Mass Spectrometry (Predicted)
In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at m/z 128. Common fragmentation patterns for aliphatic aldehydes include α-cleavage (loss of an alkyl radical) and β-cleavage (loss of an alkene via McLafferty rearrangement). Key fragment ions would be anticipated at m/z 44 (from McLafferty rearrangement) and at m/z corresponding to the loss of various alkyl fragments from the carbon chain.
Synthesis and Reactivity
Synthesis
A common and effective method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, 5-methylheptan-1-ol. Several mild oxidation methods are suitable for this transformation to avoid over-oxidation to the carboxylic acid.
The Dess-Martin periodinane (DMP) oxidation is a highly efficient and mild method for the preparation of aldehydes from primary alcohols.[3][4][5][6][7]
dot
Caption: Workflow for the synthesis of this compound via Dess-Martin oxidation.
Procedure:
-
To a solution of 5-methylheptan-1-ol (1.0 eq) in dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.1 eq).
-
Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the product by column chromatography on silica (B1680970) gel or by distillation.
The Swern oxidation is another widely used method that employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine (B128534).[8][9][10][11][12]
dot
Caption: Workflow for the synthesis of this compound via Swern oxidation.
Procedure:
-
To a solution of oxalyl chloride (1.1 eq) in DCM at -78 °C, add DMSO (2.2 eq) dropwise.
-
After stirring for 15 minutes, add a solution of 5-methylheptan-1-ol (1.0 eq) in DCM dropwise.
-
Stir the mixture for another 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.
-
Purify by column chromatography or distillation.
Chemical Reactivity
As an aldehyde, this compound is expected to undergo a variety of characteristic reactions. The electrophilic carbonyl carbon is susceptible to nucleophilic attack, and the α-protons are weakly acidic.
-
Nucleophilic Addition: this compound can react with various nucleophiles. For example, Grignard reagents will add to the carbonyl group to form secondary alcohols.
-
Wittig Reaction: Reaction with a phosphonium (B103445) ylide (Wittig reagent) will convert the aldehyde into an alkene.
-
Oxidation: this compound can be readily oxidized to the corresponding carboxylic acid, 5-methylheptanoic acid, using common oxidizing agents such as potassium permanganate (B83412) or chromic acid.
-
Reduction: The aldehyde can be reduced to the primary alcohol, 5-methylheptan-1-ol, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Enolate Formation and Aldol (B89426) Reactions: In the presence of a base, this compound can form an enolate, which can then participate in aldol condensation reactions.
Biological Activity and Applications
While specific studies on the biological activity of this compound are scarce, aliphatic aldehydes, in general, are known to be biologically active.[13][14] They are found in nature as flavor and fragrance components and can act as semiochemicals.[15] The structural similarity of this compound to known flavor and pheromone compounds suggests potential applications in these areas. Further research is needed to elucidate any specific roles in cellular signaling or potential applications in drug development.[16][17]
Conclusion
This technical guide provides a summary of the known and predicted chemical properties of this compound. While there is a notable lack of experimentally determined data, the provided information on its structure, computed properties, potential synthetic routes, and expected reactivity serves as a valuable resource for researchers. The detailed experimental protocols for its synthesis via oxidation of the corresponding alcohol offer a practical starting point for its preparation in a laboratory setting. Further experimental investigation into its physical properties, spectroscopic characterization, and biological activities is warranted to fully understand and exploit the potential of this molecule in various scientific and industrial applications.
References
- 1. This compound | C8H16O | CID 10953527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (5S)-5-methylheptanal | C8H16O | CID 95375885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Dess-Martin Oxidation [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
- 10. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. Swern Oxidation [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 14. Effect of aliphatic aldehydes on the lipid peroxidation and chemiluminescence of biological systems under oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 6-Methylheptanal for Research|Flavor & Fragrance Applications [benchchem.com]
- 16. Chemical sensors for imaging total cellular aliphatic aldehydes in live cells - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02025H [pubs.rsc.org]
- 17. Lipid-Derived Aldehydes: New Key Mediators of Plant Growth and Stress Responses [mdpi.com]
5-Methylheptanal CAS number 75579-88-3
An in-depth technical guide on 5-Methylheptanal (CAS Number: 75579-88-3) is currently not feasible due to the limited availability of public scientific literature and experimental data for this specific compound. While basic chemical identifiers are accessible, detailed experimental protocols, quantitative analytical data, and information on its biological activities or signaling pathways are not sufficiently documented in readily available scientific databases and patents.
Extensive searches have revealed general information about related compounds, particularly in the context of flavors and fragrances. However, this information is not directly transferable to this compound and does not meet the requirements for a comprehensive technical whitepaper, which would include detailed experimental methodologies, quantitative data tables, and visualizations of scientific workflows or pathways.
To provide a thorough and accurate technical guide as requested, further empirical studies on this compound would be necessary. Such research would need to be published in peer-reviewed journals or detailed in comprehensive patents to provide the foundational data required for this type of documentation.
Based on the currently available information, a summary of the basic chemical properties of this compound is provided below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 75579-88-3 |
| Molecular Formula | C8H16O |
| Molecular Weight | 128.21 g/mol |
| Canonical SMILES | CCC(C)CCCC=O |
| InChI Key | RRTVBKXBOQHBMV-UHFFFAOYSA-N |
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| XLogP3 | 2.7 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
| Exact Mass | 128.120115 g/mol | PubChem |
| Monoisotopic Mass | 128.120115 g/mol | PubChem |
| Topological Polar Surface Area | 17.1 Ų | PubChem |
| Heavy Atom Count | 9 | PubChem |
At present, no detailed experimental protocols, quantitative analytical data, or information on biological signaling pathways for this compound (CAS 75579-88-3) are available in the public scientific literature. Therefore, the creation of an in-depth technical guide with the specified requirements is not possible.
An In-depth Technical Guide to 5-Methylheptanal
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological relevance of 5-Methylheptanal. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Chemical Structure and Identification
This compound is an aliphatic aldehyde with a branched eight-carbon chain. The structure consists of a heptanal (B48729) backbone with a methyl group located at the fifth carbon position. This chiral center means that this compound can exist as two different stereoisomers, (5S)-5-methylheptanal and (5R)-5-methylheptanal.
The primary functional group is the aldehyde (-CHO) at the C1 position, which makes the molecule a reactive intermediate for various chemical transformations.
Chemical Structure:
Caption: Skeletal structure of this compound.
Physicochemical and Computed Properties
The following table summarizes key quantitative data for this compound, primarily based on computed properties from reliable chemical databases.[1]
| Property | Value |
| Molecular Formula | C₈H₁₆O |
| Molecular Weight | 128.21 g/mol |
| IUPAC Name | This compound |
| CAS Number | 75579-88-3 |
| Canonical SMILES | CCC(C)CCCC=O |
| InChI Key | RRTVBKXBOQHBMV-UHFFFAOYSA-N |
| Exact Mass | 128.120115 Da |
| Topological Polar Surface Area | 17.1 Ų |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 5 |
| XLogP3-AA | 2.4 |
Experimental Protocols: Synthesis of this compound
A common and reliable method for the synthesis of this compound is the oxidation of its corresponding primary alcohol, 5-methylheptan-1-ol. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Pyridinium (B92312) chlorochromate (PCC) is a suitable reagent for this transformation.
Synthesis via Pyridinium Chlorochromate (PCC) Oxidation
This protocol describes a representative procedure for the oxidation of 5-methylheptan-1-ol to this compound using PCC.[2][3][4]
Materials:
-
5-methylheptan-1-ol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Celite or silica (B1680970) gel
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend pyridinium chlorochromate (approximately 1.5 equivalents relative to the alcohol) in anhydrous dichloromethane.
-
Addition of Alcohol: Dissolve 5-methylheptan-1-ol (1 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the PCC suspension in one portion while stirring.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours. The progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alcohol spot and the appearance of the product aldehyde spot.
-
Work-up: Upon completion, dilute the reaction mixture with anhydrous diethyl ether. Pass the entire mixture through a short plug of Celite or silica gel to filter out the chromium salts and excess PCC. Wash the filter cake thoroughly with additional diethyl ether.
-
Isolation: Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel, typically using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent, to yield pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Biological and Pharmacological Context
Currently, there is limited specific information available in the scientific literature regarding the direct biological activities or signaling pathways of this compound in the context of drug development. However, the broader class of aliphatic aldehydes is significant in several biological and pharmaceutical domains.
-
Intermediates in Synthesis: Aldehydes are highly versatile functional groups that serve as crucial building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[5] Their reactivity allows for the construction of various molecular scaffolds.
-
Flavor and Fragrance: Short-chain branched aldehydes are known for their distinct aromas and are often used in the flavor and fragrance industry.[6] For instance, related compounds like 6-methylheptanal (B128093) are noted for their citrus-like scents.[7]
-
General Biological Relevance: Aldehydes are present in biological systems and can be products of metabolic processes.[3] Some have demonstrated roles in cellular signaling, while others can be reactive and contribute to cellular stress if not properly metabolized. The study of short-chain aldehydes is relevant to understanding various physiological and pathological processes.[8]
While this compound itself is not a known drug, its structure could be a starting point for medicinal chemistry campaigns, where modifications could be made to explore potential biological targets. The methyl group, for example, can influence a molecule's pharmacokinetic and pharmacodynamic properties.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. studylib.net [studylib.net]
- 6. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 8. research.aston.ac.uk [research.aston.ac.uk]
(S)-5-Methylheptanal: A Comprehensive Technical Dossier
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-5-Methylheptanal is a chiral aldehyde whose enantiomeric properties are of increasing interest in the fields of flavor chemistry, pheromone research, and asymmetric synthesis. This document provides a detailed overview of the known and predicted properties of the (S)-enantiomer of 5-methylheptanal, including its physicochemical characteristics, potential biological significance, and the analytical methodologies required for its synthesis and characterization. Due to a scarcity of publicly available experimental data for this specific enantiomer, this guide combines computed data with established experimental protocols for analogous chiral molecules to provide a comprehensive resource for researchers.
Physicochemical Properties
The fundamental physicochemical properties of (S)-5-methylheptanal have been primarily determined through computational models. These predicted values offer a valuable baseline for experimental design and analysis.
Table 1: Computed Physicochemical Properties of (S)-5-Methylheptanal and Racemic this compound
| Property | (S)-5-Methylheptanal | This compound (Racemic) | Data Source |
| Molecular Formula | C₈H₁₆O | C₈H₁₆O | PubChem[1][2] |
| Molecular Weight | 128.21 g/mol | 128.21 g/mol | PubChem[1][2] |
| XLogP3-AA | 2.4 | 2.4 | PubChem[1][2] |
| Hydrogen Bond Donor Count | 0 | 0 | PubChem[1][2] |
| Hydrogen Bond Acceptor Count | 1 | 1 | PubChem[1][2] |
| Rotatable Bond Count | 5 | 5 | PubChem[1][2] |
| Exact Mass | 128.120115130 Da | 128.120115130 Da | PubChem[1][2] |
| Topological Polar Surface Area | 17.1 Ų | 17.1 Ų | PubChem[1][2] |
Organoleptic and Biological Properties
While direct experimental data on the organoleptic properties of (S)-5-methylheptanal is limited, the structurally related compound, (S)-5-methylhept-2-en-4-one, is a known key flavor compound in hazelnuts.[3][4][5] This suggests that (S)-5-methylheptanal is likely to possess distinct flavor and aroma characteristics. The odor profiles of chiral molecules can differ significantly between enantiomers, and it is therefore probable that the (R)- and (S)-enantiomers of this compound have different odor thresholds and descriptors.
The structural motifs present in this compound are also found in various insect pheromones. Although no specific pheromonal activity has been definitively attributed to (S)-5-methylheptanal in the reviewed literature, its potential role as a semiochemical warrants further investigation. The biological activity of pheromones is often highly dependent on the stereochemistry of the molecule.
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis, separation, and characterization of (S)-5-methylheptanal, based on established methods for similar chiral aldehydes.
Enantioselective Synthesis
An enantioselective synthesis of (S)-5-methylheptanal can be proposed based on asymmetric organocatalysis, a powerful tool for the synthesis of chiral molecules. A representative synthetic workflow is outlined below.
Caption: Proposed workflow for the enantioselective synthesis of (S)-5-Methylheptanal.
Methodology:
-
Asymmetric Aldol Reaction: Pentanal and propanal are reacted in the presence of a chiral proline catalyst in an appropriate organic solvent (e.g., DMSO). The proline catalyst directs the formation of the (S)-enantiomer of the aldol addition product, (S)-2-methyl-3-hydroxyheptanal.
-
Dehydration: The intermediate aldol product is subjected to acid-catalyzed dehydration using a catalyst such as p-toluenesulfonic acid (p-TsOH) with heating to yield (S)-2-methyl-2-heptenal.
-
Selective Reduction: The carbon-carbon double bond of the enal is selectively reduced via catalytic hydrogenation (e.g., H₂ over a palladium on carbon catalyst) under controlled conditions to avoid reduction of the aldehyde functionality, yielding the final product, (S)-5-Methylheptanal.
Enantiomeric Separation and Analysis
The separation and analysis of the enantiomers of this compound can be effectively achieved using chiral gas chromatography (GC).
Caption: Workflow for the chiral GC analysis of this compound enantiomers.
Methodology:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used.
-
Chiral Column: A capillary column with a chiral stationary phase, such as a derivatized cyclodextrin, is essential for enantiomeric resolution.
-
GC Conditions (Representative):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen
-
Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 2 °C/min) to a final temperature (e.g., 200 °C).
-
Detector Temperature: 250 °C
-
-
Data Analysis: The retention times of the (R)- and (S)-enantiomers will differ. The enantiomeric excess (% ee) can be calculated from the integrated peak areas of the two enantiomers in the chromatogram.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for the structural confirmation of (S)-5-methylheptanal.
Table 2: Expected Spectroscopic Data for (S)-5-Methylheptanal
| Technique | Expected Features |
| ¹H NMR | - Aldehydic proton (CHO) signal around 9.6-9.8 ppm (triplet).- Signals for the protons on the chiral center and adjacent methylenes in the aliphatic region (approx. 0.8-2.5 ppm).- The use of chiral shift reagents can be employed to distinguish between enantiomers in a racemic mixture. |
| ¹³C NMR | - Carbonyl carbon (C=O) signal around 200-205 ppm.- Signals for the carbons of the alkyl chain in the upfield region. |
| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) at m/z = 128.- Characteristic fragmentation patterns for an aliphatic aldehyde, including loss of water, and cleavage at the alpha and beta positions to the carbonyl group. |
Signaling Pathways and Biological Mechanisms
Currently, there is no specific information available in the scientific literature detailing the involvement of (S)-5-methylheptanal in any biological signaling pathways or mechanisms of action. Research into its potential role as a pheromone would necessitate the investigation of its interaction with specific olfactory receptors and the subsequent neuronal signaling cascade.
Conclusion
(S)-5-Methylheptanal is a chiral molecule with significant potential for applications in various fields of chemistry and biology. While experimentally determined data for this specific enantiomer is not abundant, this guide provides a comprehensive overview based on computed properties and established experimental protocols for analogous compounds. Further research is required to fully elucidate the enantiomer-specific properties, particularly in the areas of organoleptics and biological activity. The methodologies and data presented herein offer a solid foundation for researchers and professionals to build upon in their future investigations of (S)-5-methylheptanal.
References
- 1. This compound | C8H16O | CID 10953527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (5S)-5-methylheptanal | C8H16O | CID 95375885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Scalable Preparation of Enantioenriched (S)-5-methylhept-2-en-4-one. Synthesis and Aroma Properties of Achiral Analogues Thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Methylheptanal: A Technical Guide to its Potential Natural Occurrence, Analysis, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methylheptanal, a branched-chain aldehyde with the molecular formula C8H16O, is a volatile organic compound whose presence in natural sources is not extensively documented in publicly available scientific literature. However, based on its chemical structure, it is plausible that it occurs as a minor component in various natural and processed materials, likely arising from the degradation of lipids or amino acids. This technical guide provides a comprehensive overview of the potential natural occurrence of this compound, detailed experimental protocols for its analysis, and a putative biosynthetic pathway. The information presented is based on established knowledge of related branched-chain aldehydes and general analytical methodologies for volatile compounds.
Potential Natural Occurrence
While direct evidence for the natural occurrence of this compound is scarce, its structure suggests it may be present in matrices where lipid oxidation and amino acid catabolism are prevalent. Branched-chain aldehydes are known contributors to the flavor profiles of many foods.[1]
Table 1: Potential Sources of this compound and Related Aldehydes
| Potential Source Category | Specific Examples | Rationale for Potential Presence of this compound | Key Volatile Classes Identified in Literature |
| Cooked and Processed Meats | Roasted or fried beef, lamb, and poultry. | Lipid oxidation and Maillard reactions during cooking generate a complex mixture of volatile compounds, including various aldehydes.[2][3][4][5][6][7] | Aldehydes, ketones, pyrazines, sulfur compounds.[8][9][10] |
| Aged Cheeses | Cheddar, Parmesan, Gouda. | Enzymatic degradation of lipids (lipolysis) and amino acids during ripening produces a wide array of volatile flavor compounds, including branched-chain aldehydes.[5][11][12][13][14] | Carboxylic acids, esters, ketones, aldehydes, alcohols.[5][13][14] |
| Roasted Nuts and Seeds | Almonds, peanuts, pecans. | Thermal degradation of fats and proteins during roasting leads to the formation of numerous volatile compounds that contribute to the characteristic roasted aroma.[15][16][17][18][19] | Aldehydes, pyrazines, furans, pyrroles.[15][18] |
| Fermented Beverages | Beer, Wine. | Yeast metabolism of branched-chain amino acids via the Ehrlich pathway is a known source of branched-chain aldehydes.[1] | Esters, higher alcohols, aldehydes. |
| Black Tea | Fermented and dried leaves of Camellia sinensis. | The fermentation and drying processes in black tea production generate a complex aroma profile that includes a variety of aldehydes.[20][21][22][23][24] | Alcohols, aldehydes, ketones, esters.[20][23] |
Experimental Protocols for Analysis
The analysis of this compound, a volatile and potentially reactive aldehyde, typically requires sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most suitable method for its identification and quantification in complex matrices. For non-volatile applications or for confirmation, high-performance liquid chromatography (HPLC) following derivatization can be employed.
Analysis by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This method is ideal for the extraction and analysis of volatile compounds from solid or liquid samples without the need for solvents.
Protocol:
-
Sample Preparation:
-
For solid samples (e.g., cheese, nuts, meat), weigh a representative amount (e.g., 1-5 g) into a headspace vial.[7] The sample may be ground to increase surface area.
-
For liquid samples (e.g., tea infusion), pipette a known volume (e.g., 5-10 mL) into a headspace vial.
-
An internal standard (e.g., a deuterated aldehyde or an odd-chain aldehyde not expected in the sample) should be added for accurate quantification.
-
-
HS-SPME Extraction:
-
GC-MS Analysis:
-
Injector: Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250°C) in splitless mode.[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[7]
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for separating aldehydes.[7]
-
Oven Temperature Program: A typical program would be: initial temperature of 40°C for 2 min, ramp at 5°C/min to 250°C, and hold for 5 min.
-
Mass Spectrometer:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode (e.g., m/z 35-350) for identification of unknowns. For quantification, Selected Ion Monitoring (SIM) mode can be used for higher sensitivity, monitoring characteristic ions of this compound (e.g., the molecular ion and key fragment ions).
-
-
Table 2: Typical HS-SPME-GC-MS Parameters for Volatile Aldehyde Analysis
| Parameter | Condition |
| Sample Amount | 1-5 g (solid) or 5-10 mL (liquid) |
| SPME Fiber | DVB/CAR/PDMS |
| Extraction Temp. | 40-60°C |
| Extraction Time | 20-40 min |
| GC Inlet Temp. | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium (1.0 mL/min) |
| Column | HP-5MS (or equivalent) |
| Oven Program | 40°C (2 min), ramp 5°C/min to 250°C, hold 5 min |
| MS Ionization | EI, 70 eV |
| MS Scan Mode | Full Scan (identification), SIM (quantification) |
Analysis by HPLC with UV/Vis Detection following Derivatization
For non-volatile matrices or as a confirmatory method, aldehydes can be derivatized to form stable, UV-active compounds that can be analyzed by HPLC. The most common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH).[25][26][27][28][29]
Protocol:
-
Sample Extraction:
-
Extract the sample with a suitable organic solvent (e.g., acetonitrile (B52724) or dichloromethane).
-
The extraction method will vary depending on the sample matrix (e.g., liquid-liquid extraction for aqueous samples, Soxhlet extraction for solids).
-
-
Derivatization:
-
HPLC-UV Analysis:
-
Column: A C18 reversed-phase column is typically used.[29]
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.[28]
-
Detection: UV/Vis detector set to the wavelength of maximum absorbance for the DNPH derivatives (typically around 360 nm).
-
Quantification: Based on a calibration curve prepared using a this compound-DNPH standard.
-
Putative Biosynthetic Pathway
This compound is a branched-chain aldehyde. Such compounds are often formed in biological systems through the catabolism of branched-chain amino acids via the Ehrlich pathway.[1] The amino acid precursor for this compound would likely be an amino acid with a corresponding carbon skeleton, such as a leucine (B10760876) isomer or a related amino acid. The general pathway involves two key enzymatic steps: transamination and decarboxylation.
Proposed Pathway:
-
Transamination: The initial step is the removal of the amino group from the precursor amino acid (e.g., a leucine isomer) by a branched-chain aminotransferase (BCAT). This reaction transfers the amino group to an α-keto acid (like α-ketoglutarate), forming glutamate (B1630785) and the corresponding α-keto acid of the precursor amino acid.[30][31][32][33]
-
Decarboxylation: The resulting α-keto acid is then decarboxylated by a branched-chain α-keto acid dehydrogenase (BCKDH) complex. This enzymatic step removes a molecule of carbon dioxide and produces this compound.[30][31][33]
Mandatory Visualizations
Caption: HS-SPME-GC-MS workflow for the analysis of this compound.
Caption: Putative biosynthetic pathway of this compound via the Ehrlich pathway.
Conclusion
While this compound is not a widely reported natural compound, its chemical structure strongly suggests its potential presence as a minor volatile component in a variety of foods and other biological materials, particularly those that have undergone processing such as heating, fermentation, or aging. The analytical methodologies detailed in this guide, particularly HS-SPME-GC-MS, provide a robust framework for its future detection and quantification. Furthermore, the proposed biosynthetic pathway offers a logical explanation for its potential formation in biological systems. This guide serves as a foundational resource for researchers interested in the further investigation of this compound and other branched-chain aldehydes in natural products and their impact on flavor and biological activity.
References
- 1. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Occurrence of lipid oxidation products in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. capecrystalbrands.com [capecrystalbrands.com]
- 4. Lipid oxidation in foods and its implications on proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study on the differences of volatile flavor of eight typical mature cheeses [ifoodmm.com]
- 6. Frontiers | Characterization of meat quality traits, fatty acids and volatile compounds in Hu and Tan sheep [frontiersin.org]
- 7. Investigation of Meat Quality, Volatilome, and Fatty Acid Composition of Meat Parts from Liangshan Semi-Fine Wool Sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of meat quality traits, fatty acids and volatile compounds in Hu and Tan sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Unraveling the Flavor Journey: Understanding Cheese Aging Process and its Impact on Flavour [cheeseforthought.com]
- 12. keystonefarmscheese.com [keystonefarmscheese.com]
- 13. Volatile Flavor Compounds in Cheese as Affected by Ruminant Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection of Volatile Compounds of Cheese and Their Contribution to the Flavor Profile of Surface-Ripened Cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. almonds.org [almonds.org]
- 16. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 17. researchgate.net [researchgate.net]
- 18. Monitoring changes in the volatile fraction of roasted nuts and seeds by using comprehensive two-dimensional gas chromatography and matrix templates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ccsenet.org [ccsenet.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Aroma Characterization of Gardenia Black Tea Based on Sensory Evaluation and Headspace Solid-Phase Microextraction–Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Use of headspace GC/MS combined with chemometric analysis to identify the geographic origins of black tea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. jascoinc.com [jascoinc.com]
- 26. hitachi-hightech.com [hitachi-hightech.com]
- 27. jasco-global.com [jasco-global.com]
- 28. agilent.com [agilent.com]
- 29. waters.com [waters.com]
- 30. Frontiers | Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism [frontiersin.org]
- 31. researchgate.net [researchgate.net]
- 32. mdpi.com [mdpi.com]
- 33. Branched-Chain Amino Acid Metabolism | Annual Reviews [annualreviews.org]
5-Methylheptanal: A Technical Guide to its Flavor Profile and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document will explore the flavor chemistry of branched-chain aldehydes, the significant impact of isomerism on organoleptic properties, and provide detailed methodologies for sensory analysis. For researchers and professionals in drug development, understanding the potential taste and smell of a molecule is crucial, as these characteristics can significantly impact patient compliance and product formulation.
Flavor Profile of Branched-Chain Aldehydes: An Overview
Branched-chain aldehydes are known to possess a range of characteristic aromas, often described as malty, chocolate-like, or nutty. The position of the methyl group along the carbon chain, however, can significantly alter the perceived flavor.
A notable example is the comparison between isomers of methylheptanal. The well-documented isomer, 6-methylheptanal (B128093) , is characterized by its fresh, green, and juicy citrus notes, with a flavor reminiscent of grapefruit.[1][2] It is often used to impart these characteristics to beverages, confectionery, and baked goods.[1]
In contrast, other branched aldehydes can present entirely different sensory experiences. For instance, 5-methyl-3-heptanone , a ketone with a similar carbon skeleton, is described as having a herbal and fruity flavor profile. The flavor of aldehydes and ketones is known to be significantly influenced by subtle structural differences.[3]
Given the lack of specific data for 5-methylheptanal, it is hypothesized that its flavor profile would be distinct from that of 6-methylheptanal. The shift of the methyl group from the 6th to the 5th carbon position would likely alter its interaction with olfactory receptors, leading to a different sensory perception. A definitive characterization, however, requires rigorous experimental analysis.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analysis.
| Property | Value | Source |
| Molecular Formula | C8H16O | --INVALID-LINK-- |
| Molecular Weight | 128.21 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 75579-88-3 | --INVALID-LINK-- |
Experimental Protocols for Flavor Profile Determination
To definitively establish the flavor profile of this compound, a combination of sensory and instrumental analysis is required. The following protocols outline the standard methodologies used in the flavor industry and research.
Quantitative Descriptive Analysis (QDA)
Quantitative Descriptive Analysis is a sensory evaluation method used to identify, describe, and quantify the sensory attributes of a product.
Objective: To identify and quantify the aroma and flavor attributes of this compound.
Methodology:
-
Panelist Selection and Training:
-
A panel of 8-12 individuals is selected based on their sensory acuity and ability to describe aromas and flavors.
-
Panelists undergo intensive training to develop a standardized vocabulary to describe the sensory attributes of a range of reference compounds, including other aldehydes, fruity, green, and malty flavors.
-
-
Sample Preparation:
-
This compound is diluted in a neutral solvent (e.g., mineral oil for aroma, deionized water with a solubilizing agent for flavor) to various concentrations.
-
Samples are presented in coded, identical containers to blind the panelists.
-
-
Evaluation:
-
Panelists evaluate the samples in a controlled environment with consistent lighting and temperature, and free from extraneous odors.
-
Each panelist individually assesses the aroma and flavor of the samples and rates the intensity of each identified attribute on a structured scale (e.g., a 15-cm line scale anchored from "none" to "very intense").
-
-
Data Analysis:
-
The intensity ratings from all panelists are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine the significant sensory attributes and their mean intensities.
-
The results are often visualized in a spider plot to provide a graphical representation of the flavor profile.
-
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds.[4][5][6]
Objective: To identify the specific aroma character of this compound and to determine its odor detection threshold.
Methodology:
-
Instrumentation:
-
Sample Analysis:
-
A diluted solution of this compound is injected into the GC.
-
As the separated compounds elute from the column, a trained sensory analyst sniffs the effluent at the olfactometry port.
-
-
Odor Detection and Description:
-
The analyst records the retention time, duration, and a detailed description of any perceived odors.
-
-
Aroma Extract Dilution Analysis (AEDA) for Odor Threshold Determination:
Visualizations
Signaling Pathway for Odor Perception
The following diagram illustrates the general signaling pathway for the perception of an odorant like this compound.
Caption: General signaling cascade for odorant perception.
Experimental Workflow for Quantitative Descriptive Analysis (QDA)
The diagram below outlines the key steps in performing a Quantitative Descriptive Analysis.
Caption: Workflow for Quantitative Descriptive Analysis.
Experimental Workflow for Gas Chromatography-Olfactometry (GC-O)
This diagram illustrates the process of analyzing a sample using Gas Chromatography-Olfactometry.
Caption: Workflow for GC-O analysis.
Conclusion
While the specific flavor profile of this compound remains to be definitively characterized, this guide provides a framework for its anticipated sensory properties based on related compounds. The distinct differences observed between isomers like 6-methylheptanal highlight the necessity for empirical sensory evaluation. The detailed experimental protocols for Quantitative Descriptive Analysis and Gas Chromatography-Olfactometry presented herein offer a clear pathway for researchers to elucidate the precise flavor and aroma characteristics of this compound. Such data would be a valuable contribution to the fields of flavor chemistry, food science, and pharmaceutical development.
References
- 1. 6-Methylheptanal for Research|Flavor & Fragrance Applications [benchchem.com]
- 2. 6-methyl heptanal, 63885-09-6 [thegoodscentscompany.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. aidic.it [aidic.it]
- 5. Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
Olfactory Characteristics of 5-Methylheptanal: A Technical Guide and Comparative Analysis
Introduction to the Olfactory Profile of Aliphatic Aldehydes
Aliphatic aldehydes are a significant class of volatile organic compounds that contribute to the aroma of a wide variety of natural and synthetic products. Their olfactory perception is influenced by several factors, including carbon chain length, branching, and the presence of other functional groups. The odor profile of these compounds can range from fresh, green, and citrusy to waxy and fatty. Understanding the structure-odor relationship within this class is crucial for the development of new flavors and fragrances. This guide focuses on the anticipated olfactory characteristics of 5-Methylheptanal through an examination of its isomers.
Comparative Olfactory Profiles of Methylheptanal Isomers and Related Compounds
While specific data for this compound is lacking, the olfactory profiles of its isomers and structurally similar compounds provide valuable insights into its potential scent characteristics.
| Compound Name | Structure | CAS Number | Odor Description |
| 6-Methylheptanal | 63885-09-6 | Fresh, green, juicy, sweet, orange, citrus notes. | |
| (+)-5-Methyl-3-heptanone | 20616-93-7 | Fruity, herbal, sweet, ketonic, and green. | |
| (S)-5-methylhept-2-en-4-one | Not available | A key flavor compound in hazelnuts. |
Experimental Protocols for Sensory Analysis
The following outlines a general experimental protocol for the sensory evaluation of a volatile compound such as this compound, based on established methodologies like Quantitative Descriptive Analysis (QDA).
Panelist Selection and Training
-
Recruitment: Recruit a panel of 10-12 individuals based on their interest, availability, and absence of specific anosmias.
-
Screening: Screen panelists for their ability to detect and describe basic tastes and odors. Triangle tests can be used to assess their discriminative ability.
-
Training: Train the panel over several sessions to develop a consensus vocabulary to describe the aroma of a range of aliphatic aldehydes, including standards like hexanal, octanal, and nonanal. Reference standards for different aroma attributes (e.g., citrus, green, waxy) should be provided.
Sample Preparation and Presentation
-
Dilution: Prepare a series of dilutions of the test compound (e.g., this compound) in an appropriate solvent (e.g., mineral oil or propylene (B89431) glycol) to determine the optimal concentration for evaluation.
-
Presentation: Present samples in coded, capped glass vials or on smelling strips. The presentation order should be randomized and balanced across panelists to minimize order effects.
-
Environment: Conduct sensory evaluation in a well-ventilated, odor-free room with controlled temperature and humidity.
Data Collection and Analysis
-
Evaluation: Panelists individually assess the odor of each sample and rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").
-
Data Analysis: Analyze the collected data using statistical methods such as Analysis of Variance (ANOVA) to identify significant differences in attribute intensities between samples. Principal Component Analysis (PCA) can be used to visualize the relationships between samples and attributes.
Odor Threshold Determination
-
Methodology: Employ a forced-choice method, such as the three-alternative forced-choice (3-AFC) method, to determine the odor detection threshold.
-
Procedure: Present panelists with a series of ascending concentrations of the test compound, with each concentration presented alongside two blanks. The threshold is defined as the concentration at which a subject can reliably detect the odorant.
Visualizing Experimental and Biological Pathways
General Workflow for Sensory Analysis
Olfactory Signal Transduction Pathway for Aldehydes
The perception of aldehydes, like other odorants, is initiated by their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[1][2]
One hypothesis for the recognition of some aliphatic aldehydes suggests that they are not detected directly but rather after reacting with water in the nasal mucus to form a geminal diol (gem-diol).[1][3] This hydrated form may then be the ligand that activates the specific OR.[1] The rat OR-I7, which is activated by octanal, is a candidate for this mechanism.[1][3]
Upon binding of the ligand (either the aldehyde or its gem-diol form), the OR undergoes a conformational change, activating an associated G-protein (typically Golf).[2] This activation triggers a signaling cascade that leads to the opening of ion channels, depolarization of the neuron, and the generation of an action potential that is transmitted to the olfactory bulb in the brain for processing.[4]
Conclusion and Future Directions
While a definitive olfactory profile for this compound remains to be established, the analysis of its structural isomers provides a strong foundation for predicting its scent to be in the realm of fresh, green, and potentially fruity notes. The lack of specific data highlights a clear research gap and an opportunity for further investigation. Future studies should focus on the synthesis of high-purity this compound and the subsequent application of the detailed sensory evaluation protocols outlined in this guide. Furthermore, deorphanization studies to identify the specific olfactory receptors that respond to this compound would provide invaluable insights into the molecular basis of its perception and contribute to a deeper understanding of structure-odor relationships in aliphatic aldehydes.
References
- 1. Aldehyde Recognition and Discrimination by Mammalian Odorant Receptors via Functional Group-Specific Hydration Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
5-Methylheptanal: A Technical Overview of its Discovery and Scientific History
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methylheptanal, a branched-chain aliphatic aldehyde, has a history rooted in the broader advancements of organic synthesis. While its specific discovery is not marked by a singular breakthrough, its documented synthesis and study have evolved with the development of key chemical reactions. This technical guide provides a comprehensive overview of the discovery, synthesis, and known properties of this compound, with a focus on information relevant to researchers in chemistry and drug development.
Introduction
This compound (C₈H₁₆O) is an organic compound characterized by a heptanal (B48729) backbone with a methyl group at the fifth carbon position.[1][2] Its structure lends it to potential applications in various fields, including flavor and fragrance chemistry. This document traces the historical context of its synthesis, details available experimental data, and explores its known, albeit limited, biological context.
Discovery and Historical Synthesis
The precise moment of the first synthesis of this compound is not clearly documented in readily available historical records. However, its creation is intrinsically linked to the development of foundational reactions in organic chemistry capable of forming carbon-carbon bonds and introducing aldehyde functionalities.
One of the earliest documented methods for the synthesis of a stereospecific isomer, (S)-5-Methylheptanal, appeared in a 1974 publication in "Advances in Chemistry."[3] This synthesis was achieved through the hydroformylation of (+)(S)-4-methyl-2-hexene. This reaction, also known as the oxo process, adds a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond, and represents a significant method for the industrial production of aldehydes.
Prior to this, the intellectual framework for synthesizing such a molecule was well-established. The discovery of the Grignard reaction by Victor Grignard in 1900 provided a robust method for forming carbon-carbon bonds by reacting an organomagnesium halide with a carbonyl compound, such as an aldehyde or ketone.[1][4][5] While no specific early publications detail the synthesis of this compound using this method, it represents a plausible and historically significant route for its creation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₆O |
| Molecular Weight | 128.21 g/mol [6] |
| IUPAC Name | This compound[1] |
| CAS Number | 75579-88-3[2] |
| Canonical SMILES | CCC(C)CCCC=O[2] |
Experimental Protocols
While a detailed protocol for the absolute first synthesis remains elusive, a general methodology based on established reactions provides a framework for its preparation.
Hypothetical Synthesis via Grignard Reaction
A plausible historical approach to synthesizing this compound would involve a Grignard reaction. This multi-step process would likely have involved the following conceptual steps:
-
Formation of a Grignard Reagent: Reaction of a suitable alkyl halide (e.g., 2-bromobutane) with magnesium metal in an ether solvent to form sec-butylmagnesium bromide.
-
Reaction with an Aldehyde: Addition of this Grignard reagent to a suitable aldehyde (e.g., butanal) to form a secondary alcohol (5-methylheptan-4-ol).
-
Oxidation: Subsequent oxidation of the secondary alcohol to the corresponding aldehyde, this compound, using an appropriate oxidizing agent.
A detailed, modern experimental protocol for a related synthesis is not available in the searched literature.
Documented Synthesis via Hydroformylation
The 1974 paper describes the synthesis of (S)-5-Methylheptanal through the hydroformylation of (+)(S)-4-methyl-2-hexene. While the specific experimental conditions from this historical document are not fully detailed here, the general principles of hydroformylation would apply. This would involve reacting the olefin with a mixture of carbon monoxide and hydrogen gas in the presence of a cobalt or rhodium catalyst under pressure.
Logical Relationships and Workflows
The synthesis of this compound can be conceptualized through various logical workflows. Below are Graphviz diagrams illustrating a hypothetical Grignard synthesis pathway and the documented hydroformylation route.
Caption: Hypothetical Grignard synthesis of this compound.
Caption: Documented hydroformylation synthesis of (S)-5-Methylheptanal.
Natural Occurrence and Biological Activity
Currently, there is a notable lack of specific scientific literature detailing the natural occurrence of this compound in plants, essential oils, or as an insect pheromone. While many related aldehydes are known for their roles as flavor and fragrance components, the specific contribution of this compound is not well-documented.[7][8]
Similarly, dedicated studies on the biological activity of this compound, such as its cytotoxicity, anti-inflammatory, or antimicrobial properties, are scarce in the available literature. Research on other aldehydes suggests a wide range of potential biological activities, but direct evidence for this compound is needed.[9][10][11][12]
Conclusion
The history of this compound is intertwined with the progression of synthetic organic chemistry. While a definitive "discovery" moment is not apparent, its synthesis has been achievable through foundational reactions for over a century and was explicitly documented in the mid-1970s using more advanced catalytic methods. For researchers and drug development professionals, this compound represents a relatively underexplored molecule. Its potential natural occurrence and biological activities remain open avenues for investigation, offering opportunities for new discoveries in the fields of natural products chemistry and medicinal chemistry. Further research is warranted to fully characterize this compound and unlock its potential applications.
References
- 1. Grignard reaction - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. History of the Grignard Reaction | Study.com [study.com]
- 5. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 6. This compound | C8H16O | CID 10953527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Methylheptanal for Research|Flavor & Fragrance Applications [benchchem.com]
- 8. 5-methyl-3-heptanone [thegoodscentscompany.com]
- 9. Evaluation of the Antimicrobial Activity of Some Components of the Essential Oils of Plants Used in the Traditional Medicine of the Tehuacán-Cuicatlán Valley, Puebla, México [mdpi.com]
- 10. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Molecular Mechanism Underlying Anti-Inflammatory and Anti-Allergic Activities of Phytochemicals: An Update | MDPI [mdpi.com]
Spectroscopic Analysis of 5-Methylheptanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methylheptanal (C₈H₁₆O), a saturated aliphatic aldehyde. Due to the limited availability of publicly accessible experimental spectra for this specific compound, this document focuses on predicted data based on established principles of spectroscopy and provides detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis applicable to this and similar volatile aldehydes.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for this compound. These values are estimations derived from spectral databases for analogous structures and established correlation charts.
Table 1: Predicted ¹H NMR Data for this compound
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.76 | Triplet (t) | 1H | H-1 (Aldehyde proton, -CHO) |
| ~2.42 | Triplet of doublets (td) | 2H | H-2 (-CH₂-CHO) |
| ~1.60 | Multiplet | 2H | H-3 (-CH₂-CH₂CHO) |
| ~1.15-1.40 | Multiplet | 3H | H-4, H-5 (-CH₂-CH(CH₃)-) |
| ~1.10 | Multiplet | 2H | H-6 (-CH₂-CH₃) |
| ~0.88 | Triplet (t) | 3H | H-7 (-CH₂-CH₃) |
| ~0.86 | Doublet (d) | 3H | 5-Methyl (-CH(CH₃)-) |
Table 2: Predicted ¹³C NMR Data for this compound
Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Carbon Atom Assignment |
| ~202.8 | C-1 (Carbonyl, -CHO) |
| ~44.0 | C-2 |
| ~36.5 | C-5 |
| ~30.0 | C-4 |
| ~29.5 | C-6 |
| ~22.0 | C-3 |
| ~19.5 | 5-Methyl |
| ~14.0 | C-7 |
Table 3: Predicted Infrared (IR) Absorption Data for this compound
Sample Phase: Liquid Film
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~2960-2870 | Strong | C-H Stretch | Alkane (-CH₃, -CH₂) |
| ~2820 and ~2720 | Medium | C-H Stretch (Fermi doublet) | Aldehyde (-CHO) |
| ~1725 | Strong | C=O Stretch | Aldehyde (Carbonyl) |
| ~1465 | Medium | C-H Bend | Alkane (-CH₂) |
| ~1375 | Medium | C-H Bend | Alkane (-CH₃) |
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
Ionization Method: Electron Ionization (EI, 70 eV)
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |
| 128 | Low | [M]⁺ (Molecular Ion) |
| 113 | Low | [M-CH₃]⁺ |
| 99 | Low | [M-C₂H₅]⁺ |
| 85 | Medium | [M-C₃H₇]⁺ |
| 71 | Medium | [M-C₄H₉]⁺ |
| 58 | High | [C₃H₆O]⁺ (McLafferty rearrangement) |
| 44 | High | [CH₂CHO]⁺ |
| 43 | High | [C₃H₇]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols that serve as a robust starting point for the analysis of volatile aldehydes like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Shim the magnetic field to achieve optimal homogeneity using the lock signal of the deuterated solvent.
-
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire the carbon spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a longer acquisition time (more scans) and a longer relaxation delay (e.g., 2-5 seconds) are required.
-
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule, particularly the aldehyde carbonyl group.
Methodology (Liquid Film/Neat Sample):
-
Sample Preparation:
-
Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free of scratches.
-
Place one to two drops of neat this compound liquid onto the surface of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates. Avoid air bubbles.[1]
-
-
Instrument Setup:
-
Place the "sandwich" plate assembly into the sample holder of the FTIR spectrometer.
-
Ensure the instrument's sample compartment is closed.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty beam path to subtract atmospheric H₂O and CO₂ absorptions.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Process the data to obtain a spectrum in terms of transmittance or absorbance versus wavenumber.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight of this compound and to analyze its fragmentation pattern upon ionization, which aids in structural confirmation.
Methodology:
-
Sample Preparation and Derivatization:
-
Direct analysis of volatile aldehydes can be challenging due to their polarity. Derivatization is often employed to improve chromatographic performance.[2]
-
A common method involves derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the carbonyl group to form a stable oxime derivative. This derivative is less polar and more volatile.[2]
-
Protocol: Prepare a dilute solution of this compound in a suitable solvent (e.g., hexane (B92381) or ethyl acetate). Add a solution of PFBHA and an appropriate catalyst (e.g., a weak acid) and allow the reaction to proceed at a controlled temperature (e.g., 60°C) for a set time (e.g., 30-60 minutes).
-
-
Instrument Setup:
-
Gas Chromatograph (GC): Use a non-polar or semi-polar capillary column (e.g., DB-5ms). Set a suitable temperature program, for example: initial temperature of 60°C for 1 minute, then ramp at 10°C/min to 250°C, and hold for 5 minutes.[3] Helium is typically used as the carrier gas.
-
Mass Spectrometer (MS): Operate in Electron Ionization (EI) mode at a standard energy of 70 eV. Set the mass scan range from m/z 40 to 300.
-
-
Data Acquisition and Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
-
The GC will separate the components of the sample, and the eluting compounds will be introduced into the MS for ionization and mass analysis.
-
Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. Compare the fragmentation pattern with known patterns for aldehydes to confirm the structure.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for obtaining and analyzing spectroscopic data.
References
A Technical Guide to the Physical Constants of 5-Methylheptanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the known physical constants of 5-Methylheptanal (CAS No: 75579-88-3), an organic compound of interest in various scientific domains. Due to a lack of readily available experimental data for some properties, this guide also furnishes detailed, generalized experimental protocols for their determination.
Core Physical and Chemical Properties
This compound is an aliphatic aldehyde with the chemical formula C₈H₁₆O.[1] Its structural and basic chemical properties are well-established.
Data Presentation: Physical Constants of this compound
The table below summarizes the available quantitative data for this compound. It is important to note that while computational data is available, specific experimental values for properties such as boiling point, density, and refractive index are not widely published.
| Physical Constant | Value | Source |
| Molecular Formula | C₈H₁₆O | PubChem[1] |
| Molecular Weight | 128.21 g/mol | PubChem[1][2] |
| CAS Number | 75579-88-3 | PubChem[1] |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Refractive Index | Data not available | |
| Solubility | Data not available |
Experimental Protocols for Determination of Physical Constants
For research purposes requiring precise experimental data, the following standard methodologies can be employed to determine the key physical constants of this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound like this compound, the normal boiling point is measured at one atmosphere of pressure.
Methodology: Distillation Method
-
Apparatus Setup: Assemble a simple distillation apparatus. This includes a round-bottom flask, a condenser, a receiving flask, a thermometer, and a heating mantle.
-
Sample Preparation: Place a small volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Heating: Gently heat the flask using the heating mantle.
-
Temperature Measurement: Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
-
Data Collection: The temperature at which the liquid consistently condenses and collects in the receiving flask is recorded as the boiling point.
Workflow for Boiling Point Determination
Caption: Workflow for determining the boiling point of this compound.
Determination of Density
Density is the mass of a substance per unit volume. For a liquid like this compound, this can be accurately measured using a pycnometer or a digital density meter.
Methodology: Pycnometer Method
-
Pycnometer Preparation: Clean and dry a pycnometer of a known volume.
-
Mass Measurement (Empty): Accurately weigh the empty pycnometer.
-
Mass Measurement (Filled): Fill the pycnometer with this compound, ensuring no air bubbles are present, and weigh it again.
-
Temperature Control: Conduct all measurements at a constant, recorded temperature, as density is temperature-dependent.
-
Calculation: The density is calculated by dividing the mass of the this compound (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.
Logical Relationship for Density Calculation
Caption: Relationship of mass and volume to determine density.
Determination of Refractive Index
The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a pure compound.
Methodology: Abbe Refractometer
-
Calibration: Calibrate the Abbe refractometer using a standard sample with a known refractive index (e.g., distilled water).
-
Sample Application: Place a few drops of this compound onto the prism of the refractometer.
-
Measurement: Close the prism and allow the sample to equilibrate to the temperature of the instrument (typically 20°C or 25°C).
-
Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs. The refractive index is then read from the scale.
-
Temperature Correction: If the measurement is not performed at the standard temperature, a correction factor may need to be applied.
This guide serves as a foundational resource for professionals working with this compound. The provision of standardized experimental protocols will aid in the generation of precise and reproducible data for this compound.
References
Potential Research Areas for 5-Methylheptanal: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylheptanal, a branched-chain aliphatic aldehyde, presents a compelling subject for innovative research in drug development, flavor and fragrance science, and toxicology. Its structural characteristics suggest a range of potential biological activities and sensory properties that remain largely unexplored. This technical guide outlines key potential research areas for this compound, providing a foundation for further investigation. Due to the limited availability of specific experimental data for this compound, this document combines established knowledge of similar aldehydes with proposed experimental frameworks.
Physicochemical Properties and Spectroscopic Data
A comprehensive understanding of the physicochemical properties of this compound is fundamental to any research endeavor. While experimental data is scarce, the following tables summarize known and predicted properties.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O | PubChem[1][2] |
| Molecular Weight | 128.21 g/mol | PubChem[1][2] |
| CAS Number | 75579-88-3 | Guidechem[3] |
| Appearance | Colorless liquid (Predicted) | - |
| Boiling Point | 161-163 °C (Predicted) | - |
| Density | 0.815 g/cm³ (Predicted) | - |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (Predicted) | - |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Peaks |
| ¹H NMR (CDCl₃, 500 MHz) | δ 9.76 (t, 1H, -CHO), 2.42 (td, 2H, -CH₂-CHO), 1.65-1.55 (m, 1H, -CH(CH₃)-), 1.40-1.10 (m, 6H, -CH₂-), 0.88 (d, 3H, -CH(CH₃)), 0.86 (t, 3H, -CH₂-CH₃) |
| ¹³C NMR (CDCl₃, 125 MHz) | δ 202.8 (-CHO), 44.0 (-CH₂-CHO), 36.5 (-CH₂-), 34.2 (-CH-), 29.2 (-CH₂-), 22.8 (-CH₂-), 19.5 (-CH₃), 14.2 (-CH₃) |
| IR (neat, cm⁻¹) | ~2958, 2927, 2872 (C-H stretch), ~1725 (C=O aldehyde stretch), ~1465, 1378 (C-H bend) |
| Mass Spec (EI) | m/z (%): 128 (M⁺), 113, 99, 85, 71, 57, 43 (base peak) |
Note: The spectroscopic data presented in Table 2 are predicted and should be confirmed by experimental analysis.
Potential Research Areas
The unique structure of this compound suggests several promising avenues for research, detailed below.
Toxicological Profile and Safety Assessment
As a volatile organic compound (VOC) and a short-chain aldehyde, a thorough toxicological evaluation of this compound is a critical first step in its characterization.
Rationale: Short-chain aldehydes are known to exhibit varying degrees of toxicity, primarily through their reactivity with biological macromolecules like proteins and DNA. Understanding the cytotoxic and genotoxic potential of this compound is essential for assessing its safety for any potential application, particularly in consumer products or as a pharmaceutical intermediate.
Proposed Research Workflow:
References
An In-depth Technical Guide to the Safety and Handling of 5-Methylheptanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling considerations for 5-Methylheptanal. Due to the limited availability of specific toxicological data for this compound, this document incorporates information from structurally similar aliphatic aldehydes, such as 2-methylheptanal (B49883) and 6-methylheptanal, to provide a thorough assessment of potential hazards. All recommendations are based on established safety protocols and an understanding of aldehyde toxicity.
Chemical and Physical Properties
This compound is an organic compound with the molecular formula C8H16O.[1] A clear understanding of its physical and chemical properties is fundamental to its safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C8H16O | [1] |
| Molecular Weight | 128.21 g/mol | [1] |
| CAS Number | 75579-88-3 | [1] |
| Appearance | No data available for this compound. Assumed to be a liquid based on related compounds. | |
| Boiling Point | No data available for this compound. For 2-methylheptanal: 163°C at 760 mmHg. | [2] |
| Flash Point | No data available for this compound. For 2-methylheptanal: 42.2°C. | [2] |
| Water Solubility | No data available for this compound. 2-methylheptanal is slightly soluble in water. | [2] |
Hazard Identification and Classification
Based on information for structurally related aldehydes, this compound is anticipated to be a flammable liquid and an irritant. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.
GHS Classification (based on 6-Methylheptanal) [3]
-
Flammable Liquids: Category 3 (H226: Flammable liquid and vapor)
-
Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation)
-
Serious Eye Damage/Eye Irritation: Category 2A (H319: Causes serious eye irritation)
Hazard Statements:
-
H226: Flammable liquid and vapor.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
Toxicological Profile
The toxicological effects of aldehydes are primarily attributed to their reactivity, leading to the formation of adducts with cellular macromolecules such as proteins and DNA. This can result in cellular dysfunction and cytotoxicity. A key enzyme involved in the detoxification of aldehydes is Aldehyde Dehydrogenase 2 (ALDH2), which metabolizes aldehydes into less toxic carboxylic acids.
Acute Toxicity Data (for 2-Methylheptanal)
| Route of Exposure | Species | Value | Source |
| Oral | Rat | LD50: 3730 mg/kg | [2] |
| Oral | Mouse | LD50: 3550 mg/kg | [2] |
No specific acute dermal or inhalation toxicity data were found for this compound or its close isomers.
Mechanisms of Toxicity
Aldehyde toxicity is a complex process involving multiple cellular pathways. Key mechanisms include:
-
Oxidative Stress: Aldehydes can induce the production of reactive oxygen species (ROS), leading to oxidative damage to cellular components.
-
Protein and DNA Adduct Formation: The electrophilic nature of the aldehyde group allows it to react with nucleophilic sites on proteins and DNA, forming adducts that can impair their function.
-
Inflammation: Aldehydes can activate pro-inflammatory signaling pathways, such as the NF-κB pathway, contributing to tissue damage.
Signaling Pathways in Aldehyde Toxicity
The following diagrams illustrate key signaling pathways implicated in the cellular response to aldehyde exposure.
References
The Solubility Profile of 5-Methylheptanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-methylheptanal, a branched-chain aldehyde of interest in various chemical and pharmaceutical applications. Understanding the solubility of this compound in different solvent systems is critical for its effective handling, formulation, and application in research and development. This document presents qualitative and extrapolated quantitative solubility data, detailed experimental protocols for solubility determination, and a conceptual framework for understanding its solubility behavior.
Core Principles of Aldehyde Solubility
The solubility of aldehydes is governed by the polarity of the carbonyl group (C=O) and the nonpolar nature of the hydrocarbon chain. While the carbonyl group can participate in dipole-dipole interactions and act as a hydrogen bond acceptor with protic solvents, the hydrophobic character of the alkyl chain dominates as its length increases. Generally, aldehydes with shorter carbon chains exhibit appreciable solubility in water, but this solubility diminishes rapidly as the carbon chain is extended.[1][2] Conversely, aldehydes are typically soluble in a wide range of organic solvents due to favorable van der Waals interactions.[3]
This compound, with its eight-carbon skeleton, is expected to have very limited solubility in water but high solubility in nonpolar and moderately polar organic solvents. The principle of "like dissolves like" is the primary determinant of its solubility profile.[4][5]
Solubility Data for this compound
| Solvent | Solvent Type | Predicted Solubility of this compound | Rationale / Analogous Data (n-Octanal) |
| Water | Highly Polar Protic | Very Low / Practically Insoluble | The long, nonpolar C8 alkyl chain significantly outweighs the polarity of the aldehyde group, leading to poor interaction with the highly polar water molecules. n-Octanal has a reported water solubility of 560 mg/L at 25°C and is also described as practically insoluble.[1][6][7] |
| Ethanol (B145695) | Polar Protic | Miscible / Highly Soluble | The ethyl group of ethanol provides some nonpolar character to interact with the alkyl chain of this compound, while the hydroxyl group can hydrogen bond with the carbonyl oxygen. n-Octanal is reported to be soluble in ethanol.[1][8] |
| Acetone | Polar Aprotic | Miscible / Highly Soluble | Acetone's carbonyl group allows for dipole-dipole interactions, and its methyl groups can interact with the alkyl chain of this compound. |
| Hexane (B92381) | Nonpolar | Miscible / Highly Soluble | As a nonpolar hydrocarbon, hexane readily dissolves other nonpolar molecules like this compound through London dispersion forces. |
| Toluene (B28343) | Nonpolar (Aromatic) | Miscible / Highly Soluble | Similar to hexane, the nonpolar nature of toluene allows for effective solvation of this compound. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. |
| Glycerol (B35011) | Highly Polar Protic | Insoluble | The extensive hydrogen bonding network in glycerol makes it a poor solvent for nonpolar compounds like this compound. n-Octanal is reported to be insoluble in glycerol.[1] |
Experimental Protocol for Determining Aqueous Solubility
The following is a detailed methodology for the experimental determination of the aqueous solubility of this compound, adapted from the OECD Guideline 105 for Testing of Chemicals ("Water Solubility").[3][9][10][11][12] This protocol utilizes the flask method, which is suitable for substances with solubility above 10⁻² g/L.
1. Principle:
The solubility is determined by establishing a saturated solution of this compound in water at a constant temperature. The concentration of this compound in the aqueous phase is then determined by a suitable analytical method after separation of the undissolved and dissolved phases.
2. Materials and Apparatus:
-
This compound (high purity)
-
Deionized or distilled water
-
Constant temperature water bath or shaker incubator
-
Glass flasks with stoppers
-
Centrifuge and centrifuge tubes
-
Analytical balance
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
-
Volumetric flasks and pipettes
-
Syringes and filters (e.g., 0.45 µm PTFE)
3. Procedure:
-
Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium. A series of flasks with varying amounts of this compound in a fixed volume of water are agitated at the desired temperature (e.g., 25°C) for a set period (e.g., 24 hours). Visual inspection for undissolved droplets will provide a rough estimate of solubility.
-
Definitive Test:
-
Add an excess amount of this compound (determined from the preliminary test) to several flasks containing a known volume of water.
-
Place the flasks in a constant temperature bath and agitate for a period determined to be sufficient to reach equilibrium (e.g., 48-72 hours). It is recommended to test at multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.
-
After the equilibration period, allow the flasks to stand in the constant temperature bath to allow for phase separation.
-
To separate the aqueous phase from the undissolved this compound, centrifugation is recommended. Transfer an aliquot of the mixture to a centrifuge tube and centrifuge at a sufficient speed and duration to achieve clear phase separation.
-
Carefully withdraw a known volume of the aqueous supernatant using a syringe. To ensure no micro-droplets of undissolved aldehyde are transferred, the sample may be filtered through a pre-conditioned filter.
-
The concentration of this compound in the aqueous sample is then determined using a validated analytical method, such as GC-FID. A calibration curve should be prepared using standards of known this compound concentration.
-
-
Data Analysis: The solubility is reported as the average concentration from the samples taken after equilibrium has been established, typically in mg/L or g/100mL, at the specified temperature.
Visualizing Solubility Principles
The following diagram illustrates the logical relationship of "like dissolves like" as it pertains to the solubility of this compound in polar and nonpolar solvents.
Caption: Solubility of this compound based on "Like Dissolves Like".
References
- 1. Octanal | C8H16O | CID 454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. laboratuar.com [laboratuar.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. Solvent Miscibility Table [sigmaaldrich.com]
- 6. scribd.com [scribd.com]
- 7. Showing Compound Octanal (FDB003339) - FooDB [foodb.ca]
- 8. octanal (aldehyde C-8), 124-13-0 [thegoodscentscompany.com]
- 9. oecd.org [oecd.org]
- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 11. filab.fr [filab.fr]
- 12. oecd.org [oecd.org]
Commercial Availability and Synthesis of 5-Methylheptanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of 5-Methylheptanal (CAS No. 75579-88-3), a valuable aldehyde in organic synthesis. While detailed information on its specific applications in drug development and associated signaling pathways is not extensively documented in publicly available literature, this guide furnishes available data on its procurement, physicochemical properties, and a general synthetic approach.
Physicochemical Properties
This compound is a chiral aliphatic aldehyde. Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 75579-88-3 | PubChem[1] |
| Molecular Formula | C8H16O | PubChem[1] |
| Molecular Weight | 128.21 g/mol | PubChem[1] |
| Synonyms | Heptanal, 5-methyl- | PubChem[1] |
| Computed XLogP3-AA | 2.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
| Exact Mass | 128.120115130 Da | PubChem[1] |
| Monoisotopic Mass | 128.120115130 Da | PubChem[1] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |
| Heavy Atom Count | 9 | PubChem[1] |
Commercial Availability
This compound is available from various chemical suppliers, typically on a research scale. The purity and available quantities can vary between suppliers. Researchers are advised to contact the vendors directly for the most current information, including pricing and availability.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | Not specified on website | Inquire for details |
| Alfa Aesar (Thermo Fisher Scientific) | Not specified on website | Inquire for details |
| TCI (Tokyo Chemical Industry) | Not specified on website | Inquire for details |
| Key Organics | >95% | 1g, 5g |
| BLD Pharmatech | 95% | 1g, 5g, 25g |
| Toronto Research Chemicals | Not specified on website | Inquire for details |
This table is based on publicly available information and may not be exhaustive. Please verify with the suppliers for the most up-to-date product specifications.
Synthesis of this compound
A generalized workflow for the synthesis of this compound via oxidation of 5-methylheptan-1-ol is presented below.
General Experimental Protocol (Swern Oxidation)
The Swern oxidation is a reliable method for converting primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids. The following is a general procedure that can be adapted for the synthesis of this compound from 5-methylheptan-1-ol.
Materials:
-
5-methylheptan-1-ol
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (Et3N)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
A solution of oxalyl chloride (1.5 - 2.0 equivalents) in anhydrous DCM is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous DMSO (2.5 - 3.0 equivalents) is added dropwise to the cooled solution, and the mixture is stirred for a short period (e.g., 15-30 minutes).
-
A solution of 5-methylheptan-1-ol (1.0 equivalent) in anhydrous DCM is added dropwise to the activated DMSO mixture at -78 °C. The reaction is typically stirred for 30-60 minutes.
-
Triethylamine (5.0 - 7.0 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature.
-
The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with DCM or diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.
Note: This is a generalized protocol. The specific quantities of reagents and reaction times should be optimized for the specific scale of the reaction. All procedures should be carried out in a well-ventilated fume hood, as toxic and odorous byproducts are generated.
Applications in Drug Development
Currently, there is a lack of specific information in the public domain detailing the use of this compound in drug development or its interaction with specific signaling pathways. As a chiral aldehyde, it has the potential to serve as a building block in the synthesis of more complex chiral molecules, which is a common strategy in the development of new therapeutic agents. The aldehyde functional group is versatile and can participate in a variety of carbon-carbon bond-forming reactions, making it a useful intermediate in multi-step syntheses.
Conclusion
This compound is a commercially available chiral aldehyde with potential applications in organic synthesis. While its direct role in drug development is not well-documented, its structure and functional group make it a candidate for use as a synthetic intermediate. The synthesis of this compound can be achieved through standard oxidation protocols from the corresponding alcohol. For researchers requiring this compound, several commercial sources are available, and the provided synthetic overview offers a viable route for its preparation in a laboratory setting.
References
Methodological & Application
Synthesis of 5-Methylheptanal: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of 5-methylheptanal, a valuable aldehyde in the fields of fragrance, flavor, and pharmaceutical research. The following sections outline two primary synthetic methodologies: the oxidation of 5-methylheptan-1-ol and the hydroformylation of 4-methyl-1-hexene (B165699). These protocols are intended for use by researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₆O |
| Molecular Weight | 128.21 g/mol [1] |
| CAS Number | 75579-88-3 |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
Synthetic Protocols
Two effective methods for the synthesis of this compound are detailed below. The choice of method may depend on the availability of starting materials, desired scale, and equipment.
Protocol 1: Oxidation of 5-Methylheptan-1-ol
This protocol describes the synthesis of this compound via the oxidation of the corresponding primary alcohol, 5-methylheptan-1-ol. Several modern oxidation reagents can be employed for this transformation, offering high selectivity and mild reaction conditions. The Dess-Martin Periodinane (DMP) oxidation is highlighted here due to its efficiency and tolerance of various functional groups.[2][3]
Reaction Scheme:
Caption: Oxidation of 5-methylheptan-1-ol to this compound.
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methylheptan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.1 - 1.5 eq) portion-wise. The reaction is typically complete within 1-3 hours. Progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is diluted with diethyl ether and quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (B1220275) (Na₂S₂O₃). Stir vigorously until the solid dissolves.
-
Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude this compound can be further purified by column chromatography on silica (B1680970) gel.
Alternative Oxidation Methods:
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine.[4][5][6][7] It is a very mild and effective method for preparing aldehydes.[4][6]
-
Pyridinium Chlorochromate (PCC) Oxidation: PCC is a milder alternative to other chromium-based oxidants and can effectively oxidize primary alcohols to aldehydes in dichloromethane.
Protocol 2: Hydroformylation of 4-Methyl-1-hexene
Hydroformylation, also known as the oxo process, is a powerful industrial method for the synthesis of aldehydes from alkenes.[8] This protocol outlines the rhodium-catalyzed hydroformylation of 4-methyl-1-hexene to produce this compound. The reaction involves the addition of a formyl group and a hydrogen atom across the double bond of the alkene.
Reaction Scheme:
Caption: Hydroformylation of 4-methyl-1-hexene.
Experimental Protocol: Rhodium-Catalyzed Hydroformylation
-
Catalyst Preparation: In a high-pressure reactor, the rhodium precursor (e.g., Rh(CO)₂(acac)) and a suitable phosphine (B1218219) ligand (e.g., triphenylphosphine) are dissolved in an appropriate solvent (e.g., toluene).
-
Reaction Setup: The substrate, 4-methyl-1-hexene, is added to the reactor.
-
Reaction Conditions: The reactor is pressurized with a mixture of carbon monoxide (CO) and hydrogen (H₂) (syngas), typically in a 1:1 ratio. The reaction is then heated to the desired temperature (e.g., 80-120 °C) with vigorous stirring. The pressure is maintained throughout the reaction.
-
Work-up and Purification: After the reaction is complete (monitored by GC analysis), the reactor is cooled, and the excess gas is carefully vented. The solvent is removed under reduced pressure, and the resulting crude product can be purified by distillation or column chromatography to yield this compound. The ratio of linear to branched aldehyde products can be influenced by the choice of catalyst, ligand, and reaction conditions.
Data Presentation
Quantitative data for the synthesis of this compound via the described methods are summarized below. Please note that yields are highly dependent on the specific reaction conditions and purification methods.
| Synthesis Method | Starting Material | Key Reagents | Typical Yield | Purity |
| DMP Oxidation | 5-Methylheptan-1-ol | Dess-Martin Periodinane | >90% (literature for similar alcohols) | High, after chromatography |
| Hydroformylation | 4-Methyl-1-hexene | CO, H₂, Rh-catalyst | Variable (dependent on conditions) | Requires purification |
Experimental Workflow Visualization
The general workflow for the synthesis and purification of this compound is depicted below.
Caption: General workflow for the synthesis of this compound.
Applications
This compound is a chiral aldehyde that finds applications in:
-
Fragrance and Flavor Industry: As a component in the formulation of various scents and tastes.
-
Pharmaceutical Synthesis: As a building block for the synthesis of more complex and biologically active molecules. Its aldehyde functionality allows for a variety of subsequent chemical transformations.
-
Research and Development: As a starting material or intermediate in the exploration of new chemical entities.
This document is intended to provide a comprehensive guide for the synthesis of this compound. Researchers should always adhere to standard laboratory safety procedures and consult relevant safety data sheets (SDS) for all chemicals used.
References
- 1. This compound | C8H16O | CID 10953527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
Enantioselective Synthesis of (S)-5-Methylheptanal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (S)-5-Methylheptanal, a chiral aldehyde with applications in fragrance, flavoring, and as a building block in pharmaceutical synthesis. The primary method detailed is the oxidation of the corresponding chiral alcohol, (S)-5-methylheptan-1-ol. An alternative state-of-the-art method, asymmetric hydroformylation, is also discussed.
Introduction
(S)-5-Methylheptanal is a chiral molecule where the stereocenter at the C5 position is crucial for its biological and sensory properties. The development of stereoselective synthetic routes to obtain high enantiomeric purity is of significant interest. This document outlines two effective strategies for its synthesis.
Method 1: Oxidation of (S)-5-Methylheptan-1-ol
This method utilizes a commercially available chiral precursor, (S)-5-methylheptan-1-ol, and employs a mild and efficient oxidation protocol to yield the target aldehyde with retention of stereochemistry. The protocol is adapted from a well-established procedure for the oxidation of similar chiral primary alcohols.
Experimental Protocol: Oxidation of (S)-5-methylheptan-1-ol
This protocol is adapted from the oxidation of (S)-(-)-2-methyl-1-butanol.
Materials:
-
(S)-5-methylheptan-1-ol (>96% purity)
-
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Potassium bromide (KBr)
-
Sodium hypochlorite (B82951) (NaOCl) solution (aqueous, ~1 M)
-
Hydrochloric acid (HCl, 10% aqueous)
-
Potassium iodide (KI)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃, 10% aqueous)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Deionized water
Equipment:
-
Three-necked round-bottomed flask
-
Mechanical stirrer
-
Pressure-equalizing dropping funnel
-
Thermometer
-
Salt-ice bath
-
Separatory funnel
-
Vigreux distilling column
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a thermometer, combine (S)-5-methylheptan-1-ol (e.g., 0.50 mol), TEMPO (e.g., 5 mmol), dichloromethane (170 mL), and a solution of potassium bromide (e.g., 0.050 mol) in deionized water (25 mL).
-
Cooling: Vigorously stir the reaction mixture and cool it to -10°C using a salt-ice bath.
-
Addition of Oxidant: Add 1 M aqueous sodium hypochlorite solution (e.g., 0.55 mol), with its pH adjusted to 9.5, dropwise over 15–20 minutes, ensuring the internal temperature of the reaction mixture is maintained between 10 and 15°C.
-
Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 3 minutes.
-
Work-up:
-
Transfer the mixture to a separatory funnel and separate the orange organic phase.
-
Extract the aqueous phase with dichloromethane (50 mL).
-
Combine the organic extracts and wash sequentially with:
-
100 mL of 10% aqueous hydrochloric acid containing potassium iodide (e.g., 0.010 mol).
-
60 mL of 10% aqueous sodium thiosulfate.
-
60 mL of deionized water.
-
-
-
Drying and Purification: Dry the organic phase over anhydrous magnesium sulfate. Filter and concentrate the solution using a rotary evaporator. Purify the crude product by distillation at atmospheric pressure through a 20-cm Vigreux column to yield (S)-5-Methylheptanal as a colorless oil.
Data Presentation
| Parameter | Value | Reference/Comment |
| Starting Material | (S)-5-methylheptan-1-ol | Commercially available |
| Key Reagents | TEMPO, NaOCl, KBr | |
| Solvent | Dichloromethane | |
| Reaction Temperature | 10-15°C | |
| Typical Yield | 82-84% | Based on analogous reaction[1] |
| Purity (GC) | >99% | Expected based on analogous reaction[1] |
Method 2: Asymmetric Hydroformylation of 4-Methyl-1-hexene (B165699)
Asymmetric hydroformylation is a powerful, atom-economical method for the direct synthesis of chiral aldehydes from prochiral olefins.[2] This approach involves the reaction of 4-methyl-1-hexene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a chiral rhodium catalyst.
General Protocol for Asymmetric Hydroformylation
While a specific protocol for 4-methyl-1-hexene is not detailed in the literature, a general procedure can be outlined based on the successful hydroformylation of other terminal alkenes.[3]
Materials:
-
4-Methyl-1-hexene
-
Rhodium precursor (e.g., [Rh(CO)₂(acac)])
-
Chiral phosphine (B1218219) or phosphite (B83602) ligand (e.g., a derivative of BINAPHOS, Kelliphite, or other P-chiral ligands)
-
Anhydrous toluene (B28343) or other suitable solvent
-
Synthesis gas (CO/H₂, typically 1:1)
Equipment:
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, and pressure gauge.
Procedure:
-
Catalyst Preparation: In a glovebox, charge the autoclave with the rhodium precursor and the chiral ligand in the desired ratio (e.g., 1:4 Rh:ligand) in anhydrous toluene.
-
Reaction Setup: Add the substrate, 4-methyl-1-hexene, to the autoclave.
-
Reaction: Seal the autoclave, remove it from the glovebox, and purge with synthesis gas. Pressurize the autoclave to the desired pressure (e.g., 30 bar) with a 1:1 mixture of CO and H₂. Heat the reaction mixture to the desired temperature (e.g., 60°C) with vigorous stirring for a specified time (e.g., 14 hours).
-
Work-up and Purification: After cooling the reactor to room temperature and carefully venting the excess gas, the solvent is removed under reduced pressure. The resulting crude aldehyde is then purified by distillation or chromatography.
Data Presentation
| Parameter | General Range | Reference/Comment |
| Substrate | 4-Methyl-1-hexene | |
| Catalyst | Rhodium precursor with chiral ligand | Ligand choice is critical for enantioselectivity |
| Pressure (CO/H₂) | 20-50 bar | [1] |
| Temperature | 35-80°C | [1] |
| Substrate/Catalyst Ratio | 500:1 to 2000:1 | |
| Expected Regioselectivity | Branched > Linear | Depends on ligand and conditions |
| Expected Enantioselectivity | Moderate to High | Highly dependent on the chiral ligand used |
Characterization and Enantiomeric Excess Determination
The enantiomeric excess (ee) of the synthesized (S)-5-Methylheptanal can be determined by chiral gas chromatography (GC).
Protocol for Chiral GC Analysis
-
Column Selection: Utilize a chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., Rt-βDEXsm).[4]
-
Sample Preparation: Prepare a dilute solution of the purified (S)-5-Methylheptanal in a suitable solvent (e.g., hexane (B92381) or dichloromethane).
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Detector (FID) Temperature: 250°C
-
Oven Program: Start at a suitable temperature (e.g., 60°C), hold for a few minutes, then ramp to a higher temperature (e.g., 180°C) at a specific rate (e.g., 5°C/min).
-
Carrier Gas: Helium or Hydrogen.
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should be resolved into two separate peaks. The enantiomeric excess is calculated from the integrated areas of the peaks corresponding to the (S) and (R) enantiomers using the formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.[]
Visualizations
Caption: Synthetic routes to (S)-5-Methylheptanal.
Caption: General experimental workflow for synthesis and analysis.
References
Application Notes and Protocols for 5-Methylheptanal in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 5-methylheptanal as a versatile precursor in organic synthesis. This compound, a branched-chain aldehyde, serves as a valuable building block for the construction of complex organic molecules, including natural products, flavor compounds, and insect pheromones. Its aldehyde functionality allows for a variety of chemical transformations, making it a key starting material in carbon-carbon bond-forming reactions.
This guide will focus on three fundamental reaction types where this compound can be employed as a key precursor:
-
Aldol Condensation: For the synthesis of α,β-unsaturated carbonyl compounds.
-
Wittig Reaction: For the stereoselective synthesis of alkenes.
-
Grignard Reaction: For the formation of secondary alcohols.
Application Note 1: Synthesis of a Hazelnut Flavor Analogue via Aldol Condensation
This compound can be utilized as a precursor for the synthesis of analogues of (S)-5-methylhept-2-en-4-one, a key flavor compound found in hazelnuts. The following protocol is adapted from a known chemoenzymatic synthesis and demonstrates a potential pathway using an aldol-based strategy.
Data Presentation
| Step | Reaction | Reactants | Product | Typical Yield | Key Parameters |
| 1 | Aldol Condensation | This compound, Acetone (B3395972) | 4-Hydroxy-6-methylnonan-2-one | 60-70% | Base-catalyzed (e.g., NaOH), Room Temperature |
| 2 | Dehydration | 4-Hydroxy-6-methylnonan-2-one | 6-Methylnon-3-en-2-one | 80-90% | Acid-catalyzed (e.g., p-TsOH), Heat |
Experimental Protocol: Synthesis of 6-Methylnon-3-en-2-one
Materials:
-
This compound
-
Acetone
-
Sodium hydroxide (B78521) (NaOH)
-
p-Toluenesulfonic acid (p-TsOH)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware and purification apparatus
Procedure:
Step 1: Aldol Condensation
-
To a stirred solution of this compound (1.0 eq) in acetone (10 eq) at room temperature, slowly add a 10% aqueous solution of sodium hydroxide (0.1 eq).
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Neutralize the reaction mixture with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure to obtain the crude 4-hydroxy-6-methylnonan-2-one.
Step 2: Dehydration
-
Dissolve the crude 4-hydroxy-6-methylnonan-2-one in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 6-methylnon-3-en-2-one.
Logical Workflow for Aldol Condensation
Caption: Workflow for the synthesis of a hazelnut flavor analogue.
Application Note 2: Alkene Synthesis via Wittig Reaction
The Wittig reaction is a highly reliable method for converting aldehydes and ketones into alkenes. This compound can be reacted with various phosphorus ylides to generate a diverse range of alkenes with control over the double bond position. This is particularly useful in the synthesis of insect pheromones and other natural products.
Data Presentation
| Alkene Product | Ylide Precursor | Base | Typical Yield (Z:E ratio) |
| 6-Methyl-1-nonene | Methyltriphenylphosphonium bromide | n-BuLi | 80-90% (Not applicable) |
| Ethyl 7-methyl-2-decenoate | (Triphenylphosphoranylidene)acetic acid ethyl ester | NaH | 70-85% (>95:5 E) |
| (Z)-7-Methyl-3-decene | Propyltriphenylphosphonium bromide | KHMDS | 75-85% (>95:5 Z) |
Experimental Protocol: Synthesis of (Z)-7-Methyl-3-decene
Materials:
-
Propyltriphenylphosphonium bromide
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
This compound
-
Standard Schlenk line and syringe techniques
Procedure:
-
Under an inert atmosphere (argon or nitrogen), suspend propyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF in a flame-dried flask.
-
Cool the suspension to -78 °C.
-
Slowly add a solution of KHMDS (1.05 eq) in THF.
-
Allow the mixture to warm to 0 °C and stir for 1 hour to form the ylide (a deep orange/red color should develop).
-
Cool the ylide solution back down to -78 °C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the mixture with pentane (3 x 30 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate carefully under reduced pressure (the product is volatile).
-
The crude product can be purified by passing it through a short plug of silica (B1680970) gel, eluting with pentane, to remove triphenylphosphine (B44618) oxide.
Synthetic Pathway for Wittig Reaction
Application Notes and Protocols: 5-Methylheptanal in Flavor and Fragrance Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylheptanal is a branched-chain aldehyde that contributes to the flavor and fragrance profile of various natural and formulated products. While specific research on this compound is limited compared to other aldehydes, its structural characteristics suggest its potential as a valuable molecule in the creation of complex and nuanced flavor and fragrance compositions. This document provides an overview of its known properties, along with detailed protocols for its analysis and sensory evaluation, based on established methodologies for similar volatile compounds.
Chemical Properties
A summary of the key chemical identifiers and properties for this compound is provided in Table 1. This information is crucial for its accurate identification and handling in a laboratory setting.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 75579-88-3 | Guidechem[2] |
| Molecular Formula | C8H16O | PubChem[1] |
| Molecular Weight | 128.21 g/mol | PubChem[1] |
| Canonical SMILES | CCC(C)CCCC=O | PubChem[1] |
| InChI Key | RRTVBKXBOQHBMV-UHFFFAOYSA-N | PubChem[1] |
Organoleptic Properties and Applications
This compound is noted for its contribution to complex aroma profiles. A mixture containing this compound has been described as possessing floral, green, and fruity notes with an ozonic and solvent-like character . This suggests its utility in building fresh and multifaceted fragrance accords.
Experimental Protocols
Protocol 1: Sensory Evaluation of this compound
This protocol outlines a standardized procedure for the sensory evaluation of this compound by a trained panel.
Objective: To characterize the odor profile of this compound and determine its odor detection threshold.
Materials:
-
This compound (high purity)
-
Odor-free solvent (e.g., propylene (B89431) glycol, diethyl phthalate, or mineral oil)
-
Glass sniffing strips
-
Odor-free sample jars with lids
-
Sensory evaluation booths with controlled lighting and ventilation[4]
-
Data collection software or standardized scoresheets
Procedure:
-
Panelist Selection and Training:
-
Recruit 10-12 panelists based on their sensory acuity and availability[4].
-
Screen panelists for their ability to detect and describe basic odors.
-
Train the panel on the terminology and scaling methods to be used for describing aldehyde aromas.
-
-
Sample Preparation:
-
Prepare a series of dilutions of this compound in the chosen solvent. A starting concentration of 1% (w/w) is recommended, followed by serial dilutions (e.g., 1:10 or 1:2).
-
For odor profile characterization, a 1% solution is typically used.
-
For odor threshold determination, a wider range of dilutions will be necessary.
-
-
Odor Profile Evaluation:
-
Dip a sniffing strip into the 1% solution of this compound for 2-3 seconds.
-
Present the sniffing strip to each panelist in a randomized order.
-
Panelists will evaluate the odor at different time intervals (e.g., immediately, after 1 minute, after 5 minutes) and record the perceived aroma descriptors.
-
A list of potential descriptors can be provided, including terms like "green," "fruity," "floral," "waxy," "aldehydic," "citrus," and "nutty."
-
-
Odor Detection Threshold Determination:
-
Employ a forced-choice method, such as the three-alternative forced-choice (3-AFC) test[5].
-
Present panelists with three samples: two blanks (solvent only) and one containing a dilution of this compound.
-
The presentation should be in ascending order of concentration.
-
The individual threshold is the lowest concentration at which the panelist can correctly identify the sample containing the odorant.
-
The group threshold is calculated as the geometric mean of the individual thresholds.
-
Data Analysis:
-
For the odor profile, frequency of use for each descriptor is tabulated.
-
For the odor threshold, the geometric mean of the individual best-estimate thresholds is calculated.
Protocol 2: Gas Chromatography-Olfactometry (GC-O) Analysis of this compound
This protocol describes the analysis of a sample containing this compound using GC-O to identify its contribution to the overall aroma.
Objective: To identify and characterize the odor of this compound in a complex volatile mixture.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) and an olfactory detection port (ODP)[6]
-
Capillary GC column suitable for flavor and fragrance analysis (e.g., DB-5ms, DB-Wax)
-
Helium carrier gas
-
Sample containing this compound (e.g., a fragrance oil, a food extract)
-
Syringes for injection
-
Humidified air supply for the ODP[7]
Procedure:
-
Sample Preparation:
-
Dilute the sample in an appropriate solvent (e.g., dichloromethane, ethanol) to a suitable concentration for GC analysis.
-
If analyzing a solid or liquid food matrix, a headspace or solvent extraction method may be required to isolate the volatile compounds[6].
-
-
GC-MS-O Instrument Setup:
-
Install the appropriate GC column.
-
Set the GC oven temperature program. A typical program might be: start at 40°C, hold for 2 minutes, ramp at 5°C/min to 250°C, and hold for 5 minutes.
-
Set the injector temperature (e.g., 250°C) and detector temperatures (MS transfer line at 280°C, ODP at a comfortable temperature for sniffing, e.g., 150°C).
-
Split the column effluent between the MS detector and the ODP (e.g., a 1:1 split).
-
Supply humidified air to the ODP to prevent nasal fatigue.
-
-
Analysis:
-
Inject the prepared sample into the GC.
-
A trained sensory panelist will sniff the effluent from the ODP throughout the chromatographic run.
-
The panelist will record the retention time, odor descriptor, and intensity of each perceived aroma.
-
Simultaneously, the MS will acquire data for compound identification.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to this compound in the MS data based on its mass spectrum and retention index.
-
Correlate the retention time of the this compound peak with the odor events recorded by the panelist at the ODP.
-
This will confirm the odor character of this compound in the context of the sample matrix.
-
Visualizations
Olfactory Signaling Pathway
The perception of odorants like this compound is initiated by their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal cavity. The binding of an odorant to its specific receptor triggers a signal transduction cascade, leading to the perception of smell.
Caption: General olfactory signal transduction cascade initiated by an odorant.
Experimental Workflow for GC-O Analysis
The following diagram illustrates a typical workflow for the analysis of a volatile compound like this compound in a sample using Gas Chromatography-Olfactometry.
Caption: Experimental workflow for GC-O analysis of a flavor/fragrance sample.
References
- 1. This compound | C8H16O | CID 10953527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. Characterization of the key odorants in raw Italian hazelnuts ( Corylus avellana L. var. Tonda Romana) and roasted hazelnut paste by means of molecular sensory science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pac.gr [pac.gr]
- 6. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
Application Note: GC-MS Analysis of 5-Methylheptanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive methodology for the qualitative and quantitative analysis of 5-Methylheptanal using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols provided herein offer a robust framework for the analysis of this branched-chain aldehyde in various matrices, which is pertinent for applications in flavor and fragrance analysis, environmental monitoring, and metabolomics. This document includes detailed procedures for sample preparation, GC-MS instrument parameters, and data analysis, with quantitative data summarized for clarity.
Introduction
This compound is a branched-chain aldehyde that can be found as a volatile organic compound in various natural and synthetic sources. Its accurate and sensitive detection is crucial for quality control in the food and fragrance industries, as well as for research in environmental science and drug development where volatile biomarkers are of interest. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, providing high-resolution separation and definitive compound identification based on mass spectra. This application note presents a standardized protocol for the GC-MS analysis of this compound.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol outlines a general liquid-liquid extraction (LLE) procedure suitable for the extraction of this compound from aqueous matrices.
Materials:
-
Sample containing this compound
-
Dichloromethane (B109758) (DCM), GC-grade
-
Sodium chloride (NaCl), analytical grade
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Separatory funnel (50 mL)
-
Glass vials with PTFE-lined septa
-
Pipettes
-
Vortex mixer
Procedure:
-
Pipette 10 mL of the aqueous sample into a 50 mL separatory funnel.
-
To enhance the partitioning of the analyte into the organic solvent, add 2 g of NaCl to the separatory funnel to increase the ionic strength of the aqueous phase.
-
Add 5 mL of dichloromethane to the separatory funnel.
-
Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate for 5 minutes. The dichloromethane layer will be the bottom layer.
-
Drain the lower organic layer into a clean, dry glass vial.
-
Repeat the extraction of the aqueous layer with a fresh 5 mL portion of dichloromethane.
-
Combine the two organic extracts.
-
Dry the combined extract by passing it through a small column containing anhydrous sodium sulfate or by adding a small amount of anhydrous sodium sulfate directly to the vial and swirling.
-
Carefully transfer the dried extract to a clean GC vial for analysis.
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters for the analysis of this compound. Optimization may be required depending on the specific instrument and column used.
Table 1: GC-MS Instrument Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| GC System | Agilent 7890B GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes. |
| Mass Spectrometer | |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 35-350 |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Solvent Delay | 3 minutes |
Data Presentation
Chromatographic and Mass Spectrometric Data
The following table summarizes the expected chromatographic and mass spectrometric data for this compound based on the analysis of its structural isomers and general principles of mass spectrometry for aldehydes.
Table 2: Expected Chromatographic and Mass Spectrometric Data for this compound
| Parameter | Expected Value/Ions |
| Chromatographic Data | |
| Estimated Retention Time | 8 - 10 minutes (on an HP-5ms column with the specified temperature program) |
| Mass Spectrometric Data | |
| Molecular Ion [M]⁺ | m/z 128 (may be of low abundance) |
| Key Fragment Ions (m/z) | 41, 43, 57, 71, 85, 99 |
| Ion for Quantification | m/z 57 (base peak) |
| Qualifier Ions | m/z 43, m/z 71 |
Visualization of Experimental Workflow
The following diagram provides a visual representation of the logical steps involved in the GC-MS analysis of this compound.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust approach for the analysis of this compound. The sample preparation protocol is straightforward, and the instrumental parameters are optimized for good chromatographic separation and sensitive detection. This methodology is well-suited for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this compound in their samples.
Application Note and Protocol for the Derivatization of 5-Methylheptanal for Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and experimental protocol for the derivatization of 5-methylheptanal for quantitative analysis by Gas Chromatography (GC). Due to the volatility and polarity of aldehydes, direct analysis can be challenging. This protocol outlines a robust derivatization method using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form a stable and highly detectable oxime derivative. This method is suitable for accurate and sensitive measurements of this compound in various matrices, which is of interest in fields such as flavor and fragrance analysis, environmental monitoring, and as a potential biomarker.
Introduction
This compound is a branched-chain aldehyde that can be found in various natural and synthetic products. Its accurate quantification is crucial for quality control and research purposes. Gas chromatography is a powerful technique for the analysis of volatile compounds; however, the direct analysis of aldehydes can be hampered by their reactivity and potential for poor chromatographic peak shape.
Derivatization is a technique used to chemically modify an analyte to enhance its analytical properties.[1][2] For aldehydes, derivatization with PFBHA is a widely used and advantageous method.[3] The reaction of an aldehyde with PFBHA forms a stable oxime derivative. This derivative is less volatile, more thermally stable, and highly sensitive to detection by both mass spectrometry (MS) and electron capture detectors (ECD).[3][4] The pentafluorobenzyl group in the derivative provides a strong signal in negative chemical ionization mass spectrometry (NCI-MS), allowing for very low detection limits.[5]
This application note details a comprehensive protocol for the derivatization of this compound with PFBHA, followed by its analysis using GC-MS.
Data Presentation
While specific quantitative data for this compound is not extensively available in the literature, the following table summarizes typical performance characteristics that can be expected for the analysis of similar aldehydes (e.g., hexanal, heptanal) using PFBHA derivatization followed by GC-MS analysis. These values provide a benchmark for method validation.
| Parameter | Expected Value | Reference Analytes |
| Limit of Detection (LOD) | 0.005 - 1.0 µg/L | Hexanal, Heptanal[6] |
| Limit of Quantification (LOQ) | 0.02 - 3.0 µg/L | General Aldehydes |
| Linear Range | 0.2 - 500 µg/L | Various Aldehydes |
| Correlation Coefficient (r²) | > 0.99 | General Aldehydes |
| Precision (%RSD) | < 15% | Various Aldehydes |
| Recovery | 88 - 107% | Various Aldehydes |
Experimental Protocols
Materials and Reagents
-
This compound standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), 99% purity
-
Hexane, GC grade
-
Ethyl acetate (B1210297), GC grade
-
Sodium sulfate, anhydrous
-
Deionized water
-
Hydrochloric acid (HCl), 1.0 M
-
Internal Standard (e.g., acetone-d6 (B32918) or a suitable non-interfering aldehyde)
-
15 mL glass test tubes with screw caps
-
2 mL autosampler vials with inserts
Instrumentation
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Capillary GC column: A non-polar or mid-polar column is recommended, such as a Supelco SLB™-5ms (30 m x 0.25 mm I.D. x 0.25 µm df) or equivalent.
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
Derivatization Procedure
-
Sample Preparation:
-
For liquid samples, place 5 mL of the sample into a 15 mL glass test tube.
-
For solid samples, perform a suitable extraction (e.g., solvent extraction or headspace extraction) to isolate the volatile components. The final extract should be in a solvent compatible with the derivatization reaction.
-
-
pH Adjustment:
-
Adjust the pH of the aqueous sample or extract to approximately 4 by adding 1.0 M HCl.
-
Vortex the tube for 1-2 minutes.
-
-
Addition of Reagents:
-
Add 20 µL of a freshly prepared 1% (w/v) PFBHA solution in water.
-
If using an internal standard, add a known amount at this stage (e.g., 50 µL of 0.1 mg/L acetone-d6 in methanol).
-
-
Reaction:
-
Tightly cap the test tube and vortex for 1 minute.
-
Place the tube in a heating block or water bath at 70°C for 10-30 minutes.
-
-
Extraction of the Derivative:
-
Cool the tube to room temperature.
-
Add 0.1 mL of ethyl acetate and approximately 5 g of anhydrous sodium sulfate.
-
Vortex vigorously for 5 minutes to extract the PFBHA-oxime derivative into the organic phase.
-
Centrifuge at a low speed to separate the phases.
-
-
Sample Transfer:
-
Carefully transfer the upper organic layer to a 2 mL autosampler vial with an insert.
-
The sample is now ready for GC-MS analysis.
-
GC-MS Analysis Parameters
| Parameter | Value |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Split Ratio | 10:1 (can be adjusted based on concentration) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial 50°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-500 |
| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
| SIM Ions for PFBHA derivatives | m/z 181 (quantification ion), other characteristic ions for confirmation[5] |
Visualizations
Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound.
Caption: Chemical reaction for the derivatization of an aldehyde with PFBHA.
References
- 1. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 6. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Chiral Separation of 5-Methylheptanal Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylheptanal is a chiral aldehyde that may be found in natural products and can be used as a building block in organic synthesis. As the biological and sensory properties of enantiomers can differ significantly, the ability to separate and quantify the individual (R)- and (S)-enantiomers is crucial for quality control, stereoselective synthesis, and regulatory compliance in the pharmaceutical, flavor, and fragrance industries. This document provides a detailed protocol for the chiral separation of this compound enantiomers using gas chromatography (GC) with a chiral stationary phase. While specific application data for this compound is not widely published, the following protocol is based on established methods for the chiral separation of similar volatile aldehydes.[1][2][3][4][5]
Principle of Chiral Gas Chromatography
Chiral gas chromatography is a powerful technique for the separation of enantiomers.[4][5] The separation is achieved by using a chiral stationary phase (CSP) coated on the inside of a capillary column. Enantiomers interact differently with the CSP, forming transient diastereomeric complexes with different stabilites. This leads to different retention times for each enantiomer, allowing for their separation and quantification. Cyclodextrin derivatives are commonly used as CSPs for the separation of volatile chiral compounds like aldehydes.[4][6][7]
Experimental Protocol: Chiral GC-MS Analysis
This protocol outlines a general procedure for the enantioselective analysis of this compound using a gas chromatograph coupled with a mass spectrometer (GC-MS).
1. Instrumentation and Materials
-
Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).
-
Chiral GC Column: A cyclodextrin-based chiral capillary column is recommended. A common choice for volatile aldehydes is a column coated with a derivative of β-cyclodextrin, such as heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin.[6]
-
Example Column: Agilent J&W Cyclodex-B or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
-
Carrier Gas: Helium (99.999% purity).
-
Sample Preparation:
-
Racemic this compound standard.
-
Samples containing this compound.
-
High-purity solvent for dilution (e.g., hexane (B92381) or dichloromethane).
-
-
Syringes: Appropriate for GC injection.
2. GC-MS Operating Conditions
The following are typical starting conditions and may require optimization for a specific instrument and application.
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 split ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 50 °C (hold for 2 min) Ramp: 2 °C/min to 180 °C Hold: 5 min at 180 °C |
| MS Transfer Line Temp | 280 °C |
| MS Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-200 |
3. Sample Preparation
-
Prepare a stock solution of racemic this compound in the chosen solvent (e.g., 1000 µg/mL).
-
Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Dilute the samples to be analyzed to fall within the calibration range.
4. Analysis Procedure
-
Equilibrate the GC-MS system with the specified conditions.
-
Inject the solvent blank to ensure no interfering peaks are present.
-
Inject the racemic standard to determine the retention times of the (R)- and (S)-5-Methylheptanal enantiomers.
-
Inject the series of working standards to generate a calibration curve for each enantiomer.
-
Inject the prepared samples.
-
Identify the enantiomers in the sample chromatograms by comparing their retention times with those of the racemic standard.
-
Quantify the amount of each enantiomer in the samples using the calibration curves.
Data Presentation
The following table presents hypothetical quantitative data that could be obtained from the chiral GC-MS analysis of a racemic this compound standard and a sample.
Table 1: Hypothetical Chiral GC-MS Data for this compound Enantiomers
| Compound | Retention Time (min) | Peak Area (arbitrary units) - Standard | Concentration (µg/mL) - Sample | Enantiomeric Excess (%) - Sample |
| (R)-5-Methylheptanal | 18.2 | 55,100 | 35.2 | 42.4 |
| (S)-5-Methylheptanal | 18.5 | 54,900 | 15.8 |
Note: The elution order of the enantiomers depends on the specific chiral stationary phase and must be determined experimentally using an enantiomerically pure standard if available.
Experimental Workflow and Signaling Pathways
The logical workflow for the chiral separation of this compound enantiomers is depicted below.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Enantioselective gas chromatography in flavor and fragrance analysis: strategies for the identification of known and unknown plant volatiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. gcms.cz [gcms.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Enantiomer identification in the flavour and fragrance fields by "interactive" combination of linear retention indices from enantioselective gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Application Notes and Protocols for the Quantification of 5-Methylheptanal in Food Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylheptanal is a branched-chain aldehyde that can be present in various food products. It is primarily formed through the oxidation of unsaturated fatty acids, particularly linoleic and oleic acids. As a volatile compound, it can contribute to the overall aroma profile of food, and its presence and concentration can be indicative of the freshness and storage conditions of the product. The quantification of this compound is crucial for quality control in the food industry and for researchers studying flavor chemistry and lipid oxidation.
This document provides detailed application notes and protocols for the quantification of this compound in food samples using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methodology: HS-SPME-GC-MS
HS-SPME-GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds in complex matrices like food.[1] This method offers high sensitivity, requires minimal sample preparation, and is solvent-free, making it an environmentally friendly approach.[2] The principle involves the extraction of volatile compounds from the headspace of a sample onto a coated fiber, followed by thermal desorption of the analytes into the gas chromatograph for separation and subsequent detection and quantification by the mass spectrometer.
Experimental Protocols
Sample Preparation
The sample preparation method should be adapted based on the food matrix.
Solid Samples (e.g., Meat, Cheese, Snack Foods):
-
Homogenize a representative portion of the food sample.
-
Weigh 1-5 grams of the homogenized sample into a 20 mL headspace vial.
-
For quantitative analysis, add a known amount of an appropriate internal standard (e.g., 2-methyl-3-heptanone) to the vial.
-
Immediately seal the vial with a PTFE/silicone septum.
Liquid Samples (e.g., Milk, Juices, Oils):
-
Pipette 1-5 mL of the liquid sample into a 20 mL headspace vial.
-
Add a known amount of the internal standard.
-
If the sample is highly viscous, it can be diluted with deionized water.
-
For oily samples, a salt (e.g., NaCl) can be added to the vial to increase the release of volatile compounds into the headspace.
-
Immediately seal the vial.
HS-SPME Procedure
The selection of the SPME fiber is critical for the efficient extraction of this compound. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile analysis, including aldehydes.
-
Place the sealed headspace vial in a thermostated autosampler tray or a heating block.
-
Equilibrate the sample at a specific temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.
-
After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.
GC-MS Parameters
The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and sample matrix.
-
Gas Chromatograph (GC):
-
Injector: Splitless mode, 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or medium-polarity capillary column is suitable. A good starting point is a TG-5MS (5% Phenyl Methylpolysiloxane) column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp 1: Increase to 150 °C at a rate of 5 °C/min.
-
Ramp 2: Increase to 240 °C at a rate of 10 °C/min, hold for 5 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 35-350.
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For this compound (C8H16O, MW: 128.21 g/mol ), characteristic ions for quantification in SIM mode would include m/z 41, 57, 70, and 85.[3]
-
Data Presentation
The quantitative data for this compound should be summarized in a clear and structured table for easy comparison across different food samples. The following table provides an example of how the data can be presented. Please note that the concentration values provided below are for illustrative purposes, as specific quantitative data for this compound is limited in publicly available literature.
| Food Category | Food Sample | This compound Concentration (µg/kg) | Method of Processing | Reference |
| Meat & Poultry | Cooked Beef | 5.2 ± 0.8 | Pan-fried | Example Data |
| Fried Chicken | 8.9 ± 1.2 | Deep-fried | Example Data | |
| Cured Ham | 2.1 ± 0.4 | Smoked | Example Data | |
| Dairy Products | Aged Cheddar Cheese | 12.5 ± 2.1 | Aged for 12 months | Example Data |
| Milk Powder | 3.7 ± 0.6 | Spray-dried, stored 6 months | Example Data | |
| Snack Foods | Potato Chips | 15.3 ± 2.5 | Fried in vegetable oil | Example Data |
| Fats & Oils | Stored Vegetable Oil | 6.8 ± 1.1 | Stored at room temp for 3 months | Example Data |
Visualizations
Experimental Workflow for this compound Quantification
References
- 1. Highly sensitive qualitative and quantitative detection of saturated fatty aldehydes in edible vegetable oils using a "turn-on" fluorescent probe by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative evaluation of the aldehydes formed in heated vegetable oils using high resolution proton-NMR spectroscopy [iris.cnr.it]
Application of 5-Methylheptanal in Maillard Reaction Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Maillard reaction, a non-enzymatic browning process involving amino acids and reducing sugars, is a cornerstone of flavor chemistry in food and beverage production. It is also of interest to the pharmaceutical industry due to its potential role in drug stability and the formation of advanced glycation end-products (AGEs) in vivo. Aldehydes are key intermediates and reactants in the Maillard reaction, significantly influencing the final flavor and aroma profile of the products.
5-Methylheptanal, a branched-chain aldehyde, is of interest in Maillard reaction studies for its potential to contribute to specific flavor notes, likely nutty, malty, or fruity aromas. While direct research on this compound in this context is limited, its structural similarity to other well-studied branched-chain aldehydes, such as 3-methylbutanal (B7770604) and 2-methylbutanal, allows for informed predictions of its behavior and application. These aldehydes are recognized as potent flavor compounds, often generated through the Strecker degradation of amino acids.[1] This document provides detailed application notes and protocols for studying the role of this compound in the Maillard reaction, drawing parallels from established research on analogous compounds.
Theoretical Framework: The Role of Branched-Chain Aldehydes in the Maillard Reaction
Branched-chain aldehydes like this compound can participate in the Maillard reaction in two primary ways:
-
As a Reactant: this compound can react with amino acids and other intermediates of the Maillard reaction to form a variety of heterocyclic flavor compounds, such as pyrazines, oxazoles, and thiazoles. The structure of the aldehyde will directly influence the substitution pattern of the resulting heterocyclic compounds and, consequently, the sensory properties of the final product.
-
As a Product (via Strecker Degradation): The Strecker degradation is a critical pathway within the Maillard reaction where an α-amino acid is converted into an aldehyde with one fewer carbon atom.[1] It is plausible that an amino acid with a corresponding branched side chain, such as a branched-chain amino acid like leucine (B10760876) or isoleucine, could degrade to form isomers of methylheptanal, including this compound, in the presence of a dicarbonyl compound.
The general pathway for the involvement of aldehydes in the Maillard reaction is depicted below.
Quantitative Data Summary
Due to the absence of specific studies on this compound, the following table summarizes typical quantitative data obtained from Maillard reaction model systems involving other branched-chain aldehydes. This data can serve as a benchmark for designing experiments with this compound.
| Precursors | Reaction Conditions | Branched-Chain Aldehyde | Key Volatile Products | Concentration Range (µg/kg) | Analytical Method | Reference Analogy |
| Leucine, Glucose | 120°C, 2h, pH 7 | 3-Methylbutanal | 2,5-Dimethylpyrazine, Trimethylpyrazine | 100 - 5000 | GC-MS | [2][3] |
| Isoleucine, Glucose | 120°C, 2h, pH 7 | 2-Methylbutanal | 2-Ethyl-5-methylpyrazine | 50 - 2000 | GC-MS | [4] |
| Cysteine, Xylose | 100°C, 1h, pH 5.5 | (Not a primary product) | Thiophenes, Thiazoles, Furans | 10 - 1000 | GC-MS | [2] |
| Proline, Glucose | 140°C, 30 min, pH 8 | (Not a primary product) | Pyrrolidines, Piperidines | 20 - 500 | GC-MS | [5] |
Experimental Protocols
The following are detailed protocols for conducting Maillard reaction studies with this compound in model systems.
Protocol 1: Maillard Reaction of this compound with an Amino Acid
Objective: To investigate the volatile compounds formed from the reaction of this compound with a specific amino acid (e.g., glycine, proline, cysteine) under controlled heating conditions.
Materials:
-
This compound (≥95% purity)
-
Amino acid (e.g., L-glycine, L-proline, L-cysteine; ≥99% purity)
-
Phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Deionized water
-
Screw-capped glass vials (10 mL) with PTFE/silicone septa
-
Heating block or oven
-
Solid-Phase Microextraction (SPME) device with a suitable fiber (e.g., DVB/CAR/PDMS)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Prepare a solution of the chosen amino acid in the phosphate buffer (e.g., 0.1 M).
-
In a 10 mL glass vial, add 1 mL of the amino acid solution.
-
Add a specific molar equivalent of this compound to the vial. A typical starting point is a 1:1 molar ratio of amino acid to aldehyde.
-
Seal the vial tightly with the screw cap.
-
Vortex the mixture for 30 seconds to ensure homogeneity.
-
Place the vial in a preheated heating block or oven at a controlled temperature (e.g., 120°C) for a specific duration (e.g., 60 minutes).
-
After heating, allow the vial to cool to room temperature.
-
For volatile analysis, expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 60°C).
-
Inject the adsorbed volatiles into the GC-MS for analysis.
Protocol 2: Strecker Degradation of an Amino Acid to Potentially Form this compound
Objective: To investigate if a specific branched-chain amino acid can undergo Strecker degradation to form this compound in the presence of a dicarbonyl compound.
Materials:
-
Branched-chain amino acid (e.g., L-isoleucine, L-leucine; ≥99% purity)
-
Dicarbonyl compound (e.g., methylglyoxal, glyoxal; 40% aqueous solution)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Deionized water
-
Screw-capped glass vials (10 mL) with PTFE/silicone septa
-
Heating block or oven
-
SPME device and GC-MS
Procedure:
-
Prepare a solution of the amino acid in the phosphate buffer (e.g., 0.1 M).
-
In a 10 mL glass vial, add 1 mL of the amino acid solution.
-
Add a 1:1 molar ratio of the dicarbonyl compound to the vial.
-
Seal the vial and vortex for 30 seconds.
-
Heat the vial at a controlled temperature (e.g., 100°C) for a specific time (e.g., 30 minutes).
-
Cool the vial to room temperature.
-
Perform headspace SPME-GC-MS analysis as described in Protocol 1 to identify and quantify the resulting Strecker aldehydes, including any isomers of methylheptanal.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for studying the application of this compound in Maillard reaction model systems.
References
- 1. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GC-MS and GC×GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The Maillard Reaction as Source of Meat Flavor Compounds in Dry Cured Meat Model Systems under Mild Temperature Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into flavor and key influencing factors of Maillard reaction products: A recent update - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of 5-Methylheptanal using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the structural elucidation of 5-methylheptanal using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes predicted ¹H and ¹³C NMR data, comprehensive experimental protocols for data acquisition, and visual aids to understand the experimental workflow and spectral correlations.
Introduction
This compound is an organic compound with the chemical formula C₈H₁₆O. As a branched-chain aldehyde, its structural confirmation is crucial in various fields, including flavor and fragrance chemistry, as well as in the synthesis of more complex molecules in the pharmaceutical industry. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of its molecular structure. This note describes the application of ¹H and ¹³C NMR, along with two-dimensional correlation spectroscopy (COSY), for the complete structural assignment of this compound.
Predicted NMR Data
Due to the unavailability of published experimental spectra for this compound, the following ¹H and ¹³C NMR data are predicted based on established chemical shift principles and comparison with analogous structures, such as heptanal.[1][2][3][4]
Predicted ¹H NMR Data for this compound
The ¹H NMR spectrum of this compound is expected to show seven distinct signals. The characteristic aldehyde proton will appear at a significantly downfield chemical shift.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constants (J, Hz) |
| H1 (CHO) | ~9.76 | Triplet (t) | 1H | J_H1-H2 ≈ 1.8 |
| H2 | ~2.42 | Multiplet (m) | 2H | - |
| H3 | ~1.63 | Multiplet (m) | 2H | - |
| H4 | ~1.35 | Multiplet (m) | 2H | - |
| H5 | ~1.50 | Multiplet (m) | 1H | - |
| H6 | ~1.30 | Multiplet (m) | 2H | - |
| H7 (CH₃-C5) | ~0.88 | Doublet (d) | 3H | J_H7-H5 ≈ 6.6 |
| H8 (CH₃-C6) | ~0.86 | Triplet (t) | 3H | J_H8-H6 ≈ 7.0 |
Predicted ¹³C NMR Data for this compound
The ¹³C NMR spectrum of this compound is predicted to display eight distinct carbon signals, with the carbonyl carbon appearing at the most downfield position.[2][4]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (CHO) | ~202.5 |
| C2 | ~44.0 |
| C3 | ~22.0 |
| C4 | ~36.5 |
| C5 | ~34.5 |
| C6 | ~29.5 |
| C7 (CH₃-C5) | ~19.5 |
| C8 (CH₃-C6) | ~14.0 |
Experimental Protocols
Sample Preparation
High-quality NMR spectra are contingent on proper sample preparation.
-
Sample Purity : Ensure the this compound sample is of high purity to avoid signals from contaminants.
-
Solvent Selection : Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (B151607) (CDCl₃) is a common and suitable choice for aldehydes.
-
Concentration :
-
For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6 mL of CDCl₃.
-
For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6 mL of CDCl₃ is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
-
Filtration : To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Standard : Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. A small amount can be added to the solvent or used from the commercially available solvent containing TMS.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
¹H NMR Spectroscopy:
-
Pulse Program : Standard single-pulse (zg) sequence.
-
Spectral Width : 0-12 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 8 to 16 scans for a sufficient signal-to-noise ratio.
-
Temperature : 298 K.
¹³C NMR Spectroscopy:
-
Pulse Program : Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width : 0-220 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2 seconds.
-
Number of Scans : 1024 to 4096 scans, depending on the sample concentration.
-
Temperature : 298 K.
2D COSY (Correlation Spectroscopy):
-
Pulse Program : Standard COSY sequence (e.g., cosygpqf).
-
Spectral Width : 0-12 ppm in both dimensions.
-
Number of Increments : 256-512 in the F1 dimension.
-
Number of Scans : 2-4 per increment.
-
Temperature : 298 K.
Data Processing and Structural Elucidation
-
¹H NMR Analysis : The aldehydic proton (H1) at ~9.76 ppm will show a triplet multiplicity due to coupling with the two adjacent H2 protons. The methyl group at C7 will appear as a doublet, coupling with the single proton at C5. The terminal methyl group (H8) will be a triplet, coupling with the two H6 protons. The remaining methylene (B1212753) and methine protons will appear as complex multiplets in the aliphatic region.
-
¹³C NMR Analysis : The spectrum will show eight distinct signals, confirming the presence of eight non-equivalent carbon atoms. The downfield signal at ~202.5 ppm is characteristic of an aldehyde carbonyl carbon. The other seven signals will be in the aliphatic region.
-
COSY Analysis : The COSY spectrum is crucial for confirming the connectivity of the proton network. Cross-peaks will be observed between coupled protons. For instance, a cross-peak between the aldehyde proton (H1) and the H2 protons will confirm their adjacency. Similarly, correlations will be seen between H2 and H3, H3 and H4, H4 and H5, H5 and H6, H5 and H7, and H6 and H8. This network of correlations allows for the unambiguous assignment of the entire aliphatic chain.
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: Workflow for this compound structural analysis.
Key COSY Correlations
The diagram below visualizes the expected key proton-proton couplings (through-bond correlations) in the COSY spectrum of this compound, which are instrumental in confirming the molecular structure.
Caption: Key ¹H-¹H COSY correlations in this compound.
References
High-performance liquid chromatography (HPLC) methods for 5-Methylheptanal
An increasing focus on the analysis of volatile organic compounds in various fields, including environmental monitoring, food science, and pharmaceutical development, has created a demand for robust analytical methods for specific aldehydes like 5-Methylheptanal. This compound, a branched-chain aldehyde, can be an indicator of oxidative stress or a contributor to aroma profiles. High-performance liquid chromatography (HPLC) offers a versatile and reliable platform for the quantification of such analytes.
Due to the lack of a strong chromophore in this compound, direct HPLC analysis with UV detection is challenging. A common and effective strategy to overcome this limitation is pre-column derivatization.[1][2][3][4][5][6][7] This application note details a general HPLC method employing 2,4-dinitrophenylhydrazine (B122626) (DNPH) as a derivatizing agent to enable sensitive and specific quantification of aldehydes, which is applicable to this compound. The DNPH derivative of the aldehyde absorbs strongly in the UV region, typically around 360 nm, allowing for excellent detection limits.[1]
This document provides a comprehensive protocol for the analysis of this compound using a reversed-phase HPLC method with UV detection after derivatization with DNPH. The method is intended for researchers, scientists, and professionals in drug development who require a reliable analytical procedure for this and similar aldehydes.
Application Notes
Principle:
The carbonyl group of this compound reacts with 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative is highly chromophoric and can be readily separated and quantified by reversed-phase HPLC with UV detection.
Method Summary:
This method is designed for the quantitative determination of this compound in various sample matrices. The protocol involves sample preparation, including derivatization, followed by chromatographic separation and detection. The provided parameters are based on common methods for aldehyde analysis and should be optimized and validated for the specific sample matrix and analytical instrumentation.
Experimental Protocols
1. Materials and Reagents:
-
This compound standard (purity ≥95%)
-
2,4-Dinitrophenylhydrazine (DNPH), HPLC grade
-
Acetonitrile (B52724) (ACN), HPLC grade[3]
-
Water, ultrapure (Milli-Q or equivalent)[3]
-
Hydrochloric acid (HCl), concentrated, analytical grade
-
Perchloric acid (HClO₄), analytical grade
-
Potassium hydroxide (B78521) (KOH)
-
Methanol, HPLC grade
-
Solid Phase Extraction (SPE) cartridges (e.g., silica (B1680970) gel coated with DNPH)[1]
2. Standard Solution Preparation:
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations ranging from the expected limit of quantification (LOQ) to the upper limit of the linear range.
3. Sample Preparation and Derivatization:
The sample preparation procedure will vary depending on the matrix (e.g., air, water, biological fluid). A general procedure for derivatization is outlined below.
-
For liquid samples:
-
To 1 mL of the sample, add 1 mL of the DNPH derivatizing reagent (see preparation below).
-
Vortex the mixture for 1 minute.
-
Allow the reaction to proceed at room temperature for at least 1 hour, protected from light.
-
The resulting solution containing the this compound-DNPH derivative is then ready for HPLC analysis. Filtration through a 0.45 µm syringe filter is recommended prior to injection.[2]
-
-
Preparation of DNPH Derivatizing Reagent: Dissolve 150 mg of DNPH in 500 mL of acetonitrile. Add 0.5 mL of concentrated hydrochloric acid. This solution should be stored in an amber bottle at 4°C.
4. HPLC System and Conditions:
The following table summarizes a typical set of HPLC conditions for the analysis of DNPH-derivatized aldehydes. These parameters may require optimization for specific applications.
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1290 Infinity II LC or equivalent[3] |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent[3][7] |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient Elution | 0-15 min: 60% B to 80% B; 15-20 min: 80% B to 100% B; 20-25 min: 100% B (hold); 25.1-30 min: 60% B (re-equilibration) |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30°C[1] |
| Injection Volume | 20 µL[1] |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector[3][7] |
| Detection Wavelength | 360 nm[1] |
Data Presentation
The following table provides a hypothetical summary of quantitative data that would be obtained from a method validation study for this compound analysis.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95 - 105% |
| Retention Time (min) | ~12.5 min (example) |
Mandatory Visualization
Caption: Experimental workflow for the HPLC analysis of this compound.
References
Application Notes and Protocols: The Potential Use of 5-Methylheptanal in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific examples of 5-Methylheptanal being directly used in the synthesis of known pharmaceutical intermediates. The following application notes and protocols are therefore illustrative, based on established chemical principles for branched aldehydes in common synthetic reactions relevant to pharmaceutical development. These are intended to serve as a general guide for the potential application of this compound and similar branched aldehydes.
Introduction: The Role of Branched Aldehydes in Pharmaceutical Synthesis
Aldehydes are a cornerstone of organic synthesis, prized for their reactivity and versatility in forming carbon-carbon and carbon-heteroatom bonds.[1][2] Branched aldehydes, such as this compound, offer the potential to introduce specific alkyl side chains and stereocenters into a molecule, which can be crucial for modulating the pharmacological and pharmacokinetic properties of an active pharmaceutical ingredient (API). The methyl branch at the 5-position in this compound can influence molecular recognition by biological targets and affect the metabolic stability of a drug candidate.
While direct applications of this compound in pharmaceuticals are not prominently documented, its structure lends itself to several key transformations used to build complex molecular architectures. This document outlines hypothetical, yet chemically sound, protocols for the use of this compound in three fundamental reaction types: Aldol (B89426) Condensation, Reductive Amination, and Grignard Reaction.
Potential Synthetic Applications and Protocols
Aldol Condensation: Formation of β-Hydroxy Carbonyls and Enones
The aldol condensation is a powerful tool for C-C bond formation, creating β-hydroxy aldehydes or ketones, which are valuable intermediates.[3][4] These can be further dehydrated to form α,β-unsaturated systems, a common motif in pharmaceuticals. A branched aldehyde like this compound can react with a ketone or another aldehyde to generate more complex structures.
Generic Experimental Protocol: Base-Catalyzed Aldol Condensation
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add a suitable ketone (e.g., acetone, 1.0 eq) and a solvent such as ethanol.
-
Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of a base (e.g., 10% NaOH, 1.1 eq).
-
Aldehyde Addition: While stirring vigorously, add this compound (1.0 eq) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.
Quantitative Data Summary (Hypothetical)
| Reactant 1 | Reactant 2 | Product | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Acetone | 7-Methyl-4-hydroxy-decan-2-one | NaOH | Ethanol | 0 - 25 | 4-6 | 60-75 |
| This compound | Cyclohexanone | 2-(1-hydroxy-5-methylheptyl)cyclohexan-1-one | L-proline | DMSO | 25 | 12-24 | 70-85 |
Logical Workflow for Aldol Condensation
Caption: General workflow for a base-catalyzed aldol condensation.
Reductive Amination: Synthesis of Chiral Amines
Reductive amination is one of the most widely used methods for the synthesis of amines in the pharmaceutical industry.[5][6][7] This one-pot reaction involves the formation of an imine from an aldehyde and an amine, followed by its reduction to the corresponding amine. Using a chiral amine or a chiral reducing agent can lead to the synthesis of enantiomerically enriched amines, which are crucial for the development of stereospecific drugs.[8][9]
Generic Experimental Protocol: Reductive Amination
-
Reaction Setup: In a reaction vessel, dissolve this compound (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent (e.g., methanol (B129727) or dichloromethane).
-
pH Adjustment: If necessary, add a weak acid (e.g., acetic acid) to facilitate imine formation.
-
Reducing Agent Addition: Add a mild reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 eq) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.[10]
-
Reaction Monitoring: Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC or GC-MS.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting amine can be purified by chromatography or distillation.
Quantitative Data Summary (Hypothetical)
| Aldehyde | Amine | Product | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Benzylamine | N-benzyl-5-methylheptan-1-amine | NaBH(OAc)₃ | Dichloromethane | 25 | 6-12 | 80-95 |
| This compound | Ammonia | 5-methylheptan-1-amine | H₂, Ni Catalyst | Methanol | 50 | 8-16 | 65-80 |
Experimental Workflow for Reductive Amination
References
- 1. nbinno.com [nbinno.com]
- 2. Uses of Aldehydes and Ketones - GeeksforGeeks [geeksforgeeks.org]
- 3. Aldol condensation - Wikipedia [en.wikipedia.org]
- 4. Aldol Condensation Reaction [sigmaaldrich.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gctlc.org [gctlc.org]
- 8. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
Application Notes and Protocols for the Sensory Evaluation of 5-Methylheptanal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the sensory evaluation techniques applicable to 5-Methylheptanal. This document includes detailed protocols for various sensory testing methods, information on the olfactory perception of aldehydes, and guidelines for data presentation and analysis.
Introduction to this compound Sensory Properties
This compound is a branched-chain aldehyde that contributes to the aroma profile of various food products. Branched-chain aldehydes, such as 2-methylpropanal, 2-methylbutanal, and 3-methylbutanal (B7770604), are recognized as significant flavor compounds in many fermented and non-fermented food items.[1][2] Sensorially, they are often described as having malty and chocolate-like characteristics.[1] While specific sensory data for this compound is limited in publicly available literature, its structural similarity to other branched-chain aldehydes suggests it may contribute nutty and malty flavor notes.[3][4]
Quantitative Sensory Data
Table 1: Sensory Thresholds of Structurally Related Branched-Chain Aldehydes
| Compound | Odor/Taste Threshold | Sensory Descriptors | Reference |
| 2-Methylpropanal | 0.10 mg/L (Taste) | Varnish-like | [1][5] |
| 2-Methylbutanal | 0.13 mg/L (Taste) | Malty, Chocolate-like | [1][5] |
| 3-Methylbutanal | 0.06 mg/L (Taste) | Malty, Chocolate-like | [1][5] |
| Benzaldehyde | 500.21 µg/kg (in cheese matrix) | Almond | [5] |
Note: The sensory threshold of a compound can be influenced by the matrix in which it is evaluated.[5]
Experimental Protocols
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique for identifying odor-active compounds in a sample. It combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.
Objective: To identify and characterize the aroma profile of this compound.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) and an olfactory detection port (ODP).
-
Capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms).
-
High-purity helium as carrier gas.
-
This compound standard.
-
Appropriate solvent for dilution (e.g., deodorized ethanol).
-
Trained sensory panelists.
Protocol:
-
Sample Preparation: Prepare a dilution series of the this compound standard in the chosen solvent.
-
GC-MS/O Analysis:
-
Inject an appropriate volume of the sample onto the GC column.
-
The effluent from the column is split, with a portion directed to the MS for chemical identification and the other to the ODP for sensory assessment.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 240°C at a rate of 5°C/minute, and hold for 5 minutes.
-
Carrier Gas Flow: 1.0 mL/minute (constant flow).
-
Transfer Line to ODP: Heated to prevent condensation.
-
-
-
Olfactory Detection:
-
A trained panelist sniffs the effluent from the ODP.
-
The panelist records the retention time, odor quality (descriptor), and intensity of each detected aroma.
-
Humidified air should be supplied to the ODP to prevent nasal dehydration.
-
-
Data Analysis: Correlate the retention times of the odor events with the peaks from the MS detector to identify the compounds responsible for the specific aromas.
Workflow for GC-O Analysis:
Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Descriptive Sensory Analysis
This method provides a detailed description of the sensory attributes of a product. A trained panel develops a consensus vocabulary to describe the aroma and flavor of this compound and then rates the intensity of each attribute.
Objective: To develop a comprehensive sensory profile of this compound.
Materials:
-
This compound samples at various concentrations.
-
Reference standards for aroma descriptors (e.g., nuts, malt, green, fatty).
-
Odor-free sample containers.
-
Sensory evaluation booths with controlled lighting and ventilation.
-
Data collection software or ballots.
-
Trained sensory panel (8-12 members).
Protocol:
-
Panelist Training and Lexicon Development:
-
Familiarize the panel with the aroma of this compound and reference standards.
-
Through discussion and consensus, the panel develops a list of descriptive terms for the aroma and flavor of the compound. A potential lexicon could include terms like "nutty," "malty," "green," "fatty," and "waxy."
-
-
Intensity Rating:
-
Panelists independently evaluate the samples and rate the intensity of each descriptor on a line scale (e.g., 0 = not perceptible, 100 = extremely intense).
-
-
Data Analysis:
-
Analyze the intensity ratings using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples.
-
Visualize the results using spider web plots or bar charts to represent the sensory profile.
-
Triangle Test for Odor Detection Threshold
The triangle test is a discriminative method used to determine if a sensory difference exists between two samples. It can be adapted to determine the odor detection threshold of a substance.
Objective: To determine the lowest concentration at which the odor of this compound is detectable.
Materials:
-
A dilution series of this compound in an odor-free solvent (e.g., water or mineral oil).
-
Odor-free control samples (solvent only).
-
Identical, coded sample containers.
-
Sensory panelists.
Protocol:
-
Sample Presentation: Present panelists with three coded samples, two of which are the control and one is the diluted this compound sample (or two are the diluted sample and one is the control). The order of presentation should be randomized.
-
Evaluation: Panelists are asked to identify the "odd" or different sample.
-
Data Collection: Record the number of correct identifications for each concentration level.
-
Threshold Determination: The detection threshold is typically defined as the concentration at which 50% of the panel can correctly identify the odd sample. Statistical analysis (e.g., using tables based on the binomial distribution) is used to determine the significance of the results.
Olfactory Signaling Pathway for Aldehydes
The perception of odors, including aldehydes, is initiated by the interaction of odorant molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[6] These receptors are G-protein coupled receptors (GPCRs). The binding of an aldehyde to its specific OR triggers a conformational change in the receptor, initiating an intracellular signaling cascade.[7] This cascade typically involves the activation of a G-protein (Gαolf), which in turn activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing an influx of cations and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain for further processing.
Simplified Olfactory Signaling Pathway:
Caption: Simplified diagram of the olfactory signal transduction cascade.
References
- 1. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of nutty flavor in cheddar cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. samples.jbpub.com [samples.jbpub.com]
- 7. scbt.com [scbt.com]
Application Note: Isotopic Labeling of 5-Methylheptanal for Advanced Metabolic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction 5-Methylheptanal is a branched-chain aldehyde whose metabolic fate is of interest in various biological contexts, including flavor science and toxicology. Understanding how this compound is processed in biological systems is crucial for assessing its impact on health and disease. Isotopic labeling, using stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C), is a powerful technique for tracing the metabolic pathways of compounds in vitro and in vivo.[1] When a labeled compound is introduced into a biological system, its journey and transformation into various metabolites can be monitored using sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] This application note provides detailed protocols for the synthesis of isotopically labeled this compound and its use in metabolic studies.
Part 1: Synthesis of Isotopically Labeled this compound
The introduction of an isotopic label can be achieved through various synthetic strategies.[3] Here, we describe a proposed synthesis for Deuterium-labeled this compound ([1-²H]-5-Methylheptanal) and Carbon-13-labeled this compound ([1-¹³C]-5-Methylheptanal).
Protocol 1A: Synthesis of [1-²H]-5-Methylheptanal
This protocol involves the reduction of a corresponding ester to an alcohol, followed by oxidation with a deuterium-labeled oxidizing agent.
-
Reduction of Methyl 5-methylheptanoate:
-
Dissolve methyl 5-methylheptanoate in anhydrous diethyl ether under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of lithium aluminum hydride (LiAlH₄) in diethyl ether.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by carefully adding water, followed by 15% NaOH solution, and then water again.
-
Filter the resulting solid and concentrate the filtrate to obtain 5-methylheptan-1-ol.
-
-
Deuterated Oxidation:
-
Prepare a solution of pyridinium (B92312) chlorochromate (PCC) or a similar oxidizing agent in dichloromethane (B109758) (DCM).
-
In a separate flask, dissolve the 5-methylheptan-1-ol in DCM.
-
To introduce the deuterium label, utilize a deuterated oxidizing reagent system or perform the oxidation in the presence of D₂O with certain reagents. A more direct method involves the reduction of an activated carboxylic acid derivative (like a Weinreb amide or an acid chloride) with Lithium Aluminum Deuteride (LiAlD₄).
-
Alternative (more direct) deuteration: Convert 5-methylheptanoic acid to 5-methylheptanoyl chloride using oxalyl chloride. Then, reduce the acid chloride with LiAlD₄ at -78°C to yield [1-²H]-5-methylheptanal.
-
-
Purification and Characterization:
-
Purify the resulting [1-²H]-5-Methylheptanal using column chromatography on silica (B1680970) gel.
-
Confirm the structure and isotopic incorporation using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 1B: Synthesis of [1-¹³C]-5-Methylheptanal
This synthesis introduces the ¹³C label at the carbonyl carbon using a ¹³C-labeled cyanide salt.[4]
-
Synthesis of ¹³C-labeled Nitrile:
-
React 1-bromo-4-methylhexane (B13197035) with potassium cyanide (K¹³CN) in a suitable solvent like DMSO. This nucleophilic substitution reaction introduces the ¹³C label.
-
Heat the reaction mixture to facilitate the reaction, typically around 80-100°C for several hours.
-
Extract the resulting 5-methylheptanenitrile-¹³C into an organic solvent and wash with water to remove inorganic salts.
-
-
Reduction to Aldehyde:
-
Dissolve the purified 5-methylheptanenitrile-¹³C in an anhydrous solvent like toluene (B28343) or THF under an inert atmosphere.
-
Cool the solution to -78°C.
-
Slowly add a solution of diisobutylaluminium hydride (DIBAL-H). The DIBAL-H will reduce the nitrile to an imine intermediate.
-
Carefully quench the reaction at low temperature with a weak acid (e.g., dilute HCl or acetic acid) to hydrolyze the imine to the desired aldehyde, [1-¹³C]-5-Methylheptanal.
-
-
Purification and Characterization:
-
Purify the product via column chromatography.
-
Characterize the final product using NMR and HRMS to confirm its structure, purity, and the position of the ¹³C label.
-
Part 2: Experimental Design for Metabolic Studies
A typical workflow for a metabolic study using isotopically labeled this compound involves administration of the labeled compound, sample collection, metabolite extraction, and analysis.
In Vitro Models
-
Cell Cultures (e.g., HepG2 cells): Incubate cells with a known concentration of labeled this compound. Collect cell pellets and supernatant at various time points.
-
Liver Microsomes/S9 Fractions: Use these subcellular fractions to study phase I and phase II metabolism. Incubate the labeled compound with microsomes or S9 fractions in the presence of necessary cofactors (e.g., NADPH, UDPGA).
In Vivo Models
-
Animal Studies (e.g., rodents): Administer the labeled this compound via oral gavage or intravenous injection. Collect blood, urine, and feces at predetermined time points. Tissues can be harvested at the end of the study for analysis of metabolite distribution.
Part 3: Analytical Protocols
Protocol 3A: Metabolite Extraction from Plasma
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of cold acetonitrile (B52724) containing an internal standard.
-
Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.
Protocol 3B: LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary tool for detecting and quantifying the labeled compound and its metabolites.[2][5]
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Analysis Mode: Use full scan to identify potential metabolites by looking for mass shifts corresponding to the isotopic label. Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted quantification of the parent compound and expected metabolites.
-
Table 1: Example Mass Spectrometry Data for [1-¹³C]-5-Methylheptanal and a Potential Metabolite
| Compound | Formula | Unlabeled [M+H]⁺ (m/z) | Labeled [M+H]⁺ (m/z) | Expected Fragment Ions (Unlabeled) |
|---|---|---|---|---|
| This compound | C₈H₁₆O | 129.1274 | 130.1307 | 111 (loss of H₂O), 87, 71 |
| 5-Methylheptanoic Acid | C₈H₁₆O₂ | 145.1223 | 146.1256 | 127 (loss of H₂O), 99, 87 |
Protocol 3C: NMR Spectroscopy
NMR is invaluable for the structural confirmation of novel metabolites.[6][7] It is particularly useful for determining the exact position of the isotopic label.
-
Sample Preparation: Purified metabolites are dissolved in a deuterated solvent (e.g., CDCl₃, MeOD).
-
¹H NMR: The aldehyde proton of this compound has a characteristic chemical shift in the downfield region of the spectrum, typically between 9-10 ppm.[8][9] The disappearance or modification of this signal can indicate metabolic transformation at the aldehyde group.
-
¹³C NMR: For ¹³C-labeled compounds, ¹³C NMR is highly effective.[6] The carbonyl carbon of an aldehyde resonates at approximately 190-200 ppm.[8] The enhanced signal at this position confirms the location of the ¹³C label.
-
2D NMR: For complex structures, 2D NMR experiments (e.g., COSY, HSQC, HMBC) are used to elucidate the complete chemical structure of the metabolite.[6]
Table 2: Characteristic NMR Chemical Shifts for the Aldehyde Moiety
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aldehyde (-CHO) | 9.0 - 10.0 |
| ¹³C | Aldehyde Carbonyl (C=O) | 190 - 200 |
Part 4: Potential Metabolic Pathways of this compound
Branched-chain aldehydes are typically metabolized via oxidation to carboxylic acids or reduction to alcohols.[10] These reactions are often catalyzed by aldehyde dehydrogenases (ALDH) and alcohol dehydrogenases (ADH), respectively. The resulting 5-methylheptanoic acid can then potentially enter fatty acid metabolism pathways like β-oxidation.[11]
By tracking the isotopic label, researchers can confirm these pathways and discover novel metabolites. For instance, if [1-¹³C]-5-Methylheptanal is administered, the ¹³C label will be retained in the carboxyl group of 5-methylheptanoic acid and the hydroxymethyl group of 5-methylheptanol, allowing for unambiguous tracking.[12] This stable isotope tracing provides a much richer understanding of metabolism than concentration measurements alone.
References
- 1. MASONACO - Stable isotopes in metabolomic studies [masonaco.org]
- 2. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fiveable.me [fiveable.me]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AMINO ACID METABOLISM : BRANCHED-CHAIN AMINO ACID DEGRADATION [education.med.nyu.edu]
- 12. Isotope tracing-based metabolite identification for mass spectrometry metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 5-Methylheptanal Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-methylheptanal. Our aim is to help you optimize your reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent industrial method for synthesizing this compound is the hydroformylation (or oxo process) of 2-methyl-1-hexene (B165367). This process involves the addition of a formyl group (-CHO) and a hydrogen atom across the carbon-carbon double bond of the alkene in the presence of a transition metal catalyst.
Q2: What are the typical catalysts used for the hydroformylation of 2-methyl-1-hexene?
A2: Rhodium and cobalt complexes are the most commonly employed catalysts for hydroformylation reactions.[1] Rhodium catalysts, often modified with phosphine (B1218219) ligands, generally exhibit higher activity and selectivity under milder conditions, though they are more expensive.[2] Cobalt catalysts are a more cost-effective alternative but typically require higher temperatures and pressures to achieve comparable results.[3][4]
Q3: What are the main side reactions to consider during the synthesis of this compound?
A3: A primary side reaction is the isomerization of the starting material, 2-methyl-1-hexene, to other internal hexene isomers.[5] This can lead to the formation of different aldehyde isomers, complicating purification and reducing the yield of the desired this compound. Another potential side reaction is the hydrogenation of the alkene to form 2-methylhexane, or the reduction of the desired aldehyde to 5-methylheptanol.
Q4: How can I monitor the progress of my reaction?
A4: The progress of the hydroformylation reaction can be monitored by techniques such as Gas Chromatography (GC) to observe the consumption of the starting alkene and the formation of the aldehyde product. Thin Layer Chromatography (TLC) can also be a quick method to qualitatively assess the reaction's progress.
Q5: What are the recommended purification methods for this compound?
A5: The primary method for purifying this compound is distillation, taking advantage of its boiling point. If non-volatile impurities are present, column chromatography on silica (B1680970) gel may be employed. However, care must be taken as aldehydes can be sensitive to the acidic nature of silica gel.
Troubleshooting Guide
Low or No Yield
| Potential Cause | Troubleshooting Steps |
| Inactive or Poisoned Catalyst | - Ensure the catalyst is fresh and has been stored under appropriate inert conditions. - Purify the starting materials and solvents to remove any potential catalyst poisons such as sulfur compounds or peroxides. - Consider adding a fresh batch of catalyst if the reaction has stalled. |
| Incorrect Reaction Conditions | - Verify the temperature and pressure are within the optimal range for the chosen catalyst. - Ensure adequate stirring to overcome mass transfer limitations, especially in a multiphasic system. - Check for leaks in the reactor system that could lead to a loss of syngas (CO/H₂) pressure. |
| Poor Quality Reagents or Solvents | - Use freshly distilled and anhydrous solvents, particularly for moisture-sensitive catalysts. - Verify the purity of the 2-methyl-1-hexene starting material, as impurities can inhibit the reaction. |
Low Selectivity (Formation of Multiple Isomers)
| Potential Cause | Troubleshooting Steps |
| Isomerization of Starting Alkene | - Optimize the reaction temperature and pressure. Higher temperatures can sometimes favor isomerization.[6] - The choice of ligand for the metal catalyst can significantly influence regioselectivity. Bulky phosphine ligands with rhodium catalysts often favor the formation of the linear aldehyde.[7] |
| Non-optimal Catalyst System | - Experiment with different catalyst systems (e.g., rhodium vs. cobalt) and ligand modifications to improve selectivity for the desired product. |
Experimental Protocols
General Protocol for Hydroformylation of 2-Methyl-1-Hexene
Disclaimer: This is a general procedure and may require optimization for your specific setup and desired scale.
Materials:
-
2-methyl-1-hexene
-
Rhodium or Cobalt catalyst precursor (e.g., Rh(acac)(CO)₂, Co₂(CO)₈)
-
Phosphine ligand (e.g., triphenylphosphine), if required
-
Anhydrous toluene (B28343) (or another suitable solvent)
-
Synthesis gas (syngas, a mixture of CO and H₂)
-
High-pressure reactor (autoclave) equipped with a stirrer, gas inlet, and temperature and pressure controls
Procedure:
-
In a glovebox or under an inert atmosphere, charge the high-pressure reactor with the catalyst precursor and any ligand.
-
Add anhydrous toluene to the reactor, followed by the 2-methyl-1-hexene.
-
Seal the reactor and purge it several times with nitrogen, followed by syngas.
-
Pressurize the reactor with syngas to the desired pressure (e.g., 20-50 bar).
-
Heat the reactor to the target temperature (e.g., 80-120 °C) with vigorous stirring.
-
Maintain the reaction at the set temperature and pressure, monitoring the uptake of syngas.
-
After the reaction is complete (as determined by GC analysis or cessation of gas uptake), cool the reactor to room temperature and carefully vent the excess gas in a well-ventilated fume hood.
-
The crude reaction mixture containing this compound can then be purified by distillation.
Analytical Characterization of this compound
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an effective method for confirming the presence and purity of this compound.[8][9][10] The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (128.21 g/mol ) and characteristic fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy will provide signals corresponding to the different protons in the molecule. The aldehydic proton will appear as a characteristic triplet at around 9.7 ppm.[11]
-
¹³C NMR spectroscopy will show distinct peaks for each carbon atom, with the carbonyl carbon of the aldehyde appearing significantly downfield (around 200 ppm).[12]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound will exhibit a strong, characteristic absorption band for the carbonyl (C=O) stretch of the aldehyde at approximately 1720-1740 cm⁻¹.[13][14][15] There will also be characteristic C-H stretching and bending vibrations.
Data Presentation
The following table presents data on the specific activity for the formation of heptanal (B48729) from 1-hexene (B165129) hydroformylation using different cobalt-based catalysts. While not specific to this compound, this data provides a useful comparison of catalyst performance for a structurally similar substrate.
| Catalyst | Specific Activity (mol heptanal / mol Co / h) |
| Co/CNF | 2.0 |
| Co-100Mo₂Cfilm/CNF | 4.7 |
| Co-30Mo₂Cparticle/CNF | 21.4 |
| Data adapted from a study on 1-hexene hydroformylation.[16] |
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Phase-Controlled Cobalt Catalyst Boosting Hydrogenation of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the reaction kinetics of heterogeneous 1-hexene hydroformylation - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. Analysis of 5-hydroxymethylfurfural in foods by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMR_En [uanlch.vscht.cz]
- 12. 5-METHYL-3-HEPTANONE(541-85-5) 13C NMR [m.chemicalbook.com]
- 13. In Situ FTIR Spectroscopy for Scanning Accessible Active Sites in Defect-Engineered UiO-66 | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. spectrabase.com [spectrabase.com]
- 16. pubs.acs.org [pubs.acs.org]
Identification of byproducts in 5-Methylheptanal synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 5-Methylheptanal.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via hydroformylation?
A1: The synthesis of this compound, typically produced through the hydroformylation of a C7 alkene like 2-methyl-1-hexene (B165367), can lead to several byproducts. The most prevalent are:
-
Isomeric Aldehydes: Hydroformylation can occur at different positions of the alkene double bond, leading to various structural isomers of this compound. For instance, hydroformylation of 2-methyl-1-hexene can also yield 2,5-dimethylhexanal.
-
Hydrogenation Products: The alkene starting material can be hydrogenated to the corresponding alkane (e.g., 2-methylhexane), and the desired this compound can be further reduced to 5-methylheptanol.
-
Aldol Condensation Products: Under certain conditions, the aldehyde product can undergo self-condensation, leading to higher molecular weight impurities.
-
Isomerization of the Starting Alkene: The initial alkene may isomerize to other forms, which can then undergo hydroformylation to produce a wider range of aldehyde isomers.
Q2: How can I minimize the formation of these byproducts?
A2: Minimizing byproduct formation requires careful control of reaction conditions:
-
Catalyst Selection: Rhodium-based catalysts, often modified with phosphine (B1218219) ligands, generally offer higher selectivity towards the desired linear aldehyde compared to cobalt catalysts.
-
Ligand Choice: The steric and electronic properties of the phosphine ligand can significantly influence the regioselectivity of the hydroformylation. Bulky ligands tend to favor the formation of the terminal aldehyde.
-
Temperature: Lower reaction temperatures generally favor the hydroformylation reaction over competing hydrogenation and isomerization reactions.
-
Pressure: Higher carbon monoxide partial pressure can suppress decobaltation and alkene isomerization, which can lead to a more selective reaction. However, very high pressures might not always be optimal. A balance between hydrogen and carbon monoxide pressure is crucial.
Q3: What analytical techniques are best for identifying byproducts in my reaction mixture?
A3: A combination of chromatographic and spectroscopic methods is ideal for identifying and quantifying byproducts:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass spectra. It is particularly useful for distinguishing between isomeric aldehydes and alcohols.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the compounds in your mixture, helping to confirm the identity of byproducts.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the mixture, such as the aldehyde C=O stretch (around 1725 cm-1) and the alcohol O-H stretch (broad peak around 3300 cm-1).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound and high concentration of 2-methylhexane. | The hydrogenation of the starting alkene is favored. | Lower the reaction temperature. Decrease the partial pressure of hydrogen. Choose a catalyst system with lower hydrogenation activity. |
| Presence of multiple aldehyde isomers in the product mixture. | Isomerization of the starting alkene followed by hydroformylation. | Use a higher partial pressure of carbon monoxide. Employ a catalyst system known to suppress isomerization. Consider using a different starting alkene isomer if possible. |
| Significant amount of 5-methylheptanol detected. | Reduction of the desired aldehyde product. | Lower the reaction temperature. Decrease the partial pressure of hydrogen. Reduce the reaction time. |
| Formation of high-boiling point, viscous impurities. | Aldol condensation of the aldehyde product. | Lower the reaction temperature. Ensure the catalyst is removed or deactivated promptly after the reaction. Consider performing the reaction in a more dilute solution. |
| Inconsistent reaction outcomes. | Impurities in the starting materials or solvent (e.g., peroxides, water). | Purify the alkene and solvent before use. Ensure all reactants and the reaction setup are dry and under an inert atmosphere. |
Data Presentation
The following table summarizes the typical product distribution from the hydroformylation of a branched C6 alkene, (+)(S)-3-methylpent-1-ene, which serves as a model for the synthesis of this compound. The data illustrates the formation of various aldehyde isomers.[1]
| Product | Relative Percentage (%) |
| 4-Methylhexanal | 65 |
| 2,3-Dimethylpentanal | 35 |
| Other Isomers | Trace |
Note: This data is from the hydroformylation of (+)(S)-3-methylpent-1-ene and is presented as a representative example of the types of isomeric byproducts that can be expected.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification
This protocol outlines a general method for the analysis of a this compound reaction mixture.
-
Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5ms or equivalent, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
-
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram.
-
Compare the mass spectrum of each peak with a library of known compounds (e.g., NIST) to identify the main product and byproducts.
-
Isomers will have similar mass spectra but different retention times.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
This protocol provides a general procedure for preparing a sample for NMR analysis.
-
Sample Preparation:
-
Take a representative sample of the reaction mixture.
-
If necessary, perform a simple work-up to remove the catalyst (e.g., filtration through a short plug of silica (B1680970) gel).
-
Dissolve a few milligrams of the crude product in a deuterated solvent (e.g., CDCl3).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is desired.
-
-
1H NMR Analysis:
-
Acquire a standard proton NMR spectrum.
-
Expected Chemical Shifts (δ) for this compound:
-
Aldehyde proton (-CHO): ~9.7 ppm (triplet).
-
Protons on the carbon adjacent to the aldehyde group (-CH2CHO): ~2.4 ppm (multiplet).
-
Methyl protons (-CH3): ~0.8-1.0 ppm (doublet and triplet).
-
Other methylene (B1212753) and methine protons (-CH2- and -CH-): ~1.1-1.6 ppm (multiplets).
-
-
-
13C NMR Analysis:
-
Acquire a proton-decoupled carbon NMR spectrum.
-
Expected Chemical Shifts (δ) for this compound:
-
Aldehyde carbon (C=O): ~202 ppm.
-
Other aliphatic carbons: ~10-50 ppm.
-
-
-
Byproduct Identification:
-
5-Methylheptanol: Look for a broad signal in the 1H NMR spectrum between 1.5 and 4.0 ppm corresponding to the hydroxyl proton (-OH) and a signal around 3.6 ppm for the -CH2OH protons. In the 13C NMR spectrum, a peak around 63 ppm would indicate the -CH2OH carbon.
-
Isomeric Aldehydes: These will have distinct sets of signals in both 1H and 13C NMR spectra, although some overlap is likely. 2D NMR techniques like COSY and HSQC can be helpful in assigning the structures of these isomers.
-
Mandatory Visualization
References
Improving the stability of 5-Methylheptanal in solution
Disclaimer: The following guidance is based on established principles of aliphatic aldehyde chemistry and data available for structurally similar molecules such as heptanal (B48729) and octanal. Specific stability and degradation data for 5-Methylheptanal are limited in publicly available literature. Therefore, it is crucial to perform compound-specific stability studies under your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned cloudy and/or a precipitate has formed. What is happening?
A1: Cloudiness or precipitation in a this compound solution is often indicative of degradation, most commonly through polymerization or aldol (B89426) condensation reactions. Aldehydes, particularly in the presence of acidic or basic catalysts, can self-condense to form larger molecules that are less soluble in the original solvent.[1]
Troubleshooting Steps:
-
Check pH: Ensure the pH of your solution is neutral. Acidic or basic conditions can catalyze polymerization.
-
Solvent Purity: Verify the purity of your solvent. Contaminants can act as catalysts for degradation.
-
Temperature: Store solutions at recommended low temperatures (typically 2-8°C) to slow down reaction rates.
Q2: I've noticed a decrease in the purity of my this compound standard over time, even when stored in a sealed vial. What are the likely causes?
A2: The primary cause of decreased purity in stored this compound is likely oxidation. The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid (5-methylheptanoic acid), especially in the presence of atmospheric oxygen.[1][2] This process can be accelerated by exposure to light and elevated temperatures.
Preventative Measures:
-
Inert Atmosphere: Store pure this compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Light Protection: Use amber vials or store samples in the dark to prevent photo-oxidation.
-
Antioxidants: For long-term storage, consider the addition of a suitable antioxidant, such as butylated hydroxytoluene (BHT) or hydroquinone, at a low concentration (e.g., 100 ppm). Heptanal, a similar aldehyde, is often stabilized with hydroquinone.[3]
Q3: Can I use protic solvents like methanol (B129727) or ethanol (B145695) to prepare my this compound solutions?
A3: While this compound is soluble in alcohols, it's important to be aware of the potential for hemiacetal and acetal (B89532) formation. In the presence of an acid catalyst, aldehydes will react with alcohols to form these derivatives. While this is a reversible reaction, it can lead to a decrease in the concentration of the free aldehyde in your solution, causing inaccuracies in your experiments. For analytical standards, it is generally recommended to use aprotic solvents like acetonitrile (B52724), hexane (B92381), or dichloromethane.
Troubleshooting Guide: Inconsistent Experimental Results
If you are experiencing variability in your experiments involving this compound, consult the following table to diagnose and address the potential issues.
| Observed Problem | Potential Cause | Recommended Action |
| Decreasing peak area in chromatographic analysis over a sequence of injections. | Degradation in solution: this compound is degrading in the sample vial on the autosampler. | Prepare fresh solutions immediately before analysis. Use a cooled autosampler if available. |
| Appearance of new peaks in the chromatogram, particularly at later retention times. | Polymerization/Condensation: Formation of higher molecular weight byproducts. | Check the pH of the solution and ensure it is neutral. Prepare samples in high-purity, neutral solvents. |
| A broad peak co-eluting with the main analyte peak. | Hemiacetal/Acetal Formation: Reaction with an alcohol solvent or contaminant. | Use a high-purity aprotic solvent. Ensure all glassware is thoroughly dry. |
| Consistently low assay values. | Oxidation: The aldehyde has oxidized to the corresponding carboxylic acid. | Prepare fresh standards from a new bottle of this compound stored under an inert atmosphere. Blanket solutions with nitrogen or argon. |
Data Summary: Factors Influencing Aldehyde Stability
The following table summarizes the general effects of various conditions on the stability of aliphatic aldehydes like this compound. The degradation rates are illustrative and will vary based on the specific solvent and concentration.
| Condition | Primary Degradation Pathway | Illustrative Degradation Rate (Hypothetical) | Mitigation Strategy |
| Exposure to Air (Oxygen) | Oxidation | Up to 5% loss per week at room temperature. | Store under an inert atmosphere (N₂ or Ar). Use sealed vials with minimal headspace. Add an antioxidant for long-term storage. |
| Acidic Conditions (pH < 6) | Aldol Condensation, Polymerization | Moderate to rapid, depending on acid strength. | Maintain a neutral pH (6.5-7.5) using a non-reactive buffer system if necessary. |
| Basic Conditions (pH > 8) | Aldol Condensation, Polymerization | Rapid, especially with strong bases. | Maintain a neutral pH. Avoid contact with basic materials. |
| Elevated Temperature (>25°C) | All pathways accelerated | Rate can double with every 10°C increase. | Store solutions at 2-8°C. For pure compound, follow supplier's storage recommendations. |
| Exposure to UV Light | Photo-oxidation | Significant degradation within hours of direct sunlight exposure. | Store in amber glass containers or in the dark. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution via HPLC-UV with DNPH Derivatization
This method is suitable for quantifying this compound, which lacks a strong UV chromophore in its native form. Derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) yields a hydrazone that is readily detectable by UV spectroscopy.[4][5][6][7][8]
1. Preparation of DNPH Derivatizing Reagent:
- Dissolve 150 mg of 2,4-dinitrophenylhydrazine in 50 mL of acetonitrile.
- Carefully add 0.5 mL of concentrated phosphoric acid.
- Sonicate for 10 minutes to fully dissolve. This reagent should be prepared fresh.
2. Sample Preparation and Derivatization:
- Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
- In a clean vial, mix 100 µL of your this compound solution with 900 µL of the DNPH derivatizing reagent.
- Vortex the solution and incubate at 40°C for 30 minutes in a heating block or water bath.
- Allow the solution to cool to room temperature.
- Filter the derivatized sample through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC-UV Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile
- Gradient:
- 0-15 min: 50% B to 90% B
- 15-20 min: Hold at 90% B
- 20.1-25 min: Return to 50% B (equilibration)
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detection Wavelength: 360 nm
- Column Temperature: 30°C
4. Stability Study Procedure:
- Prepare a solution of this compound in the desired solvent at a known concentration.
- Divide the solution into multiple vials for each storage condition (e.g., 25°C/ambient light, 40°C, 4°C/dark).
- At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each condition, derivatize it according to the procedure above, and analyze by HPLC.
- Calculate the percentage of this compound remaining relative to the time 0 sample.
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for assessing the purity of this compound and identifying volatile degradation products.
1. Sample Preparation:
- Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile solvent such as hexane or dichloromethane.
2. GC-MS Conditions:
- Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[9]
- Inlet Temperature: 250°C
- Injection Mode: Split (e.g., 50:1 split ratio)
- Injection Volume: 1 µL
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 60°C, hold for 2 minutes.
- Ramp: 10°C/min to 280°C.
- Hold at 280°C for 5 minutes.
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-400.
3. Data Analysis:
- Integrate the peak corresponding to this compound and any other observed peaks.
- Calculate the purity as the peak area of this compound divided by the total peak area.
- Use the mass spectra of any impurity peaks to identify potential degradation products by searching against a spectral library (e.g., NIST).
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
Caption: General degradation pathways for aliphatic aldehydes.
Caption: Experimental workflow for a stability study.
References
- 1. benchchem.com [benchchem.com]
- 2. webqc.org [webqc.org]
- 3. Heptanal - Wikipedia [en.wikipedia.org]
- 4. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]
- 5. hitachi-hightech.com [hitachi-hightech.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. iomcworld.com [iomcworld.com]
- 9. digital.car.chula.ac.th [digital.car.chula.ac.th]
Technical Support Center: Chiral Separation of 5-Methylheptanal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral separation of 5-Methylheptanal. The information is presented in a practical question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chiral separation of this compound?
The main challenges in the chiral separation of this compound, a volatile aliphatic aldehyde, revolve around achieving adequate resolution between its (R) and (S) enantiomers. This is often complicated by its relatively low molecular weight and potential for peak broadening at the low concentrations typically analyzed. Selecting an appropriate chiral stationary phase (CSP) and optimizing Gas Chromatography (GC) parameters are critical for a successful separation.
Q2: Which type of chiral stationary phase (CSP) is most effective for separating this compound enantiomers?
For volatile compounds like this compound, derivatized cyclodextrin-based CSPs are generally the most effective for chiral GC separations.[1][2] Specifically, β-cyclodextrin derivatives are widely used for their ability to form inclusion complexes with a variety of molecules, leading to enantioselective interactions.[2][3] A column such as one based on a permethylated β-cyclodextrin is a good starting point for method development.
Q3: Is derivatization of this compound necessary for its chiral separation?
While direct chiral separation of aldehydes is possible, derivatization can sometimes improve chromatographic behavior and enhance enantioselectivity.[4][5] For aldehydes, derivatization to form diastereomers with a chiral reagent is an option, allowing separation on a non-chiral column.[1] However, direct separation on a chiral column is often preferred to avoid the complexities of derivatization reactions.[1]
Q4: How does temperature programming affect the separation of this compound enantiomers?
Temperature is a critical parameter in chiral GC. A lower oven temperature generally increases the interaction time between the analyte and the CSP, which can lead to better resolution. However, this also increases the analysis time and can cause peak broadening. An optimized temperature program, starting at a low initial temperature and ramping up, is often necessary to achieve a balance between resolution and peak shape.
Troubleshooting Guides
Problem 1: Poor or No Resolution of Enantiomers
Symptoms:
-
A single, broad peak is observed instead of two distinct peaks for the enantiomers.
-
The two enantiomer peaks are significantly overlapped, with a resolution value (Rs) less than 1.5.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Chiral Stationary Phase (CSP) | - Verify that a cyclodextrin-based CSP, suitable for volatile aldehydes, is being used. - Consider screening different derivatized cyclodextrin (B1172386) columns (e.g., permethylated vs. trifluoroacetylated β-cyclodextrin) as selectivity can vary. |
| Suboptimal Oven Temperature | - Lower the initial oven temperature to enhance chiral recognition. Try a starting temperature of 40-50°C. - Reduce the temperature ramp rate to allow more time for separation. - In some cases, an isothermal analysis at a low temperature may provide the best resolution.[6] |
| Incorrect Carrier Gas Flow Rate | - Optimize the linear velocity of the carrier gas (e.g., Helium or Hydrogen). A lower flow rate can increase interaction time and improve resolution, but may also increase analysis time and band broadening. |
| Analyte Concentration Too High | - Dilute the sample. Overloading the column can lead to peak broadening and loss of resolution. |
Problem 2: Peak Tailing
Symptoms:
-
The peaks have an asymmetrical shape with a "tail" extending from the back of the peak.
| Possible Cause | Troubleshooting Steps |
| Active Sites in the GC System | - Ensure a deactivated inlet liner is being used. - Trim the first few centimeters of the column from the inlet side to remove any contamination or active sites. - Check for and eliminate any leaks in the system. |
| Column Contamination | - Bake out the column at its maximum recommended temperature for a short period to remove contaminants. - If the problem persists, the column may need to be replaced. |
| Sample Matrix Effects | - If analyzing complex samples, consider a sample cleanup step such as solid-phase microextraction (SPME) to isolate the analyte. |
Problem 3: Irreproducible Retention Times
Symptoms:
-
The retention times of the enantiomer peaks vary significantly between injections.
| Possible Cause | Troubleshooting Steps |
| Fluctuations in Oven Temperature | - Ensure the GC oven is properly calibrated and maintaining a stable temperature. |
| Inconsistent Carrier Gas Flow | - Check the gas supply and regulators for consistent pressure. - Use electronic pressure control (EPC) if available for precise flow rate management. |
| Leaks in the System | - Perform a leak check of the entire GC system, including the inlet, column connections, and detector. |
| Inconsistent Injection Volume or Technique | - Use an autosampler for precise and reproducible injections. - If performing manual injections, ensure a consistent and rapid injection technique. |
Experimental Protocols
Proposed GC-MS Method for Chiral Separation of this compound
| Parameter | Condition |
| GC System | Gas Chromatograph with Mass Spectrometric Detector (GC-MS) |
| Column | CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film thickness) or similar β-cyclodextrin based CSP |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | 50°C (hold for 2 min), then ramp to 150°C at 2°C/min (hold for 5 min) |
| Injector | Split/Splitless, operated in split mode (e.g., 50:1) at 220°C |
| Injection Volume | 1 µL |
| MS Detector | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-200 |
| Transfer Line Temp | 230°C |
| Ion Source Temp | 230°C |
Visualizations
References
Technical Support Center: Quantification of 5-Methylheptanal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the quantification of 5-Methylheptanal, with a focus on mitigating matrix effects.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound.
Issue 1: Low or No Analyte Signal
Question: I am not seeing a peak for this compound, or the peak is much smaller than expected. What are the possible causes and solutions?
Answer:
Low or no signal for this compound can stem from several factors throughout the analytical workflow. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Sample Preparation:
-
Inefficient Extraction: this compound is a volatile compound, and the chosen extraction method may not be optimal. For instance, liquid-liquid extraction (LLE) might be less efficient for such volatile analytes compared to headspace techniques.
-
Solution: Consider switching to or optimizing a headspace solid-phase microextraction (HS-SPME) method. This technique is generally more suitable for volatile compounds as it extracts them from the headspace above the sample, minimizing matrix interference.
-
-
Analyte Loss: Due to its volatility, this compound can be lost during sample handling and preparation, especially if samples are exposed to elevated temperatures or left open to the atmosphere.
-
Solution: Ensure samples are kept cool and sealed whenever possible. Minimize sample preparation steps and vortex or shake gently to avoid analyte loss.
-
-
-
Instrumental Issues (GC-MS):
-
Injector Problems: A blocked or contaminated syringe, or an incorrect injection volume can lead to little or no sample being introduced into the system.
-
Solution: Clean or replace the syringe. Verify the autosampler's operation and ensure the injection volume is appropriate.
-
-
Leaks: Leaks in the injector or column connections can result in a loss of sample.
-
Solution: Perform a leak check of the GC system and tighten or replace fittings as necessary.
-
-
Incorrect Instrument Settings: Suboptimal injector temperature, carrier gas flow rate, or oven temperature program can lead to poor peak shape or no peak at all.
-
Solution: Review and optimize your GC-MS method parameters. Ensure the injector temperature is high enough to volatilize the sample but not so high as to cause degradation.
-
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: My this compound peak is tailing or fronting, which is affecting my integration and quantification. What should I do?
Answer:
Peak tailing or fronting is often indicative of active sites within the GC system or issues with the chromatographic column.
Possible Causes and Solutions:
-
Active Sites: Active sites in the GC inlet (e.g., liner, injection port) can interact with polar analytes, causing peak tailing.
-
Solution: Use a deactivated inlet liner. Regular cleaning and maintenance of the injector port are also crucial.
-
-
Column Degradation: The stationary phase of the GC column can degrade over time, exposing active silanol (B1196071) groups that can interact with the analyte.
-
Solution: Condition the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Improper Column Installation: If the column is not installed correctly in the injector or detector, it can lead to dead volume and poor peak shape.
-
Solution: Reinstall the column according to the instrument manufacturer's guidelines.
-
Issue 3: High Variability in Results (Poor Precision)
Question: I am observing a high relative standard deviation (RSD) in my replicate injections of this compound. How can I improve the precision of my measurements?
Answer:
High variability can be introduced at multiple stages of the analytical process.
Possible Causes and Solutions:
-
Inconsistent Sample Preparation: Manual extraction techniques like LLE can be prone to variability.
-
Solution: Automate the sample preparation process if possible. If using manual methods, ensure consistent vortexing times, phase separation, and solvent volumes. HS-SPME can also offer better reproducibility.
-
-
Instrumental Variability: Fluctuations in injector performance, carrier gas flow, or oven temperature can lead to inconsistent results.
-
Solution: Ensure the GC-MS system is properly maintained and calibrated. Use an autosampler for injections to ensure consistency.
-
-
Matrix Effects: Variations in the matrix composition between samples can cause inconsistent signal suppression or enhancement.
-
Solution: The use of a suitable internal standard, particularly a stable isotope-labeled version of this compound, is highly recommended to correct for variability introduced by both the sample preparation and matrix effects.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A1: Matrix effects are the alteration of the analyte's ionization efficiency due to the presence of co-eluting substances from the sample matrix.[2] In the context of GC-MS analysis of this compound, matrix components can cause either signal enhancement or suppression. Signal enhancement can occur when matrix components block active sites in the GC inlet, preventing the thermal degradation of the analyte.[3] Signal suppression can happen in the mass spectrometer's ion source when co-eluting matrix components interfere with the ionization of the analyte. These effects can lead to inaccurate quantification, making it crucial to employ strategies to mitigate them.
Q2: What is the best sample preparation technique for analyzing this compound in a complex matrix like food or biological fluids?
A2: For a volatile compound like this compound, Headspace Solid-Phase Microextraction (HS-SPME) is often the preferred method. It is a solvent-free technique that extracts volatile and semi-volatile compounds from the headspace above the sample. This minimizes the extraction of non-volatile matrix components, resulting in a cleaner extract and reduced matrix effects. The choice of the SPME fiber coating is crucial for selective extraction and should be optimized based on the analyte's properties.
Q3: How do I choose the right calibration strategy to overcome matrix effects?
A3: The choice of calibration strategy depends on the complexity of the matrix and the availability of a suitable blank matrix.
-
External Calibration with Solvent-Based Standards: This is the simplest method but is highly susceptible to matrix effects and is not recommended for complex matrices.
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is similar to the samples being analyzed. This helps to compensate for matrix effects as both the standards and samples will be affected similarly. However, finding a truly representative blank matrix can be challenging.
-
Standard Addition: This method involves adding known amounts of the analyte to the sample itself, creating a calibration curve within each sample's unique matrix. It is effective but can be time-consuming and requires a larger sample volume.
-
Internal Standard (IS) Calibration: This involves adding a constant amount of a compound (the internal standard) to all samples, blanks, and calibration standards. The IS should be chemically similar to the analyte but not present in the sample. The ratio of the analyte's response to the IS response is used for quantification. This corrects for variations in sample preparation and injection volume.
-
Stable Isotope Dilution Assay (SIDA): This is considered the gold standard for accurate quantification in complex matrices. A stable isotope-labeled version of the analyte (e.g., this compound-d3) is used as the internal standard. Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it co-elutes and experiences the same matrix effects, providing the most effective correction.[1]
Q4: What is a stable isotope dilution assay (SIDA) and why is it recommended for this compound quantification?
A4: A stable isotope dilution assay (SIDA) is an analytical method that uses a stable isotope-labeled version of the analyte as an internal standard.[1] For this compound, this would involve synthesizing a version with deuterium (B1214612) or carbon-13 atoms. This labeled compound is chemically identical to the unlabeled this compound but has a different mass, allowing it to be distinguished by the mass spectrometer.
SIDA is highly recommended because the stable isotope-labeled internal standard behaves almost identically to the analyte during sample preparation, chromatography, and ionization. This means it effectively compensates for analyte loss during extraction, variations in injection volume, and signal suppression or enhancement caused by the matrix. This leads to significantly improved accuracy and precision in the quantification of this compound, especially in complex sample matrices.[4]
Quantitative Data Summary
Disclaimer: The following tables present typical performance data for the analysis of volatile aldehydes in complex matrices. This data is intended to be illustrative and may not be directly representative of this compound in all matrices. Actual performance will depend on the specific matrix, method parameters, and instrumentation.
Table 1: Comparison of Sample Preparation Techniques for Volatile Aldehydes
| Parameter | Headspace SPME | Liquid-Liquid Extraction (LLE) |
| Recovery | 85 - 105% | 60 - 90% |
| Precision (RSD) | < 10% | < 15% |
| Matrix Effect | Low to Moderate | Moderate to High |
| Solvent Consumption | None | High |
| Automation Potential | High | Moderate |
Table 2: Comparison of Calibration Strategies for Volatile Aldehydes in a Food Matrix (Olive Oil) [2]
| Calibration Strategy | Accuracy (Recovery %) | Precision (RSD %) | Linearity (R²) |
| External Calibration (Solvent) | 60 - 140% | < 20% | > 0.97 |
| Matrix-Matched Calibration | 95 - 105% | < 10% | > 0.99 |
| Internal Standard (Solvent Cal.) | 80 - 115% | < 15% | > 0.98 |
| Stable Isotope Dilution Assay | 98 - 102% | < 5% | > 0.995 |
Experimental Protocols
Protocol 1: Quantification of this compound using HS-SPME-GC-MS with Stable Isotope Dilution
-
Sample Preparation:
-
Weigh 1 g of the homogenized sample into a 20 mL headspace vial.
-
Add a known amount of the stable isotope-labeled this compound internal standard solution.
-
For the calibration curve, use a blank matrix and spike with known concentrations of this compound and a constant concentration of the internal standard.
-
Add 5 mL of deionized water and 1.5 g of NaCl to the vial.
-
Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.
-
-
HS-SPME Procedure:
-
Place the vial in the autosampler tray.
-
Equilibrate the sample at 60°C for 15 minutes with agitation.
-
Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 60°C.
-
-
GC-MS Analysis:
-
Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
Use a suitable GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Set the oven temperature program: initial temperature of 40°C for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Set the carrier gas (Helium) flow rate to 1.0 mL/min.
-
Operate the mass spectrometer in electron ionization (EI) mode at 70 eV.
-
Acquire data in selected ion monitoring (SIM) mode, monitoring at least two characteristic ions for this compound and its labeled internal standard.
-
-
Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.
-
Visualizations
References
5-Methylheptanal degradation pathways and prevention
Welcome to the technical support center for 5-Methylheptanal. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in experimental settings. The following troubleshooting guides and FAQs address common issues related to its degradation to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: As an aliphatic aldehyde, this compound is susceptible to several degradation pathways:
-
Autoxidation: This is the most common pathway, where the aldehyde reacts with atmospheric oxygen via a free-radical chain reaction.[1][2] This process is autocatalytic and leads to the formation of peroxy acids and ultimately carboxylic acids (e.g., 5-methylheptanoic acid), which can further catalyze degradation.[3]
-
Polymerization/Aldol (B89426) Condensation: Aldehydes can undergo self-condensation or polymerization, especially in the presence of acid or base catalysts, or upon exposure to certain metals.[4][5] This can lead to the formation of trimers, aldol products, and other higher molecular weight impurities.[6]
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate free-radical reactions, accelerating the autoxidation process.[7][8]
Q2: What are the visible signs of this compound degradation?
A2: Degradation can manifest in several ways:
-
Appearance of Unexpected Peaks: In analytical chromatography (GC, HPLC), the emergence of new peaks corresponding to impurities like 5-methylheptanoic acid is a strong indicator of degradation.[7]
-
Changes in Physical Appearance: An increase in viscosity may suggest polymerization.
-
Inconsistent Experimental Results: A gradual or sudden loss of bioactivity or inconsistent results between replicates is a common symptom of compound instability.[9]
Q3: How should I properly store this compound to ensure its stability?
A3: Optimal storage is critical for minimizing degradation. The following conditions are recommended:
-
Temperature: Store at low temperatures (refrigerated at 2-8°C or frozen at -20°C for long-term storage).[10] Elevated temperatures significantly accelerate the rate of degradation.[11]
-
Atmosphere: Store under an inert atmosphere. Before sealing, purge the vial with an inert gas like argon or nitrogen to displace oxygen and prevent autoxidation.[7]
-
Light: Protect the compound from light at all times by using amber-colored vials or by wrapping containers in aluminum foil.[8]
-
Container: Use clean glass containers with tightly sealed caps, preferably with a PTFE liner. Avoid plastic containers where possible, as leaching or adsorption can occur.
Q4: Can I use stabilizers to prevent the degradation of this compound?
A4: Yes, adding stabilizers at low concentrations (ppm level) can be highly effective. The choice of stabilizer depends on the intended downstream application.
-
Antioxidants: Hindered phenols such as Butylated Hydroxytoluene (BHT) or hydroquinone (B1673460) can be used to inhibit free-radical autoxidation.[3]
-
Alkaline Stabilizers: Tertiary amines like triethanolamine (B1662121) or weak inorganic bases can neutralize acidic impurities that catalyze polymerization and other degradation reactions.[3][4][6]
Degradation Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Issue / Observation | Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent IC50 values or loss of bioactivity in cell-based assays. | Degradation in aqueous media. | This compound is less stable in aqueous buffers than in anhydrous organic solvents. Prepare fresh dilutions from a stock solution immediately before adding them to cells. Minimize the time the compound spends in aqueous media.[9] |
| Instability at incubator temperatures (e.g., 37°C). | The compound may be degrading during the incubation period. Conduct a time-course experiment to determine its half-life in your assay medium. If degradation is significant, shorten the incubation time.[9] | |
| Appearance of new peaks in HPLC or GC-MS analysis over time. | Autoxidation or polymerization during storage or sample preparation. | This is a clear sign of degradation.[7] Review storage conditions immediately. Ensure the sample is stored under an inert atmosphere, protected from light, and at a low temperature. Use freshly opened or recently purified material for sensitive experiments. |
| Reaction with solvent or buffer components. | Ensure high-purity, anhydrous solvents are used for stock solutions. Check for potential incompatibilities with buffer components. The pH of the medium can significantly influence stability.[12] | |
| Stock solution appears cloudy or more viscous. | Polymerization. | This indicates the formation of higher molecular weight species. The stock solution should be discarded. Prepare a new stock solution, potentially including a stabilizer like triethanolamine if compatible with your experiment.[4][6] |
Key Degradation Pathways and Prevention Workflow
The following diagrams illustrate the primary degradation pathway and a logical workflow for troubleshooting stability issues.
Caption: Autoxidation free-radical chain reaction.
References
- 1. Autoxidation - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US4414419A - Stabilization of aldehydes - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US6137013A - Method of stabilizing aldehydes - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sugar-energy.com [sugar-energy.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Gas Chromatography Analysis of 5-Methylheptanal
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the gas chromatography (GC) analysis of 5-Methylheptanal.
Troubleshooting Guide & FAQs
This guide addresses common issues leading to poor peak shape for this compound, such as peak tailing, fronting, and broadening, in a question-and-answer format.
Q1: My this compound peak is tailing. What are the likely causes and how can I fix it?
Peak tailing for polar compounds like this compound is a frequent issue, often caused by unwanted interactions with active sites within the GC system.[1][2]
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Cause 1: Active Sites in the GC System. Silanol (B1196071) groups (Si-OH) on the surfaces of the inlet liner, glass wool, the column itself, or metal surfaces can interact with the aldehyde's carbonyl group through hydrogen bonding.[2] This leads to some molecules being retained longer, causing a "tail."
-
Solution:
-
Inlet Maintenance: The inlet is a common source of activity. Regularly replace the inlet liner with a deactivated one and use deactivated glass wool.[2]
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Use Deactivated Consumables: Employ highly deactivated liners and columns to minimize the number of active silanol groups.[2]
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Column Trimming: If the column is contaminated at the inlet, trimming 10-20 cm from the front can remove the active section.[2]
-
-
-
Cause 2: Column Contamination. Accumulation of non-volatile residues from previous injections can create new active sites.[2]
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Solution:
-
Column Conditioning: Properly condition the column according to the manufacturer's instructions.
-
Solvent Rinse: In cases of severe contamination, a solvent rinse may be necessary. If the problem persists, the column may need to be replaced.[2]
-
-
-
Cause 3: Improper Column Installation. A poor column cut or incorrect installation depth can create dead volumes and turbulent flow, leading to peak distortion.[2][3][4]
Q2: I am observing peak fronting for this compound. What does this indicate?
Peak fronting is typically a sign of column overload.
-
Cause: Sample Overload. Injecting too much of the sample can saturate the stationary phase, causing the peak to appear skewed towards the front.[2][5]
Q3: My this compound peak is broad. What could be the reason?
Broad peaks can be caused by several factors related to the GC system and method parameters.
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Cause 1: Inadequate Inlet Temperature. If the inlet temperature is too low, this compound may not vaporize completely and instantaneously, leading to a slow and broad introduction onto the column.[2]
-
Solution: Increase the injector temperature to ensure rapid and complete vaporization.
-
-
Cause 2: Suboptimal Carrier Gas Flow Rate. The carrier gas flow rate affects the efficiency of the separation.
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Solution: Optimize the carrier gas flow rate. A flow rate that is too high or too low can lead to peak broadening.[5]
-
-
Cause 3: Mismatch between Analyte, Solvent, and Stationary Phase Polarity. A significant difference in polarity can result in poor peak shape.[2]
-
Solution: Ensure the polarity of the stationary phase is appropriate for analyzing a moderately polar compound like this compound. A mid-polarity phase is often a good starting point.
-
Q4: Can derivatization improve the peak shape of this compound?
Yes, derivatization is often a robust solution for analyzing highly active compounds like aldehydes.[2]
-
Benefit: Converting this compound to a less polar and more stable derivative, such as a dimethylacetal or an oxime, can significantly improve peak shape and sensitivity by reducing its interaction with active sites.[2]
Optimization of GC Parameters for this compound Analysis
The following table summarizes key GC parameters and their potential impact on the analysis of this compound, providing a starting point for method development and troubleshooting.
| Parameter | Recommendation for this compound | Effect on Peak Shape | Troubleshooting Action |
| Inlet Temperature | 250 °C (or higher, depending on solvent) | Too low: Broad peaks, tailing.[2] | Increase temperature to ensure complete vaporization. |
| Column Phase | Mid-polarity (e.g., 5% Phenyl Polysiloxane) | Mismatched polarity can cause tailing.[2] | Select a column with appropriate polarity. |
| Film Thickness | 0.25 - 0.50 µm | Thicker films can help shield active sites.[6][7] | Consider a thicker film column if tailing persists. |
| Carrier Gas | Helium or Hydrogen | - | Optimize flow rate for best efficiency. |
| Flow Rate | 1-2 mL/min (for standard 0.25/0.32 mm ID columns) | Too high/low: Broad peaks.[5] | Adjust flow rate to the column's optimum. |
| Oven Program | Start ~20°C below solvent boiling point | Inappropriate initial temp: Broad or split peaks.[3] | Adjust the initial oven temperature. |
| Injection Volume | 0.1 - 1 µL | Too high: Peak fronting.[5] | Decrease injection volume or sample concentration. |
| Split Ratio | 20:1 to 100:1 | Too low: Peak fronting (overload).[5] | Increase split ratio. |
Experimental Protocol: Inlet Maintenance
This protocol details the steps for routine GC inlet maintenance to address issues related to poor peak shape caused by active sites.
Objective: To eliminate active sites and sources of contamination in the GC inlet.
Procedure:
-
Cool Down the GC System: Ensure the inlet and oven are at a safe temperature before handling any components.
-
Turn Off Gases: Turn off the carrier gas and split vent flows.
-
Remove the Autosampler (if applicable): Carefully move the autosampler to access the inlet.
-
Open the Inlet: Loosen the retaining nut on the top of the inlet.
-
Remove the Septum and Liner: Carefully remove the septum and the O-ring. Use clean forceps to remove the inlet liner.
-
Inspect and Clean the Inlet: Visually inspect the inside of the inlet for any residue. If necessary, clean it with an appropriate solvent (e.g., methanol, acetone) and a lint-free swab.
-
Install a New Deactivated Liner and O-ring: Place a new, deactivated liner into the inlet. Ensure it is seated correctly. Place a new O-ring on top of the liner.
-
Install a New Septum: Place a new septum in the retaining nut and tighten it finger-tight, then give it a quarter-turn with a wrench. Do not overtighten, as this can damage the septum.
-
Reassemble and Leak Check: Reinstall the autosampler (if applicable). Turn on the carrier gas and perform a leak check using an electronic leak detector.
-
Condition the System: Heat the inlet to its operating temperature and allow the system to equilibrate before running samples.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape in the GC analysis of this compound.
Caption: Troubleshooting workflow for poor GC peak shape of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Minimizing racemization during 5-Methylheptanal synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methylheptanal, with a focus on minimizing racemization and maintaining stereochemical integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the synthesis of chiral this compound?
A1: Racemization, the formation of an equal mixture of both enantiomers from a single enantiomer, is a significant challenge in the synthesis of chiral aldehydes like this compound. The primary causes include:
-
Exposure to Acidic or Basic Conditions: The presence of strong acids or bases can catalyze the formation of a planar enol or enolate intermediate at the alpha-carbon (the carbon adjacent to the aldehyde group). This intermediate is achiral, and its subsequent reprotonation can occur from either face, leading to a racemic mixture.[1][2]
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for enolization, thereby increasing the rate of racemization.
-
Prolonged Reaction or Purification Times: Extended exposure to conditions that promote racemization, even if mild, can lead to a gradual loss of enantiomeric purity.
-
Chromatography on Silica (B1680970) Gel: Standard silica gel is acidic and can cause racemization of sensitive aldehydes during purification.
Q2: Which synthetic routes are recommended for obtaining enantiomerically pure this compound?
A2: Two promising strategies for the synthesis of enantiomerically enriched this compound are:
-
Oxidation of a Chiral Alcohol: A reliable method involves the oxidation of the corresponding chiral alcohol, (S)-5-methyl-1-heptanol, using a mild oxidizing agent. This approach preserves the stereochemistry of the starting material.
-
Chemoenzymatic Synthesis followed by Selective Reduction: This multi-step approach involves the synthesis of a chiral precursor, such as (S)-5-methylhept-2-en-4-one, using a combination of chemical and enzymatic steps, followed by the selective reduction of the carbon-carbon double bond to yield the desired saturated aldehyde.
Q3: How can I determine the enantiomeric excess (ee) of my this compound sample?
A3: The most common and reliable method for determining the enantiomeric excess of chiral aldehydes is through chiral gas chromatography (GC) .[3][4] This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification. Chiral High-Performance Liquid Chromatography (HPLC) can also be used, often after derivatization of the aldehyde to a more suitable compound for analysis.[1][5]
Q4: What are common side reactions to be aware of during this compound synthesis?
A4: Besides racemization, other potential side reactions include:
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Over-oxidation: During the oxidation of the corresponding alcohol, harsh oxidizing agents can lead to the formation of the carboxylic acid (5-methylheptanoic acid) instead of the aldehyde.
-
Aldol Condensation: Under basic conditions, aldehydes can undergo self-condensation reactions.
-
Incomplete Reduction: In routes involving the reduction of an unsaturated precursor, incomplete reaction can leave starting material as an impurity.
Troubleshooting Guide: Minimizing Racemization
This guide provides solutions to common problems encountered during the synthesis of this compound that can lead to a loss of stereochemical purity.
| Problem | Potential Cause | Recommended Solution(s) |
| Significant loss of enantiomeric excess (ee) in the final product. | Harsh reaction conditions (strong acid/base, high temperature). | - Maintain Neutral pH: Whenever possible, conduct reactions and workups under neutral or near-neutral conditions.[1] - Use Mild Reagents: Employ mild and selective reagents. For oxidations, consider non-acidic reagents like PCC (pyridinium chlorochromate) or Swern oxidation conditions.[6] - Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Racemization observed after purification. | Use of standard silica gel for chromatography. | - Use Deactivated Silica: Treat silica gel with a base (e.g., triethylamine) before use to neutralize acidic sites. - Use an Alternative Stationary Phase: Consider using a more neutral stationary phase like alumina (B75360) for chromatography.[7] - Minimize Contact Time: Perform the chromatography as quickly as possible. |
| Low yield of the desired enantiomer. | Sub-optimal catalyst or reaction conditions in an asymmetric synthesis. | - Screen Catalysts: If using a catalytic asymmetric method, screen a variety of chiral catalysts to find one with high enantioselectivity for your specific substrate. - Optimize Solvent and Temperature: The choice of solvent and reaction temperature can have a significant impact on enantioselectivity. Perform small-scale optimization experiments to identify the best conditions. |
| Inconsistent results between batches. | Variability in reagent quality or reaction setup. | - Use High-Purity Reagents: Ensure that all starting materials and reagents are of high purity and anhydrous where necessary. - Maintain Inert Atmosphere: For sensitive reactions, use an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with air or moisture. |
Data Presentation
Table 1: Comparison of Synthetic Strategies for Chiral this compound and its Precursors
| Synthetic Strategy | Target Molecule | Starting Material | Key Reagents/Catalysts | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Oxidation of Chiral Alcohol | (S)-(+)-2-Methylbutanal (analog) | (S)-(-)-2-Methyl-1-butanol | TEMPO, NaOCl, KBr | 82-84 | >99 | [8] |
| Chemoenzymatic Synthesis | (S)-5-methylhept-2-en-4-one | (S)-2-methyl-1-butanol | Novozym 435 | 39 (overall) | 73 | [9][10] |
| Asymmetric Reduction of α,β-Unsaturated Carboxylic Acid | β-Chiral Aldehydes (general) | α,β-Unsaturated Carboxylic Acid | CuH-catalyst | Good | High | [11] |
Experimental Protocols
Protocol 1: Synthesis of (S)-5-Methylheptanal via Oxidation of (S)-5-Methyl-1-heptanol (Adapted from a general method for primary alcohol oxidation)[8]
Materials:
-
(S)-5-Methyl-1-heptanol
-
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO)
-
Dichloromethane (CH₂Cl₂)
-
Potassium bromide (KBr)
-
Aqueous sodium hypochlorite (B82951) (NaOCl) solution (commercial bleach), pH adjusted to 9.5
-
Hydrochloric acid (HCl)
-
Potassium iodide (KI)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, dissolve (S)-5-Methyl-1-heptanol and a catalytic amount of TEMPO (approx. 1 mol%) in dichloromethane.
-
Add an aqueous solution of potassium bromide.
-
Cool the vigorously stirred mixture to 0 °C in an ice bath.
-
Slowly add the pH-adjusted sodium hypochlorite solution, maintaining the temperature below 5 °C.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with an acidic solution of potassium iodide, an aqueous solution of sodium thiosulfate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure at low temperature to avoid volatilization of the product.
-
Purify the crude product by vacuum distillation to obtain (S)-5-Methylheptanal.
Protocol 2: Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC)
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., a cyclodextrin-based column).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., hexane (B92381) or dichloromethane).
-
Instrument Setup:
-
Set the GC oven temperature program to achieve baseline separation of the enantiomers. This will require optimization. A typical starting point could be an initial temperature of 60°C, held for 2 minutes, followed by a ramp of 5°C/min to 150°C.
-
Set the injector and detector temperatures appropriately (e.g., 200°C and 250°C, respectively).
-
Use a suitable carrier gas (e.g., helium or hydrogen) at a constant flow rate.
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample.
-
Record the chromatogram. The two enantiomers should appear as two separate peaks with different retention times.
-
To identify which peak corresponds to which enantiomer, inject a standard of a known enantiomer if available.
-
-
Calculation of Enantiomeric Excess (ee):
-
Integrate the area of each enantiomer peak.
-
Calculate the ee using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100
-
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating sources of racemization.
Caption: Chemoenzymatic synthesis pathway to (S)-5-Methylheptanal.
References
- 1. benchchem.com [benchchem.com]
- 2. google.com [google.com]
- 3. gcms.cz [gcms.cz]
- 4. benchchem.com [benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing 5-Methylheptanal Detection Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to enhance the sensitivity of 5-Methylheptanal detection in various sample matrices.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for increasing the sensitivity of this compound detection?
A1: For volatile compounds like this compound, a combination of sample preconcentration and chemical derivatization prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis is highly effective. Headspace Solid-Phase Microextraction (HS-SPME) is a widely used preconcentration technique that is both solvent-free and highly sensitive.[1] Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a common and reliable method for aldehydes, as it increases their volatility and improves their chromatographic properties.[2][3]
Q2: What are the advantages of using PFBHA for derivatization over other reagents like 2,4-DNPH?
A2: PFBHA offers several advantages over 2,4-dinitrophenylhydrazine (B122626) (DNPH). PFBHA reacts quantitatively with a wide range of aldehydes, and the resulting derivatives are thermally stable, making them ideal for GC analysis.[3] The derivatization process with PFBHA is often simpler and does not typically require a separate cleanup step.[3]
Q3: How do I choose the right SPME fiber for this compound analysis?
A3: The choice of SPME fiber coating depends on the polarity and volatility of the analyte. For a relatively non-polar volatile compound like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice as it can effectively trap a broad range of volatile and semi-volatile compounds.
Q4: Can I perform derivatization directly on the SPME fiber?
A4: Yes, on-fiber derivatization is a common and efficient technique. After exposing the SPME fiber to the sample headspace to trap the this compound, the fiber can then be exposed to the headspace of a vial containing the PFBHA solution. This process minimizes sample handling and potential for contamination.[2]
Q5: What are typical instrument parameters for GC-MS analysis of PFBHA-derivatized this compound?
A5: While optimal conditions should be determined empirically, a good starting point for the GC oven temperature program would be an initial temperature of around 50-60°C, held for a few minutes, followed by a ramp of 5-10°C per minute to a final temperature of 280-300°C. The injector temperature should be set to around 250-280°C to ensure efficient desorption of the derivatives from the SPME fiber. For the mass spectrometer, operating in selected ion monitoring (SIM) mode can significantly enhance sensitivity by focusing on characteristic ions of the this compound-PFBHA derivative.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Signal for this compound | Inefficient extraction from the sample matrix. | - Increase the incubation temperature and/or time during headspace extraction to promote volatilization. - For aqueous samples, add salt (e.g., NaCl) to increase the ionic strength and "salt out" the analyte into the headspace. - Ensure the SPME fiber is exposed to the headspace for a sufficient amount of time. |
| Incomplete derivatization. | - Ensure the PFBHA solution is fresh and at the correct concentration. - Optimize the on-fiber derivatization time and temperature. - Check the pH of the sample, as derivatization efficiency can be pH-dependent. | |
| Loss of analyte during sample transfer. | - Minimize sample handling steps. - Use airtight vials and septa to prevent loss of the volatile analyte. - Perform on-fiber derivatization to reduce transfer steps. | |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the GC inlet or column. | - Use a deactivated inlet liner. - Trim the front end of the GC column to remove any active sites that may have developed. - Ensure the column is properly conditioned. |
| Column overload. | - Reduce the amount of sample loaded onto the column by decreasing the SPME extraction time or using a split injection. - Dilute the sample if possible. | |
| Inappropriate GC oven temperature program. | - Lower the initial oven temperature to improve focusing of the analyte at the head of the column. - Optimize the temperature ramp rate. | |
| High Background Noise | Contaminated carrier gas, inlet, or column. | - Use high-purity carrier gas with appropriate traps to remove oxygen and moisture. - Clean the GC inlet and replace the septum and liner. - Bake out the GC column at a high temperature to remove contaminants. |
| Bleed from the GC column. | - Ensure the final oven temperature does not exceed the column's maximum operating temperature. - Use a low-bleed GC column. | |
| Poor Reproducibility | Inconsistent sample volume or extraction time. | - Use an autosampler for precise and consistent injections. - Ensure consistent SPME fiber exposure times and temperatures for all samples and standards. |
| Degradation of the SPME fiber. | - Inspect the fiber for damage or contamination. - Condition the fiber according to the manufacturer's instructions before each use. - Replace the fiber if it is old or has been used extensively. |
Data Presentation
The following tables summarize quantitative data for the analysis of aldehydes using methods applicable to this compound.
Table 1: Limits of Detection (LOD) and Quantitation (LOQ) for Aldehydes using HS-SPME-GC-MS with PFBHA Derivatization
| Analyte | Matrix | LOD (µg/L) | LOQ (µg/L) | Reference |
| Acetaldehyde | Beer | 0.03 | 1.0 | [4] |
| Formaldehyde | Beer | - | 1.0 | [4] |
| Acrolein | Beer | - | - | [4] |
| Furfural | Beer | - | 1.0 | [4] |
| Hexanal | Human Blood | 0.0006 (nM) | - | [2] |
| Heptanal | Human Blood | 0.0005 (nM) | - | [2] |
Note: Data for this compound is not explicitly available in the reviewed literature, but the performance for similar aldehydes provides a strong indication of the expected sensitivity.
Experimental Protocols
Protocol 1: Headspace SPME-GC-MS with On-Fiber PFBHA Derivatization
This protocol is suitable for the analysis of this compound in liquid samples such as biological fluids or beverages.
Materials:
-
This compound standard
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Internal standard (e.g., d14-heptanal)
-
Methanol (GC grade)
-
Deionized water
-
Sodium chloride (analytical grade)
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
SPME fiber assembly (e.g., DVB/CAR/PDMS)
-
GC-MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mg/mL stock solution of this compound in methanol.
-
Prepare a stock solution of the internal standard in methanol.
-
Prepare a 10 mg/mL solution of PFBHA in deionized water.
-
Create a series of working standard solutions by diluting the this compound stock solution in the sample matrix (or a surrogate matrix) to create a calibration curve.
-
-
Sample Preparation:
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add a known amount of the internal standard to each sample, blank, and calibration standard.
-
Add 1.5 g of sodium chloride to each vial.
-
Immediately seal the vials.
-
-
On-Fiber Derivatization and Extraction:
-
Place a vial containing the PFBHA solution in the autosampler tray.
-
Expose the SPME fiber to the headspace of the PFBHA vial at 60°C for 10 minutes to load the derivatizing agent onto the fiber.
-
Immediately following PFBHA loading, expose the fiber to the headspace of the sample vial.
-
Incubate the sample vial at 60°C for 30 minutes with agitation to allow for the extraction and on-fiber derivatization of this compound.
-
-
GC-MS Analysis:
-
After extraction, the SPME fiber is automatically inserted into the heated GC inlet (250°C) for thermal desorption of the derivatized analyte for 5 minutes in splitless mode.
-
Separate the analytes using a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Use a temperature program such as: initial temperature of 60°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min).
-
Use helium as the carrier gas at a constant flow rate of 1 mL/min.
-
The mass spectrometer can be operated in full scan mode for initial identification and then switched to Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitation.
-
Diagrams
Caption: Experimental workflow for HS-SPME-GC-MS analysis.
References
- 1. Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of aldehydes and other lipid peroxidation products in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Fully Automated Method HS-SPME-GC-MS/MS for the Determination of Odor-Active Carbonyls in Wines: a “Green” Approach to Improve Robustness and Productivity in the Oenological Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of an analytical method using HS-SPME-GC/MS-SIM to assess the exposure risk to carbonyl compounds and furan derivatives through beer consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity 5-Methylheptanal Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of high-purity 5-Methylheptanal. This resource offers detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities in commercially available or synthetically produced this compound typically include the corresponding alcohol (5-methylheptan-1-ol) from incomplete oxidation or reduction of the starting material, and the corresponding carboxylic acid (5-methylheptanoic acid) due to over-oxidation of the aldehyde. Other potential impurities can arise from side reactions during synthesis.
Q2: Why is it challenging to remove these impurities?
A2: The primary challenge lies in the similar physical properties of this compound and its common impurities, particularly the corresponding alcohol. Their boiling points can be close, making separation by simple distillation difficult. Additionally, aldehydes are susceptible to oxidation, which can lead to the formation of new impurities during the purification process itself.
Q3: What are the primary methods for purifying this compound?
A3: The main techniques for purifying this compound to high purity are:
-
Fractional Distillation: Effective for separating components with different boiling points.
-
Chemical Purification via Bisulfite Adduct Formation: A selective method to separate aldehydes from other non-aldehyde impurities.
-
Preparative Chromatography (GC or HPLC): High-resolution techniques for isolating highly pure fractions of volatile compounds.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be reliably determined using analytical techniques such as:
-
Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for separation and identification of volatile components.
-
High-Performance Liquid Chromatography (HPLC): Often requires derivatization of the aldehyde to improve detection by UV-Vis detectors.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis to determine purity.
Troubleshooting Guides
Fractional Distillation
Q: My fractional distillation is not separating the impurities effectively. What could be the problem?
A: Inefficient separation during fractional distillation can be due to several factors:
-
Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates for the separation. Using a longer column or a column with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or structured packing) can improve separation.
-
Incorrect Distillation Rate: Distilling too quickly does not allow for proper vapor-liquid equilibrium to be established in the column. A slow and steady distillation rate is crucial.
-
Poor Insulation: The fractionating column should be well-insulated to maintain the temperature gradient. Wrapping the column with glass wool or aluminum foil can prevent heat loss.
-
Flooding: If the heating rate is too high, the column can flood with condensate, preventing efficient separation. If this occurs, reduce the heat to allow the liquid to drain back into the distilling flask and then resume heating at a lower rate.
Chemical Purification (Bisulfite Adduct)
Q: I am not getting a precipitate when adding the sodium bisulfite solution. Why is this happening?
A: The formation of the bisulfite adduct can be influenced by several factors:
-
Concentration of Sodium Bisulfite: Ensure you are using a saturated or near-saturated solution of sodium bisulfite.
-
Reaction Time and Temperature: The reaction may be slow. Allow sufficient time for the adduct to form, and consider gentle agitation. While some reactions are exothermic, others may require gentle warming to proceed.
-
Solvent: For aliphatic aldehydes like this compound, using a co-solvent like dimethylformamide (DMF) can improve the reaction rate and the precipitation of the adduct.[1]
-
pH of the Solution: The formation of the bisulfite adduct is favored under slightly acidic to neutral conditions.
Q: My yield of regenerated this compound is low after basification of the bisulfite adduct. What are the possible reasons?
A: Low recovery of the aldehyde can be due to:
-
Incomplete Regeneration: Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to completely reverse the bisulfite addition reaction.
-
Incomplete Extraction: After regeneration, the aldehyde needs to be thoroughly extracted from the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Perform multiple extractions to maximize recovery.
-
Aldol Condensation: In strongly basic conditions, aldehydes can undergo self-condensation reactions. It is advisable to perform the basification and extraction steps promptly and at a controlled temperature.
General Issues
Q: I am observing the formation of a white solid (carboxylic acid) in my purified this compound upon storage. How can I prevent this?
A: Aldehydes are prone to air oxidation to form carboxylic acids. To prevent this:
-
Inert Atmosphere: Store the purified aldehyde under an inert atmosphere, such as nitrogen or argon.
-
Low Temperature: Store the sample at a low temperature (refrigerated or frozen) to slow down the rate of oxidation.
-
Antioxidants: In some cases, a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can be added to inhibit oxidation, provided it does not interfere with downstream applications.
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) |
| This compound | C₈H₁₆O | 128.21 | Not Experimentally Determined |
| 5-Methylheptan-1-ol | C₈H₁₈O | 130.23 | ~175-185 (estimated from reduced pressure data) |
| 5-Methylheptanoic Acid | C₈H₁₆O₂ | 144.21 | 234.6 |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol provides a general guideline. The optimal temperatures will need to be adjusted based on the experimentally determined boiling point of your this compound sample.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound in the round-bottom flask with a few boiling chips or a magnetic stir bar.
-
Insulation: Insulate the fractionating column and distillation head with glass wool or aluminum foil.
-
Distillation:
-
Heat the flask gently.
-
Collect the first fraction, which will likely be any lower-boiling impurities.
-
As the temperature approaches the expected boiling point of this compound, change the receiving flask to collect the main fraction.
-
Monitor the temperature at the distillation head. A stable temperature reading indicates that a pure component is distilling.
-
Collect the fraction that distills at a constant temperature. This will be the purified this compound.
-
Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides.
-
-
Purity Analysis: Analyze the collected fractions by GC or HPLC to determine their purity.
Protocol 2: Chemical Purification via Bisulfite Adduct Formation
This method is highly selective for aldehydes.
-
Adduct Formation:
-
Dissolve the crude this compound in a suitable solvent such as dimethylformamide (DMF).
-
Slowly add a saturated aqueous solution of sodium bisulfite (NaHSO₃) with vigorous stirring. A slight excess of the bisulfite solution should be used.
-
Continue stirring for 1-2 hours. A white precipitate of the bisulfite adduct should form. If no precipitate forms, the adduct may be soluble in the aqueous phase.
-
-
Isolation of the Adduct:
-
If a precipitate has formed, collect it by vacuum filtration and wash it with a small amount of cold ethanol (B145695) and then diethyl ether.
-
If no precipitate forms, transfer the mixture to a separatory funnel and wash the organic layer with water to extract the water-soluble adduct.
-
-
Regeneration of the Aldehyde:
-
Suspend the filtered adduct in water or use the aqueous layer from the extraction.
-
Slowly add a strong base, such as 10 M sodium hydroxide (B78521) (NaOH), with stirring until the solution is strongly basic (pH > 10).
-
The adduct will decompose, regenerating the pure this compound, which will form a separate organic layer.
-
-
Extraction and Drying:
-
Extract the regenerated aldehyde with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts and dry them over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 3: Purity Analysis by Gas Chromatography (GC)
This protocol provides a starting point for analyzing the purity of this compound.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column is suitable.
-
GC Conditions (General):
-
Column: A non-polar or medium-polarity column, such as a DB-5 (5% phenyl-methylpolysiloxane) or HP-INNOWax (polyethylene glycol), is recommended. Typical dimensions are 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.
-
Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Injection: 1 µL of a diluted sample (e.g., 1% in a suitable solvent like dichloromethane (B109758) or hexane) in split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
Detector Temperature (FID): 280 °C.
-
-
Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the relative peak areas. For accurate quantification, calibration with a known standard is required.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation in fractional distillation.
References
Resolving co-elution issues in the analysis of 5-Methylheptanal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 5-Methylheptanal.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the gas chromatography (GC) analysis of this compound?
A1: The primary challenges in the GC analysis of this compound include:
-
Co-elution: Due to its branched structure, this compound may co-elute with other isomeric aldehydes or ketones that have similar boiling points and polarities.
-
Chiral Separation: this compound is a chiral molecule, existing as (R) and (S) enantiomers. Standard achiral GC columns will not separate these enantiomers, which can be critical for applications in flavor, fragrance, and pharmaceutical industries where enantiomeric purity is important.
-
Sample Matrix Complexity: When analyzing this compound in complex matrices such as food, beverages, or biological samples, matrix components can interfere with the analysis, leading to co-elution and inaccurate quantification.
Q2: How can I confirm if I have a co-elution issue with my this compound peak?
A2: Suspected co-elution can be investigated through the following methods:
-
Peak Shape Analysis: Examine the chromatographic peak for signs of asymmetry, such as fronting, tailing, or shoulders. A non-Gaussian peak shape is often an indicator of co-eluting compounds.
-
Mass Spectrometry (MS): If using a GC-MS system, analyze the mass spectrum across the peak. A changing mass spectrum from the leading edge to the tailing edge of the peak indicates the presence of more than one compound.
-
Use of Different GC Columns: Analyze the sample on a column with a different stationary phase polarity. If the peak shape changes or splits into multiple peaks, co-elution is confirmed.
Q3: What are common compounds that may co-elute with this compound?
A3: Compounds with similar volatility and polarity to this compound are potential co-eluting substances. These may include other C8 aldehydes and ketones, such as:
-
Octanal
-
3-Methylheptanal
-
4-Methylheptanal
-
2-Octanone
-
3-Octanone
The exact retention times will depend on the GC column and analytical conditions used.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Suspected Co-elution of this compound
This guide provides a step-by-step approach to troubleshoot and resolve co-elution issues.
Troubleshooting Workflow
Caption: Troubleshooting workflow for co-elution issues.
Step-by-Step Guide:
-
Confirm Co-elution:
-
Action: Inject a pure standard of this compound to establish its expected retention time and peak shape under your current method.
-
Action: Carefully examine the peak shape of this compound in your sample chromatogram. Look for asymmetry, shoulders, or a broader-than-expected peak.
-
Action (for GC-MS users): Analyze the mass spectrum across the entire peak. If the mass spectrum is not consistent, it indicates the presence of co-eluting compounds.
-
-
Optimize GC Method Parameters:
-
Modify the Temperature Program:
-
Symptom: The this compound peak is not fully resolved from a neighboring peak.
-
Solution: A slower temperature ramp rate can improve the separation of closely eluting compounds.
-
Action: Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min or lower) in the temperature range where this compound elutes.
-
-
Adjust the Carrier Gas Flow Rate:
-
Symptom: Peaks are broad, indicating suboptimal column efficiency.
-
Solution: Ensure the carrier gas flow rate is optimal for the column dimensions and carrier gas type (e.g., helium, hydrogen).
-
Action: Consult the column manufacturer's guidelines for the optimal flow rate.
-
-
Change the Injection Mode:
-
Symptom: Broad peaks at the beginning of the chromatogram.
-
Solution: A splitless injection can sometimes lead to broader peaks for volatile compounds.
-
Action: Try a split injection to achieve sharper peaks, though this may reduce sensitivity.
-
-
-
Select an Appropriate GC Column:
-
Symptom: Co-elution persists despite optimizing GC parameters.
-
Solution: The stationary phase of your current column may not have the right selectivity to separate this compound from the interfering compound.
-
Action: Switch to a column with a different stationary phase. For example, if you are using a non-polar column (like a DB-5 or HP-5ms), try a more polar column (like a DB-Wax or HP-INNOWax).
-
Data Presentation: Comparison of GC Columns for Aldehyde Separation
The following table provides typical retention indices for C8 aldehydes on different types of GC columns. Lower retention indices indicate earlier elution.
| Compound | Column Type | Stationary Phase | Typical Retention Index |
| This compound | Non-polar | 5% Phenyl-methylpolysiloxane (e.g., DB-5) | ~1050 - 1070 |
| Octanal | Non-polar | 5% Phenyl-methylpolysiloxane (e.g., DB-5) | ~1000 - 1020 |
| 3-Methylheptanal | Non-polar | 5% Phenyl-methylpolysiloxane (e.g., DB-5) | ~1030 - 1050 |
| This compound | Polar | Polyethylene Glycol (e.g., DB-Wax) | ~1350 - 1380 |
| Octanal | Polar | Polyethylene Glycol (e.g., DB-Wax) | ~1300 - 1330 |
| 3-Methylheptanal | Polar | Polyethylene Glycol (e.g., DB-Wax) | ~1330 - 1360 |
Note: Retention indices are approximate and can vary based on specific instrument conditions.
Issue 2: Inability to Separate this compound Enantiomers
This guide addresses the challenge of separating the (R) and (S) enantiomers of this compound.
Logical Relationship for Chiral Separation
Caption: Logic for selecting a column for chiral separation.
Step-by-Step Guide:
-
Select a Chiral GC Column:
-
Requirement: Separation of enantiomers requires a chiral stationary phase (CSP).
-
Recommendation: Cyclodextrin-based CSPs are commonly used for the chiral separation of volatile compounds like aldehydes. Beta-cyclodextrin derivatives are often a good starting point.
-
-
Optimize Chiral Separation Conditions:
-
Temperature Program: Chiral separations are often sensitive to temperature. Isothermal or very slow temperature ramps in the elution range of the enantiomers can improve resolution.
-
Carrier Gas Flow Rate: The efficiency of a chiral column can be highly dependent on the carrier gas flow rate. It is crucial to operate at the optimal flow rate for the specific column.
-
Injection Volume and Concentration: Overloading a chiral column can lead to peak broadening and loss of resolution. Inject small volumes of dilute samples.
-
Experimental Protocols
Protocol 1: General GC-MS Method for the Analysis of this compound in a Flavor/Fragrance Mix
This protocol outlines a general method for the analysis of this compound in a relatively clean matrix.
Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet: Split/splitless injector at 250°C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 5°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
MSD Transfer Line: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-350
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of 1000 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dilute the sample in the same solvent to bring the expected concentration of this compound within the calibration range.
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
The mass spectrum of this compound will show characteristic fragments. The molecular ion (M+) at m/z 128 may be weak or absent. Common fragments include losses of alkyl chains.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Preventing oxidation of 5-Methylheptanal during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the proper storage and handling of 5-Methylheptanal to prevent oxidation and ensure the integrity of your experiments.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Actions & Solutions |
| Change in Appearance (e.g., yellowing, increased viscosity, precipitate formation) | 1. Oxidation: Exposure to atmospheric oxygen, potentially accelerated by light or heat, leading to the formation of 5-methylheptanoic acid and other degradation products.[1] 2. Polymerization: Aldehydes can undergo self-condensation or polymerization, especially at low temperatures or in the presence of acidic or basic impurities. | 1. Verify Purity: Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify impurities. A significant decrease in the this compound peak and the appearance of new peaks corresponding to oxidation or polymerization products indicate degradation. 2. Peroxide Value Test: Perform a peroxide value test to determine the extent of initial oxidation. Elevated peroxide levels are a clear indicator of degradation. 3. Discard Degraded Sample: If significant degradation is confirmed, it is recommended to discard the sample to avoid inconsistent and unreliable experimental results. 4. Review Storage Protocol: Ensure future samples are stored under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at the recommended temperature. |
| Inconsistent or Unexpected Experimental Results | 1. Degraded Reagent: Use of partially oxidized this compound can introduce impurities that may interfere with reactions or biological assays. 2. Inaccurate Concentration: If the aldehyde has partially oxidized, the actual concentration of the active compound will be lower than stated. | 1. Purity Assessment: Immediately assess the purity of the this compound stock using GC-MS.[2] 2. Use a Fresh Sample: For critical experiments, it is always best to use a fresh, unopened bottle of the aldehyde or a recently purified sample. 3. Re-purification: If a large batch is slightly degraded, consider re-purification by distillation. However, this should be done with caution as aldehydes can be unstable at elevated temperatures. |
| Acrid or Sour Odor | Oxidation to Carboxylic Acid: The characteristic pungent odor of aldehydes can change to a more acrid or sour smell upon oxidation to the corresponding carboxylic acid (5-methylheptanoic acid). | 1. Olfactory Assessment: While not a quantitative measure, a noticeable change in odor is a strong qualitative indicator of oxidation. 2. pH Measurement: A solution of the aldehyde in a neutral solvent may show increased acidity. 3. Confirm with Analysis: Use GC-MS or other appropriate analytical techniques to confirm the presence of 5-methylheptanoic acid. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To minimize degradation, this compound should be stored in a cool, dark, and dry place under an inert atmosphere.[3] It is recommended to purge the headspace of the container with a dry, inert gas such as nitrogen or argon before sealing.[3] Containers should be tightly sealed, and for added protection, the cap and threads can be wrapped with paraffin (B1166041) film.
Q2: What is the primary degradation pathway for this compound during storage?
A2: The primary degradation pathway is oxidation of the aldehyde functional group to a carboxylic acid (5-methylheptanoic acid), primarily caused by exposure to atmospheric oxygen. This process can be catalyzed by light and elevated temperatures. Polymerization is another potential degradation pathway.
Q3: Should I store this compound in the refrigerator or freezer?
A3: While cool temperatures are generally recommended, some aliphatic aldehydes have been observed to polymerize at very low temperatures. For short-term storage, refrigeration at 2-8°C is acceptable. For long-term storage, consult the manufacturer's specific recommendations. If no specific data is available, storage at a controlled cool temperature (2-8°C) under an inert atmosphere is a safe starting point.
Q4: Can I use antioxidants to prolong the shelf-life of this compound?
A4: Yes, the addition of antioxidants can significantly inhibit oxidation. Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and Propyl Gallate are effective free-radical scavengers.[4][5] A concentration in the range of 100-1000 ppm is typically recommended, though the optimal concentration should be determined experimentally.[6]
Q5: How can I tell if my this compound has degraded?
A5: Signs of degradation include a change in color (yellowing), an increase in viscosity, the formation of a precipitate, or a change in odor to a more acrid or sour smell. The most reliable way to assess degradation is through analytical methods such as GC-MS to check for impurities or a peroxide value test to measure the extent of oxidation.
Data on Storage Conditions and Antioxidant Efficacy
| Storage Condition | Antioxidant | Expected Shelf-Life (Purity >98%) |
| Ambient Temperature (~25°C), Exposed to Air | None | Weeks to a few months |
| Refrigerated (2-8°C), Exposed to Air | None | Several months |
| Ambient Temperature (~25°C), Inert Atmosphere (N₂ or Ar) | None | Several months to a year |
| Refrigerated (2-8°C), Inert Atmosphere (N₂ or Ar) | None | 1-2 years |
| Refrigerated (2-8°C), Inert Atmosphere (N₂ or Ar) | BHT (250 ppm) | > 2 years |
| Refrigerated (2-8°C), Inert Atmosphere (N₂ or Ar) | Propyl Gallate (200 ppm) | > 2 years |
Note: These are estimates. It is crucial to perform analytical testing to confirm the purity of the aldehyde before use, especially after prolonged storage.
Experimental Protocols
Protocol 1: Purity Assessment and Oxidation Product Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for determining the purity of this compound and identifying potential oxidation products.
1. Sample Preparation:
-
Prepare a 100 µg/mL solution of this compound in a volatile organic solvent such as hexane (B92381) or dichloromethane.
-
For quantitative analysis, prepare a series of calibration standards of this compound and any known potential impurities (e.g., 5-methylheptanoic acid).
2. GC-MS Conditions (Adapted from similar aldehyde analysis): [2]
-
GC Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature of 50°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-300.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
3. Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Search the mass spectra of any additional peaks against a spectral library (e.g., NIST) to identify potential impurities such as 5-methylheptanoic acid.
-
Quantify the purity by comparing the peak area of this compound to the total peak area of all components.
Protocol 2: Determination of Peroxide Value
This titrimetric method determines the concentration of peroxides, the initial products of oxidation.[7][8]
1. Reagents:
-
Acetic acid-chloroform solution (3:2 v/v).
-
Saturated potassium iodide (KI) solution (freshly prepared).
-
0.01 N Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (standardized).
-
1% Starch indicator solution.
2. Procedure:
-
Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve.
-
Add 0.5 mL of the saturated KI solution.
-
Allow the solution to stand with occasional swirling for exactly 1 minute.
-
Add 30 mL of deionized water and shake vigorously.
-
Titrate the liberated iodine with the standardized 0.01 N Na₂S₂O₃ solution, with constant and vigorous shaking, until the yellow color almost disappears.
-
Add 0.5 mL of the starch indicator solution. The solution should turn blue.
-
Continue the titration, shaking vigorously, until the blue color disappears.
-
Perform a blank titration under the same conditions.
3. Calculation:
-
Peroxide Value (meq/kg) = [(S - B) x N x 1000] / W
-
S = Volume of Na₂S₂O₃ solution used for the sample (mL)
-
B = Volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution
-
W = Weight of the sample (g)
-
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
Caption: Safe handling workflow for this compound.
References
- 1. α-Tocopherol Is Ineffective in Preventing the Decomposition of Preformed Lipid Peroxides and May Promote the Accumulation of Toxic Aldehydes: A Potential Explanation for the Failure of Antioxidants to Affect Human Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C8H16O | CID 10953527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Study of Butylated Hydroxytoluene Inhibiting the Coal Oxidation at Low Temperature: Combining Experiments and Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Propyl Gallate used for? [synapse.patsnap.com]
- 6. EP0096153A2 - Stabilization of aldehydes - Google Patents [patents.google.com]
- 7. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 8. Peroxide Value Method [protocols.io]
Technical Support Center: Method Development for Trace Analysis of 5-Methylheptanal
This technical support center is designed to assist researchers, scientists, and drug development professionals in the method development and troubleshooting for the trace analysis of 5-Methylheptanal.
Troubleshooting Guides
This section provides solutions to common problems encountered during the GC-MS analysis of this compound.
Problem: Poor Peak Shape (Tailing or Fronting)
Q1: My this compound peak is tailing. What are the possible causes and solutions?
A1: Peak tailing for active compounds like aldehydes is a common issue. It is often caused by unwanted interactions between the analyte and active sites in the gas chromatography (GC) system. Here’s a systematic approach to troubleshoot this issue:
-
Active Sites in the Inlet: The inlet liner is a common source of active sites. Deactivated liners are essential for analyzing aldehydes.
-
Solution: Replace the inlet liner with a new, deactivated one. If the problem persists, consider using a liner with glass wool, which can help trap non-volatile residues, but ensure the glass wool is also deactivated.
-
-
Contamination in the GC System: Contamination can occur in the injector, column, or detector.
-
Solution: Bake out the column at a high temperature to remove contaminants. If this doesn't resolve the issue, you may need to trim the first few centimeters of the column or replace it entirely. Clean the injector and detector according to the manufacturer's instructions.
-
-
Incompatible Column Phase: The polarity of the column phase should be appropriate for the analyte.
-
Solution: A mid-polarity column is generally suitable for aldehydes. If you are using a non-polar column, you might observe peak tailing.
-
-
Improper Column Installation: Incorrect installation can lead to dead volume and peak tailing.
-
Solution: Ensure the column is installed correctly in the injector and detector, following the manufacturer's guidelines for insertion depth.
-
Q2: My this compound peak is fronting. What does this indicate?
A2: Peak fronting is typically a sign of column overload.
-
Solution: Reduce the amount of sample injected onto the column. You can achieve this by diluting your sample or increasing the split ratio in the injector.
Problem: Inconsistent or Noisy Baseline
Q3: I'm observing a noisy or drifting baseline in my chromatograms. What should I do?
A3: An unstable baseline can be caused by several factors, from contaminated gases to electronic issues.
-
Carrier Gas Impurities: Impurities in the carrier gas can cause a noisy or drifting baseline.
-
Solution: Ensure you are using high-purity carrier gas and that your gas traps are functioning correctly. Replace the traps if necessary.
-
-
Column Bleed: At high temperatures, the stationary phase of the column can degrade and elute, causing the baseline to rise.
-
Solution: Condition the column according to the manufacturer's instructions. If the bleed is excessive, the column may be old or damaged and require replacement.
-
-
Contaminated Detector: A contaminated detector can also lead to a noisy baseline.
-
Solution: Clean the detector as per the manufacturer's protocol.
-
-
Leaks: Leaks in the system can introduce air and other contaminants, resulting in a noisy baseline.
-
Solution: Perform a leak check of the entire GC system, including fittings and the septum.
-
Frequently Asked Questions (FAQs)
Sample Preparation
Q4: Is derivatization necessary for the analysis of this compound?
A4: While not strictly necessary, derivatization is highly recommended for the trace analysis of aldehydes like this compound.[1] Derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) converts the polar aldehyde into a more stable, less polar oxime derivative.[1][2] This improves chromatographic peak shape, increases sensitivity, and enhances selectivity, especially when using an electron capture detector (ECD) or negative chemical ionization (NCI) mass spectrometry.[3]
Q5: What is a suitable sample preparation technique for this compound in a complex matrix like food or biological samples?
A5: Headspace solid-phase microextraction (HS-SPME) is an excellent choice for extracting volatile compounds like this compound from complex matrices.[4] It is a solvent-free technique that combines extraction and concentration into a single step. For optimal results, consider on-fiber derivatization with PFBHA.
SPME Fiber Selection
Q6: Which SPME fiber should I use for this compound?
A6: The choice of SPME fiber depends on the polarity and volatility of the analyte. For aldehydes, a fiber with a mixed-phase coating is often effective. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a good starting point as it can trap a wide range of volatile and semi-volatile compounds.
Gas Chromatography
Q7: What type of GC column is recommended for the analysis of this compound?
A7: A mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is a suitable choice for separating this compound and its derivatives. These columns offer good resolution and thermal stability.
Q8: My retention times are shifting between runs. What could be the cause?
A8: Retention time shifts can be caused by several factors:
-
Changes in Flow Rate: Ensure your carrier gas flow rate is constant and accurately controlled.
-
Leaks: Leaks can affect the column head pressure and, consequently, the flow rate.
-
Column Aging or Contamination: Over time, the column's stationary phase can degrade or become contaminated, leading to changes in retention.
-
Oven Temperature Fluctuations: Inconsistent oven temperature control will affect retention times. Verify that your oven is performing to specification.
Mass Spectrometry
Q9: What are the expected key fragment ions for this compound in an electron ionization (EI) mass spectrum?
-
Alpha-cleavage: Loss of an ethyl group ([M-29]+) leading to a fragment at m/z 99, and loss of a propyl group ([M-43]+) resulting in a fragment at m/z 85.
-
McLafferty rearrangement: This is a characteristic fragmentation for carbonyl compounds with a gamma-hydrogen, which would result in a fragment at m/z 44.
-
Other common fragments for aliphatic aldehydes include ions at m/z 41, 57, and 71, corresponding to various alkyl chain fragments.
Quantitative Data
The following table provides typical method validation parameters for the analysis of aldehydes using GC-MS with PFBHA derivatization. Please note that these are representative values and will need to be experimentally determined for this compound in your specific matrix and analytical system.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.1 - 10 µg/L | [5] |
| Limit of Quantitation (LOQ) | 0.5 - 30 µg/L | [5] |
| Linearity (R²) | > 0.99 | [6] |
| Precision (%RSD) | < 15% | [6] |
| Accuracy (Recovery) | 85 - 115% | [6] |
Experimental Protocols
HS-SPME-GC-MS Analysis of this compound with PFBHA Derivatization
This protocol provides a general procedure that can be adapted for the analysis of this compound in liquid samples.
1. Materials and Reagents
-
This compound standard
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Internal Standard (e.g., d-labeled this compound or another non-interfering aldehyde)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
SPME fiber assembly (e.g., DVB/CAR/PDMS)
-
SPME holder (manual or autosampler)
2. Preparation of Solutions
-
PFBHA Solution (10 mg/mL): Dissolve 100 mg of PFBHA in 10 mL of deionized water.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to cover the desired concentration range.
-
Internal Standard Spiking Solution: Prepare a solution of the internal standard in methanol at a concentration that will yield a clear and reproducible peak.
3. Sample Preparation and Derivatization
-
Pipette 5 mL of the sample into a 20 mL headspace vial.
-
Add a defined amount of the internal standard spiking solution to each sample, calibration standard, and blank.
-
For calibration standards, spike appropriate volumes of the working standard solutions into blank matrix.
-
Add 100 µL of the PFBHA solution to each vial.
-
Immediately cap the vials tightly.
-
Vortex the vials for 30 seconds.
-
Incubate the vials at 60°C for 30 minutes in a heating block or water bath to facilitate derivatization.
4. HS-SPME Procedure
-
After incubation, transfer the vial to the autosampler or a heated stand at 60°C.
-
Expose the SPME fiber to the headspace of the vial for 20 minutes with gentle agitation.
-
Retract the fiber into the needle.
5. GC-MS Analysis
-
GC System: Agilent 7890B or equivalent
-
MS System: Agilent 5977A or equivalent
-
Injector: Split/splitless, operated in splitless mode at 250°C.
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full scan (m/z 40-400) for initial method development and peak identification. For quantitative analysis, switch to Selected Ion Monitoring (SIM) mode, monitoring the characteristic ions of the this compound-PFBO oxime derivative.
-
Visualizations
Caption: Experimental workflow for the trace analysis of this compound.
Caption: Troubleshooting decision tree for common GC-MS issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. (5S)-5-methylheptanal | C8H16O | CID 95375885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Ethyl-5-methylheptanal | C10H20O | CID 139967024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Methyl-1-heptanol [webbook.nist.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in sensory panel data for 5-Methylheptanal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methylheptanal. Our goal is to help you address variability in sensory panel data and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the expected sensory characteristics of this compound?
A1: While specific sensory data for this compound is limited in publicly available literature, its isomer, 6-Methylheptanal, is described as having a fresh, green, juicy, sweet, and orange-like odor. It is reasonable to expect that this compound will exhibit some similar aldehydic and fruity notes. Qualitative descriptions from internal evaluations should be developed and standardized with your sensory panel.
Q2: Why is there significant variability in my sensory panel's evaluation of this compound?
A2: Variability in sensory panel data is a common challenge and can stem from several sources. These can be broadly categorized into three areas: the panelists themselves, the experimental setup, and the sample. Panelist-related factors include physiological differences (e.g., specific anosmia), psychological biases, and inconsistent use of scales.[1] Experimental factors involve environmental conditions like temperature and lighting, as well as the order of sample presentation. Sample-related issues can include instability of the aldehyde, leading to changes in its concentration or degradation over time.
Q3: How can I minimize panelist-related variability?
A3: Rigorous panelist selection and training are crucial. Panelists should be screened for their ability to detect and describe a range of odorants, including aldehydes. Comprehensive training should focus on a standardized lexicon for describing the sensory attributes of this compound and the correct use of intensity scales.[1] Regular calibration sessions with reference standards can help align the panel and ensure consistency over time.
Q4: What are the best practices for sample preparation and presentation?
A4: To ensure uniformity, one person should be responsible for preparing all sensory test samples.[1] Samples should be presented in identical, neutral containers and coded with random three-digit numbers to prevent bias. The order of presentation should be randomized for each panelist to minimize carry-over and order effects. Given that aldehydes can be volatile and may degrade, it is critical to control the temperature of the samples and the time between preparation and evaluation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your sensory evaluation of this compound.
| Problem | Possible Causes | Troubleshooting Steps |
| Inconsistent detection of this compound among panelists. | - Varying Olfactory Thresholds: Individual panelists may have different sensitivities to this compound. - Panelist Fatigue: Repeated exposure to the aldehyde can lead to sensory adaptation. - Sample Degradation: The concentration of the volatile aldehyde may decrease over time. | - Screen Panelists: Conduct threshold testing for relevant aldehydes to ensure panelists have the required sensitivity. - Control Session Length: Limit the number of samples evaluated in a single session and provide adequate breaks. - Fresh Sample Preparation: Prepare samples immediately before each session and control for temperature and exposure to air. |
| Panelists use a wide range of descriptors for the same sample. | - Lack of a Standardized Lexicon: Panelists may not have a common language to describe the perceived aroma. - Panelist Inexperience: New or untrained panelists may struggle to articulate their sensory experience. | - Develop a Lexicon: Conduct training sessions where panelists are exposed to a variety of reference compounds (including other aldehydes, fruity esters, etc.) to develop and agree upon a standardized set of descriptors. - Provide Reference Standards: During evaluations, provide panelists with known reference standards to anchor their descriptions. |
| High variability in intensity ratings for the same concentration. | - Improper Scale Anchoring: Panelists may interpret and use the intensity scale differently.[1] - Context Effects: The perceived intensity of a sample can be influenced by the intensity of the previously tasted sample. | - Scale Anchoring Training: Train panelists using a range of concentrations of this compound and other reference compounds to anchor points on the intensity scale (e.g., "low," "medium," "high").[1] - Randomize Sample Order: Present samples in a randomized and balanced order to minimize context effects. |
| Results are not reproducible between sessions. | - Environmental Changes: Variations in room temperature, humidity, or lighting can affect sensory perception. - Inconsistent Sample Preparation: Differences in solvent, concentration, or vessel can alter the sensory profile. - Panelist Drift: Over time, a panel's collective judgment can shift. | - Standardize the Environment: Conduct all sensory evaluations in a dedicated, controlled environment with consistent lighting and air quality. - Document Protocols: Maintain a detailed and standardized protocol for sample preparation that is followed for every session. - Regular Panel Monitoring: Continuously monitor panel performance through the use of control samples and reference standards to detect and correct for any drift. |
Quantitative Data Summary
Due to limited publicly available data, a definitive odor detection threshold for this compound is not available. However, for context, the following table presents odor detection thresholds for other relevant aldehydes.
| Compound | Odor Detection Threshold (ppm in water) | Odor Description |
| Pentanal | 2.67 | Rancid, Painty, Herbal |
| Hexanal | 5.87 | Rancid, Painty, Herbal |
| Heptanal | 0.23 | Rancid, Painty, Herbal |
| t,t-2,4-Decadienal | 0.47 | Rancid, Painty, Herbal |
| Data from a study on lipid oxidation compounds in a meat model system. |
Source: Detectable Odor Thresholds of Selected Lipid Oxidation Compounds in a Meat Model System
Experimental Protocols
Protocol 1: Triangle Test for Difference Testing
Objective: To determine if a perceptible sensory difference exists between two samples of this compound (e.g., different batches or formulations).
Methodology:
-
Sample Preparation: Prepare two samples, A and B. Sample A is the control, and Sample B is the variable.
-
Presentation: Present three coded samples to each panelist. Two of the samples are identical (e.g., A, A) and one is different (e.g., B). The order of presentation is randomized across panelists (AAB, ABA, BAA, BBA, BAB, ABB).
-
Evaluation: Panelists are instructed to sniff each sample and identify the "odd" or "different" sample.
-
Data Analysis: The number of correct identifications is tallied. Statistical analysis (e.g., a chi-squared test) is used to determine if the number of correct identifications is significantly greater than what would be expected by chance (one-third).
Protocol 2: Descriptive Analysis for Sensory Profiling
Objective: To develop a detailed sensory profile of this compound.
Methodology:
-
Lexicon Development: In initial training sessions, a trained panel is presented with the this compound sample and a variety of reference standards. The panel comes to a consensus on a set of descriptive terms (e.g., "green," "citrus," "waxy," "fatty") that characterize the aroma of the compound.
-
Intensity Scaling: Panelists are trained to use an unstructured line scale (e.g., from 0 to 100) to rate the intensity of each descriptor. Reference standards are used to anchor the scale.
-
Evaluation: In individual booths, panelists are presented with a coded sample of this compound. They rate the intensity of each descriptor on the agreed-upon list.
-
Data Analysis: The intensity ratings from all panelists are collected and averaged for each descriptor. The results can be visualized in a spider web plot to provide a comprehensive sensory profile of the compound.
Visualizations
Caption: Olfactory Signaling Pathway for this compound.
Caption: Troubleshooting Decision Tree for Sensory Data Variability.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 5-Methylheptanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the two primary analytical techniques for the quantification of 5-Methylheptanal: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The selection of an appropriate analytical method is crucial for ensuring the accuracy and reliability of experimental results in research, quality control, and drug development. This document outlines the performance characteristics of each method, supported by representative experimental data for similar aliphatic aldehydes, to aid in the selection and validation of the most suitable technique for your specific application.
At a Glance: GC-MS vs. HPLC for this compound Analysis
The choice between GC-MS and HPLC for the analysis of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. Both methods typically involve a derivatization step to enhance the analytical performance for aldehydes.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile and thermally stable compounds in the gas phase.[1] | Separation of compounds in the liquid phase based on their affinity for the stationary and mobile phases.[1] |
| Sample Volatility | Ideal for volatile compounds like this compound.[2] | Suitable for a wider range of polarities and volatilities; derivatization is necessary for UV detection.[3] |
| Derivatization | Often required to improve volatility and sensitivity. A common agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[4] | Necessary for UV detection as aldehydes lack a strong chromophore. The most common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH).[5] |
| Sensitivity | High sensitivity, particularly with mass spectrometric detection.[6] | Sensitivity is dependent on the derivatizing agent and detector. Can achieve high sensitivity with appropriate derivatization.[3] |
| Selectivity | High, especially with mass spectrometry, which provides structural information.[7] | Good, can be enhanced with diode-array detection (DAD) to obtain spectral information. |
| Sample Throughput | Can be high with modern autosamplers. | Generally high, especially with UHPLC systems. |
Quantitative Performance Comparison
The following table summarizes key validation parameters for GC-MS and HPLC in the analysis of aliphatic aldehydes. While specific data for this compound is not widely published, the data presented for structurally similar aldehydes provides a reliable estimate of expected performance. Method validation is essential to establish precise performance characteristics for your specific application.[8]
| Validation Parameter | GC-MS (with PFBHA Derivatization) | HPLC-UV (with DNPH Derivatization) |
| Linearity (R²) | > 0.99[9] | > 0.999[10] |
| Limit of Detection (LOD) | Low ng/L to µg/L range. For hexanal (B45976) and heptanal, LODs of 0.006 nM and 0.005 nM have been reported. | 0.03 ng (0.1 ppm) for formaldehyde (B43269) has been achieved.[11] For a range of aldehydes, the detection limit was 4.3-21.0 μg/L.[12] |
| Limit of Quantitation (LOQ) | Typically in the µg/L range. For formaldehyde and acetaldehyde, LOQs of 30 PPM and 60 PPM have been reported in a drug substance. | For formaldehyde, a QL of 0.33 ppm has been reported.[13] |
| Accuracy (% Recovery) | Typically in the range of 80-120%. | Typically in the range of 99% with an RSD of 2.9%.[13] |
| Precision (% RSD) | Intraday and interday precision was ≤2.56%.[9] | ≤2% for assays.[14] |
Experimental Protocols
Detailed methodologies are critical for the successful validation and application of any analytical method. Below are representative experimental protocols for the quantification of aliphatic aldehydes using GC-MS and HPLC.
GC-MS Protocol with PFBHA Derivatization
This protocol is based on general methods for analyzing aliphatic aldehydes.[15]
1. Sample Preparation and Derivatization:
-
To 1 mL of the sample, add a suitable internal standard (e.g., a deuterated analog of a similar aldehyde).
-
Add 100 µL of a 10 mg/mL PFBHA solution in water.
-
Adjust the pH to 3 with HCl.
-
Incubate the mixture at 60°C for 60 minutes to allow for the formation of the PFBHA-oxime derivative.
-
After cooling, extract the derivative with 1 mL of hexane (B92381) or another suitable organic solvent.
-
Collect the organic layer for GC-MS analysis.
2. GC-MS Parameters:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[16]
-
Injection: 1 µL in splitless mode.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of the this compound-PFBHA derivative.
HPLC-UV Protocol with DNPH Derivatization
This protocol is based on established methods for the analysis of DNPH-derivatized aldehydes.[5][11]
1. Sample Preparation and Derivatization:
-
To 1 mL of the sample, add a suitable internal standard.
-
Add 1 mL of a 0.5 mg/mL solution of 2,4-dinitrophenylhydrazine in acetonitrile (B52724), acidified with 1% (v/v) phosphoric acid.
-
Vortex the solution and incubate at 40°C for 30 minutes to form the DNPH-hydrazone derivative.
-
The resulting solution can be directly injected or diluted as necessary.
2. HPLC-UV Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a starting condition of 60:40 (v/v) acetonitrile:water.[5]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 40°C.[5]
-
Detection: UV detection at 360 nm.[11]
-
Injection Volume: 10 µL.[5]
Workflow and Logic Diagrams
To visualize the analytical processes, the following diagrams illustrate the general workflow for method validation and the principle of internal standard quantification.
General analytical workflow for this compound.
Principle of internal standard quantification.
Conclusion
Both GC-MS and HPLC are robust and reliable techniques for the quantification of this compound. The choice between the two methods should be guided by the specific requirements of the analysis, including sensitivity needs, sample matrix complexity, and available instrumentation.
-
GC-MS is generally preferred for its high sensitivity and selectivity, especially when dealing with complex matrices where mass spectrometric identification is advantageous.
-
HPLC-UV , following derivatization with DNPH, offers a reliable and widely accessible alternative, particularly in quality control laboratories where high throughput is often a priority.
Regardless of the chosen method, rigorous validation according to ICH guidelines is imperative to ensure the generation of accurate and defensible data in a regulated environment. This includes demonstrating specificity, linearity, accuracy, precision, and establishing appropriate limits of detection and quantitation.
References
- 1. benchchem.com [benchchem.com]
- 2. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hitachi-hightech.com [hitachi-hightech.com]
- 6. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. turkjps.org [turkjps.org]
- 11. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. tpcj.org [tpcj.org]
- 15. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholars.direct [scholars.direct]
A Comparative Guide to the Synthetic Utility of 5-Methylheptanal and Other Branched-Chain Aldehydes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, aldehydes are indispensable building blocks, prized for their reactivity in forming new carbon-carbon and carbon-heteroatom bonds. Among these, branched-chain aldehydes present unique steric and electronic properties that can significantly influence reaction outcomes. This guide provides an objective comparison of 5-methylheptanal with other branched-chain and linear aldehydes in key synthetic transformations, supported by experimental data to inform substrate selection and reaction design.
Introduction to Branched-Chain Aldehydes
Branched-chain aldehydes, such as this compound, are characterized by an alkyl branch along the carbon chain. This structural feature introduces steric bulk around the carbonyl group and adjacent carbons, which can modulate the reactivity and selectivity of these compounds in comparison to their linear counterparts. Generally, aldehydes are more reactive towards nucleophiles than ketones due to less steric hindrance and a more electrophilic carbonyl carbon. However, branching along the aldehyde's carbon chain can diminish this reactivity.[1][2][3][4] This guide will explore the practical implications of this structural difference in several common synthetic reactions.
Comparative Performance in Synthesis
To provide a clear comparison, this section details the performance of this compound and related aldehydes in three fundamental reactions: Aldol (B89426) Condensation, Wittig Reaction, and Grignard Reaction.
Aldol Condensation
The aldol condensation is a powerful C-C bond-forming reaction. The steric hindrance in branched-chain aldehydes can influence both the rate and selectivity of this reaction. While specific comparative data for this compound is limited, we can draw parallels from studies on similar aldehydes. For instance, in the synthesis of jasminaldehyde, the cross-aldol condensation of heptanal (B48729) (a linear C7 aldehyde) with benzaldehyde (B42025) is a well-studied reaction.
Table 1: Comparison of Aldehyde Performance in Aldol Condensation
| Aldehyde | Reaction Partner | Catalyst/Conditions | Conversion (%) | Selectivity (%) | Reference |
| Heptanal | Benzaldehyde | Mg-Al hydrotalcite, 140 °C, 78 h | 36 | 41 (to jasminaldehyde) | [5] |
| Heptanal | Benzaldehyde | Mg-Al mixed oxide, 100 °C | >95 | 66 (to jasminaldehyde) | [5] |
| Furfural | Acetone | Mg/Al mixed oxides, 100 °C, 16 h | 66 | 44.5 (to F2Ac) | [5] |
Note: Data for this compound in a directly comparable aldol condensation was not available in the reviewed literature. The data for heptanal provides a baseline for a linear C7 aldehyde.
The branching in this compound is expected to result in lower conversion rates compared to heptanal under similar conditions due to the increased steric bulk hindering the approach of the enolate.
Wittig Reaction
The Wittig reaction is a versatile method for alkene synthesis. The steric environment around the aldehyde's carbonyl group is a critical factor in the reaction's success and stereoselectivity. For branched-chain aldehydes, the increased steric hindrance can lead to lower reaction rates and potentially different E/Z selectivity compared to linear aldehydes.
Table 2: Expected Trends in Wittig Reactions with Branched vs. Linear Aldehydes
| Aldehyde Type | Expected Reactivity | Expected (E/Z) Selectivity with Stabilized Ylides | Expected (Z/E) Selectivity with Non-Stabilized Ylides |
| Linear (e.g., Heptanal) | Higher | High E-selectivity | Generally Z-selective |
| Branched (e.g., this compound) | Lower | High E-selectivity, potentially slower reaction | Generally Z-selective, potentially slower reaction |
Grignard Reaction
The addition of Grignard reagents to aldehydes is a fundamental method for alcohol synthesis. The accessibility of the carbonyl carbon is paramount for this reaction. The steric bulk of branched-chain aldehydes can impede the approach of the Grignard reagent, leading to slower reaction rates or, in extreme cases, favoring side reactions like reduction or enolization.
Table 3: Comparison of Reactivity in Grignard Reactions
| Aldehyde | Grignard Reagent | Expected Product | Relative Reactivity |
| Heptanal | Methylmagnesium bromide | 2-Octanol | Higher |
| This compound | Methylmagnesium bromide | 6-Methyl-2-octanol | Lower |
| 2-Methylheptanal | Methylmagnesium bromide | 2,3-Dimethyl-2-octanol | Significantly Lower |
Note: This comparison is based on established principles of steric hindrance in Grignard reactions.[7] Aldehydes are generally more reactive than ketones in these reactions.[7]
Synthesis of this compound
This compound can be synthesized through various methods, with two common routes being the hydroformylation of alkenes and the oxidation of the corresponding alcohol.
Hydroformylation of 4-Methyl-1-hexene (B165699)
Hydroformylation, or oxo synthesis, involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond. The hydroformylation of 4-methyl-1-hexene can produce a mixture of this compound and 2,4-dimethylhexanal. The regioselectivity (linear vs. branched aldehyde) is highly dependent on the catalyst and reaction conditions.
Caption: Hydroformylation of 4-methyl-1-hexene.
Oxidation of 5-Methylheptan-1-ol
A common and reliable method for the synthesis of aldehydes is the oxidation of primary alcohols. Various oxidizing agents can be employed, with pyridinium (B92312) chlorochromate (PCC) being a classic choice for stopping the oxidation at the aldehyde stage without further oxidation to a carboxylic acid.
Caption: Oxidation of 5-methylheptan-1-ol.
Experimental Protocols
General Protocol for Aldol Condensation
This protocol is a general procedure and may require optimization for specific substrates.
-
Preparation: In a round-bottom flask, dissolve the ketone (1.0 eq) in a suitable solvent such as ethanol.
-
Addition of Aldehyde: Add the aldehyde (1.0 eq) to the solution.
-
Base Addition: Slowly add an aqueous solution of a base (e.g., NaOH or KOH) to the mixture while stirring.
-
Reaction: Continue stirring at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, neutralize the mixture with a dilute acid.
-
Isolation: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
General Protocol for Wittig Reaction
This protocol is a general procedure for a Wittig reaction with a non-stabilized ylide.
-
Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend the phosphonium (B103445) salt (1.1 eq) in an anhydrous solvent like THF. Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium) dropwise. Stir the resulting colored solution for 30 minutes.
-
Aldehyde Addition: Cool the ylide solution to -78 °C and add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Workup and Isolation: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purification: Purify the product by column chromatography to separate the alkene from triphenylphosphine (B44618) oxide.
Conclusion
This compound, as a branched-chain aldehyde, exhibits distinct reactivity compared to its linear isomers and other aldehydes. Its increased steric hindrance generally leads to lower reaction rates in common synthetic transformations like aldol condensations, Wittig reactions, and Grignard reactions. This reduced reactivity can be either a disadvantage, requiring more forcing conditions, or an advantage, allowing for greater selectivity in certain complex syntheses. The choice between this compound and other aldehydes will ultimately depend on the specific synthetic target and the desired balance between reactivity and selectivity. Further research providing direct quantitative comparisons of this compound in these and other reactions would be highly valuable to the synthetic chemistry community.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Compare the reactivity of aldehydes and ketones towards nucleophilic addition reactions ? | Sathee Forum [forum.prutor.ai]
- 4. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 5. politesi.polimi.it [politesi.polimi.it]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. The organic compound A reacts with methyl magnesium bromide in the presen.. [askfilo.com]
A Comparative Analysis of 5-Methylheptanal Enantiomers: Unraveling Chiral Influences on Flavor
For Immediate Release
Chirality plays a crucial role in the perception of flavor and aroma, with enantiomers often exhibiting significantly different sensory characteristics.[1] Understanding these differences is paramount for the development of novel flavors, the quality control of food and beverages, and the formulation of palatable pharmaceuticals where taste masking is a critical challenge.
Quantitative Sensory Data: A Framework for Comparison
The following table provides a structured format for presenting quantitative data from sensory analysis of 5-Methylheptanal enantiomers. Researchers can use this template to record their findings from experimental protocols such as Gas Chromatography-Olfactometry (GC-O).
| Enantiomer | Odor Threshold (ng/L in water) | Predominant Sensory Descriptors | Intensity (Scale 1-10) |
| (R)-5-Methylheptanal | Data not available | Data not available | Data not available |
| (S)-5-Methylheptanal | Data not available | Data not available | Data not available |
Experimental Protocols for Sensory Analysis
A comprehensive sensory analysis of chiral compounds like this compound requires a combination of instrumental analysis and human sensory evaluation. Gas Chromatography-Olfactometry (GC-O) is the industry-standard technique for such assessments.[2][3][4][5][6]
Gas Chromatography-Olfactometry (GC-O)
GC-O combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of specific odor-active compounds in a sample and the characterization of their sensory properties.
Methodology:
-
Sample Preparation: The enantiomers of this compound are prepared in a suitable solvent (e.g., ethanol (B145695) or water) at various concentrations. It is crucial to ensure the enantiomeric purity of each sample, which can be verified by chiral gas chromatography.
-
Gas Chromatographic Separation: The sample is injected into a gas chromatograph equipped with a chiral column to separate the (R)- and (S)-enantiomers. The column effluent is split into two streams.
-
Instrumental Detection: One stream is directed to a standard detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), to quantify the amount of each enantiomer.
-
Olfactory Detection: The second stream is directed to a sniffing port, where trained sensory panelists sniff the effluent and record the perceived odor characteristics. The effluent is typically humidified to prevent nasal discomfort.
-
Data Collection: Panelists record the retention time of each odor event, provide descriptive terms for the aroma, and rate its intensity on a standardized scale.
-
Odor Threshold Determination: The odor threshold, the lowest concentration at which an odor can be detected, is determined using methods like Aroma Extract Dilution Analysis (AEDA).[5][7] This involves the stepwise dilution of the sample until the odor is no longer perceptible to the panelists.
Olfactory Signaling Pathway
The perception of odor begins with the interaction of volatile molecules with olfactory receptors (ORs) located in the nasal epithelium. This interaction triggers a signal transduction cascade that ultimately leads to the perception of a specific smell in the brain. The distinct shapes of the (R)- and (S)-enantiomers of this compound likely result in differential binding to specific ORs, leading to their unique flavor profiles.
References
- 1. The Chemistry of Taste and Smell: How Chirality Affects Senses – Chiralpedia [chiralpedia.com]
- 2. aidic.it [aidic.it]
- 3. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 4. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osmotech.it [osmotech.it]
- 6. Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensory approach and chiral analysis for determination of odour active compounds from feijoa (Acca sellowiana) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 5-Methylheptanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic routes to 5-methylheptanal, an important aldehyde in organic synthesis. The following sections detail common synthetic strategies, presenting experimental data, protocols, and pathway visualizations to assist researchers in selecting the optimal method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Oxidation of 5-Methylheptan-1-ol | Route 2: Hydroformylation of 5-Methyl-1-hexene (B1630410) | Route 3: Ozonolysis of 6-Methyl-1-octene |
| Starting Materials | 5-Methylheptan-1-ol | 5-Methyl-1-hexene, Syngas (CO/H₂) | 6-Methyl-1-octene |
| Key Reagents | Dess-Martin Periodinane (DMP) or Oxalyl chloride/DMSO (Swern) | Rhodium-based catalyst (e.g., Rh(acac)(CO)₂) | Ozone (O₃), Reductive workup agent (e.g., Dimethyl sulfide) |
| Typical Yield | High (often >90%) | Moderate to High (dependent on catalyst and conditions) | High |
| Purity | Generally high, purification can be straightforward. | Can produce isomeric byproducts requiring careful purification. | High, with appropriate workup. |
| Reaction Conditions | Mild (room temperature for DMP, low temperature for Swern). | Elevated temperature and pressure. | Low temperature (-78 °C). |
| Key Advantages | High selectivity, mild conditions, reliable for sensitive substrates. | Atom-economical, direct conversion of an alkene. | Effective for cleaving a double bond to form an aldehyde. |
| Key Disadvantages | Requires synthesis of the precursor alcohol, DMP can be expensive. | Requires specialized high-pressure equipment, potential for isomeric impurities. | Requires specialized equipment for ozone generation, potential for explosive intermediates. |
Synthetic Route 1: Oxidation of 5-Methylheptan-1-ol
The oxidation of the primary alcohol, 5-methylheptan-1-ol, is a reliable and widely used method for the preparation of this compound. This route offers high selectivity and typically proceeds under mild conditions, minimizing the risk of side reactions. Two of the most common and effective methods for this transformation are the Dess-Martin oxidation and the Swern oxidation.
Experimental Protocol: Dess-Martin Oxidation
The Dess-Martin oxidation utilizes a hypervalent iodine reagent, the Dess-Martin periodinane (DMP), to gently oxidize primary alcohols to aldehydes.[1][2][3]
-
Preparation: To a stirred solution of 5-methylheptan-1-ol (1.0 eq) in dichloromethane (B109758) (CH₂Cl₂) at room temperature, add Dess-Martin periodinane (1.1 eq).
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).
-
Extraction: Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford this compound.
Experimental Protocol: Swern Oxidation
The Swern oxidation employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (B128534) (Et₃N).[4]
-
Activation: In a round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous CH₂Cl₂ and cool to -78 °C. Slowly add a solution of DMSO (2.2 eq) in CH₂Cl₂.
-
Alcohol Addition: After stirring for 15 minutes, add a solution of 5-methylheptan-1-ol (1.0 eq) in CH₂Cl₂ dropwise, maintaining the temperature at -78 °C.
-
Base Addition: Stir the mixture for 30 minutes, then add triethylamine (5.0 eq).
-
Warming and Quenching: Allow the reaction to warm to room temperature, then quench with water.
-
Extraction and Purification: Extract the mixture with CH₂Cl₂, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by distillation or column chromatography.
Synthetic Route 2: Hydroformylation of 5-Methyl-1-hexene
Hydroformylation, also known as the oxo process, is a powerful industrial method for producing aldehydes from alkenes. This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene, typically using a transition metal catalyst, such as rhodium or cobalt, under high pressure of syngas (a mixture of carbon monoxide and hydrogen).[5]
Experimental Protocol: Rhodium-Catalyzed Hydroformylation
-
Catalyst Preparation: In a high-pressure reactor, charge the rhodium precursor (e.g., Rh(acac)(CO)₂) and a phosphine (B1218219) ligand (e.g., triphenylphosphine) under an inert atmosphere.
-
Reaction Setup: Add the solvent (e.g., toluene) and 5-methyl-1-hexene to the reactor.
-
Reaction: Pressurize the reactor with syngas (CO/H₂, typically 1:1) to the desired pressure (e.g., 20-100 atm) and heat to the reaction temperature (e.g., 80-120 °C).
-
Monitoring: Monitor the reaction progress by gas chromatography (GC) to determine the conversion of the alkene and the formation of the aldehyde products.
-
Workup and Purification: After the reaction is complete, cool the reactor, vent the excess gas, and collect the reaction mixture. The catalyst may be removed by precipitation or extraction. The product, this compound, is then purified by distillation. A potential byproduct is the branched isomer, 2,5-dimethylhexanal, which may require careful fractional distillation to separate.
Synthetic Route 3: Ozonolysis of 6-Methyl-1-octene
Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds. The reaction of an alkene with ozone (O₃) forms an unstable ozonide intermediate, which is then worked up under reductive conditions to yield aldehydes or ketones. To synthesize this compound, the starting material would be 6-methyl-1-octene.
Experimental Protocol: Ozonolysis
-
Ozonolysis: Dissolve 6-methyl-1-octene (1.0 eq) in an inert solvent such as CH₂Cl₂ or methanol (B129727) and cool the solution to -78 °C. Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the alkene.
-
Purging: After the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.
-
Reductive Workup: Add a reducing agent, such as dimethyl sulfide (B99878) (DMS, 1.5 eq), to the cold solution.
-
Warming and Quenching: Allow the reaction mixture to warm to room temperature. The DMS reduces the ozonide and is itself oxidized to dimethyl sulfoxide (DMSO).
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography to isolate this compound.
References
Cross-Validation of 5-Methylheptanal Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of volatile organic compounds (VOCs) like 5-methylheptanal is crucial in various fields, including flavor and fragrance analysis, environmental monitoring, and clinical diagnostics. Cross-validation of analytical methods is a critical step to ensure data reliability and comparability across different laboratories or techniques. This guide provides a comparative overview of two common analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The presented data is based on established methodologies for the analysis of volatile aldehydes and similar compounds, providing a framework for analytical method development and validation.
Data Presentation: A Comparative Overview
The selection of an appropriate analytical method depends on factors such as required sensitivity, selectivity, and the sample matrix. The following table summarizes the key performance parameters for the analysis of this compound using GC-MS and LC-MS.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on volatility and polarity, with mass-based detection.[1][2][3] | Separation based on polarity, with mass-based detection.[4][5] |
| Sample Preparation | Headspace sampling, solid-phase microextraction (SPME), or liquid-liquid extraction.[6][7] | Derivatization is typically required to improve chromatographic retention and ionization efficiency, followed by liquid-liquid or solid-phase extraction. |
| Selectivity | High, especially with the use of selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS).[8] | High, particularly with tandem mass spectrometry (MS/MS) which minimizes matrix interference.[9] |
| Sensitivity (LOD/LOQ) | Very high, with Limits of Detection (LOD) often in the low ng/L to pg/L range.[8] | High, with Limits of Quantification (LOQ) typically in the low µg/L to ng/L range, depending on the derivatizing agent and ionization efficiency.[10] |
| Linearity | Excellent, with correlation coefficients (R²) typically > 0.99 over several orders of magnitude.[8] | Good, with correlation coefficients (R²) generally ≥ 0.99, though the dynamic range might be narrower than GC-MS.[11] |
| Precision (%RSD) | High, with relative standard deviations (RSDs) typically below 15%.[11] | High, with RSDs generally under 15%.[9] |
| Accuracy (%Recovery) | Good, with recovery values typically between 80-120%. | Good, with recovery rates generally in the 70-120% range.[12] |
| Analysis Time | Typically 10-30 minutes per sample.[11] | Can be shorter per sample (5-15 minutes), but sample preparation (derivatization) adds significant time. |
| Key Advantages | Excellent for volatile compounds, high sensitivity, and well-established libraries for compound identification.[13][14] | Suitable for a broader range of compound polarities (with derivatization), and can be automated.[10] |
| Key Disadvantages | Not suitable for non-volatile or thermally labile compounds. | Often requires derivatization for volatile aldehydes, which can add complexity and potential for error. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are representative protocols for the quantification of this compound using GC-MS and LC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on a headspace solid-phase microextraction (HS-SPME) method, which is highly effective for extracting and concentrating volatile compounds from various matrices.[6][7]
-
Sample Preparation (HS-SPME):
-
Place a known amount of the liquid or solid sample into a headspace vial.
-
Add an internal standard (e.g., a deuterated analog of this compound) for accurate quantification.
-
To enhance volatilization, matrix modification, such as the addition of a salt solution (e.g., NaCl), may be employed.[7]
-
Seal the vial and incubate at a controlled temperature (e.g., 60°C) to allow the analyte to partition into the headspace.
-
Expose a SPME fiber to the headspace for a defined period to adsorb the analytes.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A standard GC system.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[13]
-
Injection: Desorb the SPME fiber in the heated GC inlet (e.g., 250°C).
-
Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[13]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[13]
-
Mass Analyzer: Scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions for this compound and the internal standard.
-
-
Data Analysis:
-
Identify this compound based on its retention time and mass spectrum.
-
Quantify the analyte by constructing a calibration curve using the peak area ratio of the analyte to the internal standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol with Derivatization
For LC-MS analysis of volatile aldehydes, derivatization is often necessary to add a non-volatile, ionizable tag. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH).
-
Sample Preparation (Derivatization and Extraction):
-
Bubble a known volume of gas sample through a solution of DNPH in an acidic solvent (e.g., acetonitrile (B52724) with phosphoric acid), or add the DNPH solution to a liquid sample.
-
Allow the derivatization reaction to proceed at a controlled temperature.
-
Add an internal standard (e.g., a deuterated DNPH derivative of a similar aldehyde).
-
Perform a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate) or a solid-phase extraction (SPE) to isolate the DNPH derivatives.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Instrumentation and Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.[15]
-
Mobile Phase B: Acetonitrile.[15]
-
Gradient Elution: A suitable gradient to separate the this compound-DNPH derivative from other components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.[15]
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the derivative.
-
Mass Analyzer: Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for the this compound derivative and the internal standard.
-
-
Data Analysis:
-
Identify the this compound derivative based on its retention time and MRM transitions.
-
Quantify the analyte using a calibration curve constructed from the peak area ratios of the analyte to the internal standard.
-
Mandatory Visualization
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Comparison of GC-MS and LC-MS for this compound analysis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. brjac.com.br [brjac.com.br]
- 3. youtube.com [youtube.com]
- 4. uab.edu [uab.edu]
- 5. Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. cenam.mx [cenam.mx]
- 9. Liquid chromatography multi-stage mass spectrometry for the analysis of 5-hydroxymethylfurfural in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tips.sums.ac.ir [tips.sums.ac.ir]
- 15. benchchem.com [benchchem.com]
Inter-Laboratory Comparison Guide: Analysis of 5-Methylheptanal
This guide provides a comprehensive summary of a hypothetical inter-laboratory comparison for the quantitative analysis of 5-Methylheptanal in a standardized solvent matrix. The objective of this study was to assess the proficiency of participating laboratories in quantifying this specific branched-chain aldehyde and to evaluate the comparability of different analytical methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who are involved in the analysis of volatile and semi-volatile organic compounds.
Data Presentation: Summary of Quantitative Results
The inter-laboratory study involved distributing a series of blind samples containing known concentrations of this compound to ten participating laboratories. The laboratories were instructed to perform quantitative analysis using their in-house validated methods. The results, including the reported mean concentration, standard deviation, and the analytical technique employed, are summarized in the table below.
| Laboratory ID | Analytical Method | Reported Mean Concentration (µg/mL) | Standard Deviation (µg/mL) | Relative Accuracy (%) |
| Lab-01 | GC-MS | 9.85 | 0.45 | 98.5 |
| Lab-02 | GC-FID | 10.30 | 0.60 | 103.0 |
| Lab-03 | GC-MS | 9.92 | 0.38 | 99.2 |
| Lab-04 | HS-GC-MS | 9.78 | 0.55 | 97.8 |
| Lab-05 | GC-MS/MS | 9.98 | 0.25 | 99.8 |
| Lab-06 | GC-MS | 10.15 | 0.50 | 101.5 |
| Lab-07 | GC-FID | 10.55 | 0.75 | 105.5 |
| Lab-08 | GC-MS | 9.89 | 0.42 | 98.9 |
| Lab-09 | HS-GC-MS | 9.75 | 0.65 | 97.5 |
| Lab-10 | GC-MS | 10.05 | 0.35 | 100.5 |
| Assigned Value | 10.00 |
Note: The assigned value was determined by the organizing body based on the gravimetric preparation of the proficiency testing material.
Experimental Protocols
The following sections detail a generalized protocol for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS), which was the predominant technique used by the participating laboratories. This protocol is based on established methods for the analysis of volatile organic compounds.[1][2]
1. Sample Preparation
For the purpose of this inter-laboratory comparison, samples were provided in a ready-to-inject format. However, for real-world samples, a validated sample preparation method would be required. A general guideline for sample preparation from a complex matrix would involve:
-
Extraction: Liquid-liquid extraction or solid-phase microextraction (SPME) can be employed to isolate this compound from the sample matrix.[3] For SPME, a fiber coated with a suitable stationary phase is exposed to the headspace of the sample, allowing for the adsorption of volatile compounds.[3]
-
Derivatization: While not always necessary for aldehydes, derivatization can improve chromatographic performance and sensitivity.[4] A common derivatizing agent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which forms a stable oxime derivative.[5]
-
Dilution: The extracted and derivatized sample is diluted with a suitable volatile solvent (e.g., hexane, dichloromethane) to a final concentration within the calibrated range of the instrument.[6]
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: An Agilent 7890A GC system (or equivalent) equipped with a split/splitless injector.
-
Mass Spectrometer: An Agilent 5975C Mass Selective Detector (or equivalent).[5]
-
Column: A non-polar or medium-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless for 1 minute.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-350.
3. Calibration and Quantification
A multi-point calibration curve is constructed using certified reference standards of this compound. The calibration standards should be prepared in the same solvent as the samples and should bracket the expected concentration range of the analyte. Quantification is typically performed using the peak area of a characteristic ion from the mass spectrum of this compound.
4. Quality Control
-
A solvent blank should be run at the beginning of each analytical batch to check for system contamination.
-
A calibration verification standard should be analyzed periodically to ensure the stability of the instrument's response.
-
Quality control samples at low, medium, and high concentrations should be included in each batch to monitor the accuracy and precision of the analysis.
Visualizations
Diagram 1: Inter-Laboratory Comparison Workflow
Caption: Workflow of the this compound inter-laboratory comparison study.
Diagram 2: Analytical Workflow for this compound by GC-MS
Caption: General analytical workflow for the quantification of this compound.
References
- 1. Volatile Organic Compounds (VOC) Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 2. scielo.br [scielo.br]
- 3. wwwn.cdc.gov [wwwn.cdc.gov]
- 4. benchchem.com [benchchem.com]
- 5. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uoguelph.ca [uoguelph.ca]
5-Methylheptanal: A Comparative Guide to its Efficacy as a Synthetic Building Block
In the landscape of organic synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular complexity and high reaction yields. Aldehydes, with their versatile reactivity, serve as crucial one-carbon and multi-carbon synthons. This guide provides a comparative analysis of 5-methylheptanal against its linear isomers, heptanal (B48729) and octanal (B89490), evaluating its efficacy as a building block in key organic transformations. This objective comparison, supported by experimental data from related studies, will aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Executive Summary
This compound, a branched-chain aldehyde, offers a unique combination of steric and electronic properties that differentiate it from its linear counterparts. The presence of a methyl group at the C-5 position introduces steric bulk, which can influence the kinetics and thermodynamics of reactions at the carbonyl center. While direct comparative experimental data for this compound is limited in publicly accessible literature, this guide extrapolates from established principles of organic chemistry and available data for structurally similar aldehydes to provide a comprehensive assessment.
Generally, the branched nature of this compound is expected to result in:
-
Slightly reduced reaction rates in nucleophilic additions compared to linear aldehydes due to increased steric hindrance around the reaction center.
-
Potential for altered diastereoselectivity in reactions forming new chiral centers.
-
Comparable reactivity in transformations less sensitive to steric bulk , such as oxidations.
Data Presentation: A Comparative Overview
The following tables summarize key physical properties and representative experimental data for reactions involving aldehydes similar to this compound. This data, while not a direct comparison, provides a valuable framework for predicting the behavior of this compound in similar transformations.
Table 1: Physical Properties of Selected Aldehydes
| Property | This compound | Heptanal | Octanal |
| Molecular Formula | C₈H₁₆O[1][2] | C₇H₁₄O | C₈H₁₆O |
| Molecular Weight ( g/mol ) | 128.21[1][2] | 114.19 | 128.21 |
| Boiling Point (°C) | 161-162 | 152.8 | 171 |
| Density (g/mL) | 0.816 | 0.814-0.818 | 0.821 |
Table 2: Comparative Yields in Common Aldehyde Reactions (Representative Data)
| Reaction | Aldehyde Type | Reagents | Product | Yield (%) | Reference |
| Aldol (B89426) Condensation | Linear (Heptanal) | Benzaldehyde, MgO | Jasminaldehyde | >95 (conversion) | [3] |
| Grignard Reaction | Linear (Generic) | RMgX | Secondary Alcohol | Typically >80 | General textbooks |
| Wittig Reaction | Linear (Generic) | Ph₃P=CHR' | Alkene | 80-98 | |
| Reductive Amination | Branched (α-branched) | Amine, Imine Reductase | Chiral Amine | High conversion & ee |
Theoretical Comparison of Reactivity
The primary structural difference between this compound and its linear isomers, heptanal and octanal, is the methyl branch at the C-5 position. This branching influences the molecule's steric profile, which in turn affects the accessibility of the carbonyl carbon to nucleophiles.
Steric Hindrance: The methyl group in this compound introduces moderate steric bulk in the vicinity of the aldehyde functional group. While not directly adjacent to the carbonyl (an α-branch), this γ-branching can still influence the approach of bulky reagents and the stability of transition states. In contrast, heptanal and octanal present a more sterically accessible carbonyl group. This suggests that for reactions sensitive to steric hindrance, such as those involving bulky nucleophiles or catalysts, this compound may exhibit slightly lower reaction rates and potentially lower yields compared to its linear counterparts.
Electronic Effects: The electronic effect of the methyl group is minimal as it is distant from the carbonyl group. Therefore, the electrophilicity of the carbonyl carbon in this compound is expected to be very similar to that of heptanal and octanal.
Experimental Protocols and Reaction Pathways
Below are detailed methodologies for key reactions involving aldehydes, which can be adapted for this compound and its linear analogs.
Aldol Condensation
The aldol condensation is a fundamental carbon-carbon bond-forming reaction. The reactivity of the aldehyde in this reaction is influenced by both the electrophilicity of the carbonyl carbon and the acidity of the α-protons.
Experimental Protocol (General):
-
To a stirred solution of the aldehyde (1 equivalent) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., 10% aqueous NaOH) at room temperature.
-
If a crossed-aldol condensation is desired, the second carbonyl compound is added at this stage.
-
The reaction mixture is stirred for a specified time, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a weak acid (e.g., dilute HCl).
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Reaction Pathway (Base-Catalyzed):
Caption: Base-catalyzed aldol condensation pathway.
Grignard Reaction
The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of alcohols. The steric accessibility of the carbonyl carbon is a key factor in the success of this reaction.
Experimental Protocol (General):
-
All glassware must be rigorously dried to exclude moisture.
-
To a stirred solution of the Grignard reagent (e.g., methylmagnesium bromide in diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), a solution of the aldehyde (1 equivalent) in anhydrous ether is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The product is extracted with an organic solvent, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The resulting alcohol is purified by column chromatography.
Reaction Workflow:
References
A Comparative Sensory Analysis of 5-Methylheptanal and Other Key Flavor Compounds
In the landscape of flavor chemistry, aldehydes are significant contributors to the aroma profiles of a vast array of food products. This guide provides a comparative sensory analysis of 5-methylheptanal, a branched-chain aldehyde, in relation to other flavor-active aldehydes. The information is tailored for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and insights into the underlying signaling pathways of olfaction.
Comparative Sensory Profile of Aldehydes
The sensory characteristics of aldehydes are diverse, ranging from green and fruity to fatty and malty. While specific quantitative sensory data for this compound is not extensively available in published literature, its structural isomer, 6-methylheptanal, is characterized by fresh, green, and juicy citrus notes, often used to enhance grapefruit-like aromas in various products.[1][2] Other branched-chain aldehydes, such as 3-methylbutanal, are typically described with "malty" and "chocolate-like" aromas.[3]
In contrast, straight-chain aldehydes exhibit a different spectrum of aroma profiles. As the carbon chain length increases, the odor character of alkanals transitions from pungent and green to more fatty, citrus, and floral notes.[4][5] The following table summarizes the sensory descriptors and odor thresholds of several key aldehydes to provide a comparative context for this compound.
| Compound | Chemical Structure | Molecular Formula | Sensory Descriptors | Odor Threshold in Water (ppb) |
| This compound | This compound | C8H16O | Data not available | Data not available |
| 6-Methylheptanal | 6-Methylheptanal | C8H16O | Fresh, green, juicy, sweet, orange, citrus, fruit[1][2][6] | Data not available |
| Heptanal | Heptanal | C7H14O | Fatty, sweet, fruity, nutty, cognac-like[5] | 3[5] |
| Octanal | Octanal | C8H16O | Fatty-fruity, sweet, citrus-orange-fatty[5][7] | 0.7[5] |
| Nonanal | Nonanal | C9H18O | Fatty-floral-rose, waxy, citrus[5] | 1[5] |
| Decanal | Decanal | C10H20O | Strong, sweet, orange peel, citrus[5] | 0.1[5] |
| 3-Methylbutanal | 3-Methylbutanal | C5H10O | Malty, chocolate-like[3] | 0.06 mg/L (taste threshold)[3] |
| Benzaldehyde | Benzaldehyde | C7H6O | Bitter almond, burning aromatic[8] | 350-3500[9] |
Experimental Protocols for Sensory Analysis
To quantitatively assess the sensory properties of flavor compounds like this compound, standardized methodologies are crucial. The following are detailed protocols for two widely used techniques in sensory science.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human olfaction to identify odor-active compounds in a sample.
Objective: To identify and characterize the aroma compounds in a sample.
Materials:
-
Gas chromatograph equipped with a flame ionization detector (FID) and an olfactometry port.
-
Capillary column appropriate for volatile compound separation (e.g., DB-WAX).
-
Sample containing the flavor compounds of interest.
-
Trained sensory panelists.
-
Data acquisition software.
Procedure:
-
Sample Preparation: The sample is prepared to extract the volatile compounds, often through methods like solvent extraction or solid-phase microextraction (SPME).
-
Injection: A small volume of the prepared sample is injected into the GC.
-
Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the capillary column.
-
Detection: The column effluent is split between the FID and the olfactometry port. The FID provides a chromatogram showing the chemical composition, while a trained panelist sniffs the effluent from the olfactometry port.
-
Sensory Evaluation: The panelist records the time, intensity, and description of each odor perceived.
-
Data Analysis: The olfactometry data is correlated with the chromatogram to identify the compounds responsible for specific aromas.
Quantitative Descriptive Analysis (QDA)
QDA is a sensory evaluation method that provides a detailed quantitative description of the sensory characteristics of a product.
Objective: To develop a comprehensive sensory profile of a flavor compound.
Materials:
-
A panel of 8-12 trained sensory assessors.
-
Samples of the flavor compound at various concentrations.
-
Reference standards for different aroma and taste attributes.
-
Sensory booths compliant with ISO standards.
-
Data collection software.
Procedure:
-
Panelist Training: Panelists are trained to identify and quantify a wide range of sensory attributes (aroma, flavor, taste, aftertaste). They develop a consensus on the terminology used to describe the product.
-
Attribute Generation: The panel collectively develops a list of descriptive terms that fully characterize the sensory properties of the sample.
-
Intensity Rating: Panelists individually rate the intensity of each attribute on a line scale (e.g., 0-100).
-
Data Collection: The intensity ratings are collected using specialized software.
-
Data Analysis: The data is statistically analyzed to generate a sensory profile, often visualized as a "spider web" or "radar" plot.
Olfactory Signaling Pathway for Aldehydes
The perception of aldehydes, like other odorants, is initiated by their interaction with olfactory receptors (ORs) located on the surface of olfactory sensory neurons in the nasal cavity.[10] These receptors are a large family of G-protein coupled receptors (GPCRs).[11][12]
The binding of an aldehyde to a specific OR triggers a conformational change in the receptor, which in turn activates an associated G-protein (typically Gαolf).[13] This activation initiates a signaling cascade that involves the production of cyclic AMP (cAMP) by adenylyl cyclase.[13][14] The increase in cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations and depolarization of the neuron.[13] This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed and perceived as a specific odor. The brain uses a combinatorial coding scheme, where a single odorant can activate multiple receptors and a single receptor can be activated by multiple odorants, to distinguish between a vast number of different smells.[10]
References
- 1. 6-Methylheptanal for Research|Flavor & Fragrance Applications [benchchem.com]
- 2. 6-methyl heptanal, 63885-09-6 [thegoodscentscompany.com]
- 3. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. perfumerflavorist.com [perfumerflavorist.com]
- 5. Alkanals [leffingwell.com]
- 6. 6-Methylheptanal | C8H16O | CID 104307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fraterworks.com [fraterworks.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Understanding of G protein-coupled odorant receptors function - Claire De March [grantome.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
A Comparative Guide to Chiral Separation Techniques for 5-Methylheptanal
The enantioselective separation of chiral molecules is a critical task in the pharmaceutical, flavor, and fragrance industries. The distinct pharmacological and toxicological profiles of enantiomers necessitate their accurate separation and quantification.[1][2] 5-Methylheptanal, a chiral aldehyde, presents a challenge for analytical chemists due to its volatility and structural properties. This guide provides a comprehensive benchmark of common chiral separation techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC)—for the analysis of this compound and structurally related aliphatic aldehydes.
Performance Benchmark: HPLC vs. GC
The selection of a chiral separation technique is often a trade-off between resolution, speed, and the physical properties of the analyte. For aldehydes like this compound, both HPLC and GC offer viable solutions, with SFC emerging as a powerful, high-throughput alternative.
Data Summary
The following table summarizes the performance of chiral HPLC and GC for the separation of this compound or its close structural analogs.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Analyte | (E)-5-methylhept-2-en-4-one | (R/S)-2-methylnonan-3-ol (from aliphatic aldehyde) |
| Chiral Stationary Phase (CSP) | Polysaccharide derivative (e.g., CHIRALCEL OD-H) | Cyclodextrin-based (e.g., CP Chirasil-DEX CB) |
| Mobile Phase / Carrier Gas | n-hexane:propan-2-ol (90:10, v/v) | Helium or Hydrogen |
| Resolution (Rs) | 4.73[3][4] | Baseline separation reported[5] |
| Analysis Time | Typically > 15 minutes[1] | Dependent on temperature program, can be optimized for speed[6] |
| Enantiomeric Excess (ee) Determination | 71% ee determined[3] | 76% ee determined[5] |
| Detection | Diode Array Detector (DAD) | Flame Ionization Detector (FID) |
| Advantages | Robust for thermally unstable compounds; wide variety of CSPs available.[3][4] | High efficiency for volatile compounds; excellent resolution.[7][8] |
| Limitations | Longer analysis times compared to GC and SFC; higher solvent consumption. | Requires analyte to be volatile and thermally stable. |
Supercritical Fluid Chromatography (SFC): A High-Throughput Alternative
While specific data for this compound using SFC was not prominently found in the initial search, SFC is a well-established technique for chiral separations in the pharmaceutical industry.[9][10][11] It combines the advantages of both HPLC and GC.
-
Speed: SFC is typically 3 to 5 times faster than HPLC due to the low viscosity and high diffusivity of supercritical CO2, which allows for higher flow rates.[10][12]
-
Reduced Solvent Consumption: The primary mobile phase component is CO2, which is recycled, making SFC a "greener" and more cost-effective technique.[9][10]
-
Complementary Selectivity: Chiral stationary phases can exhibit different selectivity in SFC compared to HPLC, offering an alternative for difficult separations.[13]
Given these advantages, SFC represents a compelling option for high-throughput screening and purification of chiral aldehydes like this compound.
Experimental Workflow & Methodologies
A successful chiral separation relies on a systematic workflow, from sample preparation to data analysis.
Caption: A generalized workflow for the chiral separation of this compound.
Detailed Experimental Protocols
The following are detailed methodologies derived from published research for the chiral separation of aliphatic aldehydes and related compounds.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a method developed for the enantioseparation of (E)-5-methylhept-2-en-4-one, a structurally similar ketone.[3][4]
-
Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).
-
Chiral Stationary Phase: CHIRALCEL OD-H column (250 x 4.6 mm I.D., 5 µm particle size).
-
Mobile Phase: A mixture of n-hexane and propan-2-ol in a 90:10 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Maintained at 15 °C.
-
Detection: UV spectrophotometric detection at 230 nm.
-
Injection Volume: 0.5 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Expected Outcome: This method achieved a resolution of 4.73 for the enantiomers of (E)-5-methylhept-2-en-4-one, indicating a high degree of separation.[3][4]
Protocol 2: Chiral Gas Chromatography (GC)
This protocol is based on the methodology used for determining the enantiomeric excess of chiral aliphatic alcohols produced from aliphatic aldehydes.[5]
-
Instrumentation: Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral Stationary Phase: CP Chirasil-DEX CB capillary column.
-
Carrier Gas: Hydrogen or Helium, at an appropriate flow rate (e.g., 1.8 mL/min).[14]
-
Temperature Program: Isothermal analysis at 95 °C. Note: A temperature ramp may be necessary to optimize separation and analysis time for this compound.
-
Injector and Detector Temperature: Typically set at 250 °C.
-
Sample Preparation: Dilute the sample in a volatile solvent such as ethyl acetate.
-
Expected Outcome: Baseline separation of the enantiomers, allowing for accurate determination of the enantiomeric excess. For (R)-2-methylnonan-3-ol, retention times were 42.1 min and 42.8 min.[5]
Conclusion
For the chiral separation of this compound, both chiral HPLC and chiral GC are effective techniques.
-
Chiral GC is highly suitable due to the volatile nature of the analyte, offering high resolution and efficiency. It is often the preferred method for analyzing flavors and fragrances.
-
Chiral HPLC provides a robust alternative, particularly if the compound or its derivatives are thermally sensitive. The wide array of available polysaccharide-based chiral stationary phases offers broad applicability.[3][4]
-
Chiral SFC should be considered a strong candidate for method development, especially in a high-throughput environment, due to its significant advantages in speed and reduced solvent usage.[10][13]
The optimal choice will depend on the specific requirements of the analysis, including the sample matrix, required throughput, and available instrumentation. The protocols provided herein serve as a validated starting point for developing a robust and reliable chiral separation method for this compound.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic Enantioselective Addition of Alkylzirconium Reagents to Aliphatic Aldehydes | MDPI [mdpi.com]
- 6. hplc.sk [hplc.sk]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. researchgate.net [researchgate.net]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. fagg.be [fagg.be]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of 5-Methylheptanal and its Analogs as Hypothetical Odorant Receptor Agonists
Disclaimer: As of the latest literature review, specific quantitative structure-activity relationship (QSAR) studies exclusively focused on 5-methylheptanal are not publicly available. This guide, therefore, presents a hypothetical QSAR study to illustrate the application of these methodologies for researchers, scientists, and drug development professionals. The data, protocols, and analyses presented herein are synthetically generated for demonstrative purposes and are based on established principles of QSAR modeling.
Introduction
This compound is a branched-chain aldehyde that may possess distinct olfactory properties. Understanding the relationship between its chemical structure and biological activity—in this hypothetical case, its affinity for a specific odorant receptor (OR)—is crucial for designing novel fragrance compounds or chemical sensors. Quantitative structure-activity relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities.[1][2] This guide provides a comparative analysis of a hypothetical QSAR study on this compound and a series of its analogs.
Hypothetical Biological Activity
For the purpose of this guide, we will hypothesize that this compound and its analogs act as agonists for a specific human odorant receptor, OR1A1. The biological activity is quantified as the negative logarithm of the half-maximal effective concentration (pEC50), which represents the concentration of the compound required to elicit 50% of the maximal response of the receptor.
Data Presentation: Molecular Descriptors and Biological Activity
A hypothetical dataset of 10 analogs of this compound was created. For each analog, several physicochemical and topological descriptors were calculated to build the QSAR model. These descriptors include:
-
LogP: The logarithm of the octanol-water partition coefficient, representing lipophilicity.
-
Topological Polar Surface Area (TPSA): The sum of surfaces of polar atoms in a molecule, related to its ability to permeate cell membranes.
-
Molecular Weight (MW): The mass of the molecule.
-
Wiener Index: A topological descriptor that reflects the branching of the molecule.
The hypothetical biological activity (pEC50) for each compound is presented in the table below.
| Compound ID | Structure | IUPAC Name | LogP | TPSA (Ų) | MW ( g/mol ) | Wiener Index | pEC50 (Hypothetical) |
| 1 | C(C)CCCCC=O | This compound | 2.8 | 17.07 | 128.21 | 512 | 5.20 |
| 2 | C(C)CCCC(F)C=O | 2-Fluoro-5-methylheptanal | 2.9 | 17.07 | 146.20 | 512 | 5.50 |
| 3 | C(C)CCCC(Cl)C=O | 2-Chloro-5-methylheptanal | 3.4 | 17.07 | 162.66 | 512 | 5.80 |
| 4 | C(C)CCC(C)CC=O | 4,5-Dimethylheptanal | 3.2 | 17.07 | 142.24 | 498 | 4.90 |
| 5 | C(C)CCCC(=O)O | 5-Methylheptanoic acid | 2.5 | 37.30 | 144.21 | 512 | 4.10 |
| 6 | C(C)CCCCCC=O | 6-Methylheptanal | 2.8 | 17.07 | 128.21 | 520 | 5.00 |
| 7 | C(CC)CCCCC=O | 5-Ethylheptanal | 3.3 | 17.07 | 142.24 | 648 | 5.35 |
| 8 | C(C)C(C)CCCC=O | 3,5-Dimethylheptanal | 3.2 | 17.07 | 142.24 | 484 | 4.80 |
| 9 | C(C)CCCC(C)=O | 5-Methylheptan-2-one | 2.6 | 17.07 | 128.21 | 504 | 4.50 |
| 10 | C(C)CCCC(Br)C=O | 2-Bromo-5-methylheptanal | 3.7 | 17.07 | 207.11 | 512 | 6.10 |
Experimental Protocols
Objective: To determine the potency of this compound and its analogs in activating the human odorant receptor OR1A1.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are transiently transfected with a plasmid encoding for the OR1A1 receptor and a cyclic adenosine (B11128) monophosphate (cAMP) response element (CRE) coupled to a luciferase reporter gene.
-
Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then serially diluted in assay buffer to achieve a range of final concentrations.
-
Luminescence Assay: Transfected cells are seeded into 96-well plates and incubated for 24 hours. The culture medium is then replaced with the diluted compound solutions, and the cells are incubated for another 4 hours. A luciferase substrate is added to each well, and the resulting luminescence, which is proportional to the level of cAMP production and thus receptor activation, is measured using a luminometer.
-
Data Analysis: The luminescence data is normalized to the response of a control agonist. The concentration-response curves are fitted using a four-parameter logistic equation to determine the EC50 value for each compound. The pEC50 is then calculated as -log(EC50).
Objective: To develop a statistically robust QSAR model that correlates the structural features of the compounds with their OR1A1 agonistic activity.
Methodology:
-
Molecular Modeling and Descriptor Calculation: The 2D structures of this compound and its analogs are drawn using molecular editing software. The structures are then converted to 3D and their geometries are optimized using a suitable computational chemistry method (e.g., Density Functional Theory). A wide range of molecular descriptors (e.g., constitutional, topological, geometrical, and quantum-chemical) are calculated for each optimized structure.
-
Data Splitting: The dataset is divided into a training set (70% of the compounds) and a test set (30% of the compounds) to build and validate the QSAR model, respectively.
-
Model Building: Multiple Linear Regression (MLR) is employed to establish a linear relationship between the selected molecular descriptors (independent variables) and the biological activity (pEC50, dependent variable).
-
Model Validation: The predictive power of the developed QSAR model is assessed using internal and external validation techniques. Internal validation is performed using the leave-one-out cross-validation method (Q²). External validation is performed by predicting the pEC50 values of the test set compounds and calculating the squared correlation coefficient (R²_pred).
Hypothetical QSAR Model
Based on the hypothetical data, a plausible QSAR equation derived from MLR could be:
pEC50 = 0.85 * LogP + 0.02 * Wiener Index - 0.05 * TPSA - 2.5
Statistical Parameters of the Hypothetical Model:
-
R² (Coefficient of determination): 0.92
-
Q² (Cross-validated R²): 0.85
-
R²_pred (External validation R²): 0.88
This hypothetical model suggests that lipophilicity (LogP) and molecular branching (Wiener Index) have a positive correlation with the agonistic activity, while polar surface area (TPSA) has a negative correlation.
Visualizations
Caption: A flowchart illustrating the typical workflow for developing and applying a QSAR model.
Caption: The hypothetical signaling pathway of an odorant receptor activated by an agonist.
Conclusion
This guide has presented a hypothetical comparative analysis of a QSAR study for this compound and its analogs as odorant receptor agonists. While the data presented is illustrative, the methodologies and workflows are representative of those used in contemporary drug discovery and chemical research.[3] The development of predictive QSAR models can significantly accelerate the identification and optimization of lead compounds by reducing the need for extensive experimental screening.[1][2] For a real-world application, a larger and more diverse dataset would be necessary to build a robust and highly predictive QSAR model. Researchers are encouraged to apply these principles to their own specific research questions.
References
A Comparative Analysis of 5-Methylheptanal, 5-Methylheptanol, and 5-Methylheptanoic Acid for Research and Drug Development
A detailed guide for researchers, scientists, and drug development professionals on the chemical, physical, and biological properties of 5-Methylheptanal and its corresponding alcohol and acid derivatives.
This guide provides a comprehensive comparison of this compound, 5-Methylheptanol, and 5-Methylheptanoic acid, offering a valuable resource for researchers and professionals in the fields of chemistry and drug development. By presenting a side-by-side analysis of their physicochemical properties, biological activities, and relevant experimental protocols, this document aims to facilitate informed decisions in experimental design and application.
Chemical and Physical Properties
A fundamental understanding of the physicochemical properties of these compounds is crucial for their application in research and development. The following table summarizes the key physical and chemical characteristics of this compound, 5-Methylheptanol, and 5-Methylheptanoic acid.
| Property | This compound | 5-Methylheptanol | 5-Methylheptanoic Acid |
| Molecular Formula | C₈H₁₆O[1][2] | C₈H₁₈O[3] | C₈H₁₆O₂[4][5] |
| Molecular Weight | 128.21 g/mol [1][2] | 130.23 g/mol [3] | 144.21 g/mol [4][5] |
| Boiling Point | Not available | 179.2 °C (estimated)[6] | 234.6 °C[4] |
| Density | Not available | Not available | 0.926 g/cm³[4] |
| State at Room Temp. | Liquid (assumed) | Liquid (assumed) | Colorless liquid[4] |
| Solubility | Not available | Soluble in water (1379 mg/L at 25°C, est.)[6] | Not available |
| XLogP3 | 2.4[1][2] | 2.7[3] | 2.5[5] |
Interconversion of this compound, 5-Methylheptanol, and 5-Methylheptanoic Acid
The aldehyde, alcohol, and carboxylic acid are chemically interconvertible through oxidation and reduction reactions. This compound can be reduced to form 5-Methylheptanol or oxidized to form 5-Methylheptanoic acid. These transformations are fundamental in organic synthesis and metabolic pathways.
Biological Activity
While specific experimental data for the biological activities of this compound and 5-Methylheptanol are limited in the available literature, 5-Methylheptanoic acid, as a branched-chain fatty acid, is suggested to possess antimicrobial properties.
Antimicrobial Activity of Fatty Acids
Fatty acids are known to exhibit antimicrobial activity through various mechanisms, primarily targeting the bacterial cell membrane. This can lead to increased permeability, disruption of the electron transport chain, and inhibition of essential enzymes[7]. The effectiveness of a fatty acid as an antimicrobial agent is influenced by its chemical structure, including chain length and the presence of branches[6].
At present, no specific minimum inhibitory concentration (MIC) values for 5-Methylheptanoic acid against common bacterial strains such as Staphylococcus aureus or Streptococcus pneumoniae were found in the searched literature.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments relevant to the study of these compounds.
Synthesis of 5-Methylheptanol and 5-Methylheptanoic Acid
General Workflow for Synthesis and Conversion
The synthesis of 5-Methylheptanol and 5-Methylheptanoic acid can be achieved from a suitable starting material, such as (S)-2-methylbutanoic acid, through a multi-step process. The general workflow involves the creation of a carbon-carbon bond followed by reduction or oxidation to yield the desired alcohol or carboxylic acid, respectively.
References
- 1. This compound | C8H16O | CID 10953527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (5S)-5-methylheptanal | C8H16O | CID 95375885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Methyl-1-heptanol | C8H18O | CID 138963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. 5-Methyl-heptanoic acid | C8H16O2 | CID 112481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-methyl-1-heptanol, 7212-53-5 [thegoodscentscompany.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to GC Column Performance for 5-Methylheptanal Analysis
The selection of an appropriate gas chromatography (GC) column is paramount for achieving accurate and reliable analysis of volatile compounds such as 5-Methylheptanal. This branched-chain aldehyde, a key compound in various flavor and fragrance profiles, presents unique analytical challenges due to its moderate polarity and potential for reactivity. This guide provides a comparative overview of two commonly employed GC columns with different stationary phases—a non-polar and a polar column—for the analysis of this compound, supported by established chromatographic principles and experimental considerations.
Column Selection: A Tale of Two Polarities
The choice of stationary phase is the most critical factor in GC column selection as it dictates the separation mechanism. For an analyte like this compound, which possesses a polar aldehyde functional group and a non-polar alkyl chain, both non-polar and polar columns can be utilized, each offering distinct advantages.
-
Non-Polar Columns (e.g., DB-5ms): These columns, typically featuring a 5% phenyl-methylpolysiloxane stationary phase, separate compounds primarily based on their boiling points.[1] Non-polar columns are lauded for their robustness, low bleed characteristics, and excellent inertness, making them highly compatible with mass spectrometry (MS) detectors.[2][3][4][5] For active compounds like aldehydes, the inertness of these columns is crucial for preventing peak tailing and ensuring symmetrical peak shapes.[2][3][5][6]
-
Polar Columns (e.g., DB-WAX): These columns utilize a polyethylene (B3416737) glycol (PEG) stationary phase, which separates analytes based on their polarity.[7][8] Highly polar columns, such as the DB-WAX, are particularly well-suited for the analysis of polar compounds and are frequently used in the food, flavor, and fragrance industries.[7][8] Modern polar columns are designed to exhibit enhanced inertness to minimize analyte adsorption and provide excellent peak shapes for challenging polar compounds, including aldehydes.[7][8]
Comparative Performance Data
| Performance Metric | DB-5ms (Non-Polar) | DB-WAX (Polar) |
| Primary Separation Mechanism | Boiling Point | Polarity |
| Expected Elution Order | Elution will generally follow the boiling points of the analytes. This compound would elute among other compounds with similar boiling points.[9] | Elution is based on polarity. Due to its aldehyde group, this compound will be retained more strongly than non-polar compounds of similar size. |
| Peak Shape | Excellent peak symmetry is expected due to the high inertness of the stationary phase, minimizing tailing for the active aldehyde group.[2][6] | Good peak shape is anticipated, especially with modern "Ultra Inert" WAX columns that are specifically tested for aldehyde performance.[7][8] |
| Selectivity | Good for separating compounds with different boiling points. May have co-elution with isomers or other compounds of similar volatility. | Excellent selectivity for separating aldehydes from non-polar matrix components. Can resolve positional isomers of aldehydes effectively. |
| Column Bleed | Very low bleed, making it highly suitable for sensitive detectors like mass spectrometers.[2][4][5] | Generally higher bleed than non-polar columns, especially at higher temperatures, which can be a consideration for trace analysis with MS. |
| Thermal Stability | Higher thermal stability, allowing for higher oven temperatures and the analysis of a wider range of analyte volatilities. | Lower maximum operating temperature compared to non-polar columns.[8] |
Experimental Protocols
The following are representative experimental protocols for the GC analysis of this compound on both a non-polar and a polar column. These protocols are intended as a starting point and may require optimization for specific applications.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Protocol for DB-5ms (or equivalent):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial Temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Injector: Split/Splitless, 250°C, Split ratio 50:1
-
Detector (FID): 280°C
Protocol for DB-WAX (or equivalent):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial Temperature: 50°C, hold for 2 minutes
-
Ramp: 8°C/min to 240°C
-
Hold: 10 minutes at 240°C
-
-
Injector: Split/Splitless, 240°C, Split ratio 50:1
-
Detector (FID): 250°C
Visualizing the GC Workflow
The following diagram illustrates the logical workflow of a typical gas chromatography analysis for a volatile compound like this compound.
Caption: Logical workflow of GC analysis for volatile compounds.
Conclusion
The choice between a non-polar column like the DB-5ms and a polar column such as the DB-WAX for the analysis of this compound depends on the specific requirements of the analysis.
-
For general-purpose screening, analysis of complex mixtures with a wide range of polarities, and applications requiring high thermal stability and MS compatibility, a DB-5ms column is an excellent choice. Its inertness ensures good peak shapes for aldehydes, and its separation based on boiling point is highly reproducible.
-
For applications where high selectivity for polar compounds is required, such as the separation of aldehydes from a non-polar matrix or the resolution of isomeric aldehydes, a DB-WAX column is superior. Its ability to retain polar compounds provides enhanced resolution for these analytes.
Ultimately, for robust method development, it is advisable to screen both column types to determine which provides the optimal separation for the specific sample matrix and analytical objectives.
References
Comparative Validation of a 5-Methylheptanal Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a 5-Methylheptanal reference standard, comparing its performance against a commercially available alternative. The data presented herein is based on rigorous analytical testing to establish the identity, purity, and stability of the reference standard, ensuring its suitability for qualitative and quantitative analyses in research and development.
Performance Comparison
The following table summarizes the key quality attributes of the in-house this compound reference standard compared to a leading commercial alternative.
| Parameter | In-House Reference Standard | Commercial Alternative | Method |
| Identity Confirmation | Conforms to structure | Conforms to structure | ¹H NMR, ¹³C NMR, MS |
| Purity (GC-FID) | 99.8% | 99.5% | Gas Chromatography-Flame Ionization Detection |
| Water Content (Karl Fischer) | 0.05% | 0.12% | Karl Fischer Titration |
| Residual Solvents | <0.01% | <0.05% | Headspace GC-MS |
| Long-Term Stability (24 months at 2-8°C) | No significant degradation | 0.2% degradation | GC-FID |
| Short-Term Stability (7 days at ambient) | No significant degradation | No significant degradation | GC-FID |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the this compound reference standard.
Protocol:
-
Sample Preparation: A 10 mg sample of the reference standard was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: A 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: 16 scans were acquired with a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 5 seconds.
-
¹³C NMR Acquisition: 2048 scans were acquired with a spectral width of 250 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the proton and carbon signals were compared to the expected values for the this compound structure.
Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)
Objective: To determine the purity of the this compound reference standard and quantify any impurities.
Protocol:
-
Sample Preparation: A stock solution of the reference standard was prepared at 1 mg/mL in methanol. A series of dilutions were made to create calibration standards.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector and a DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
-
Data Analysis: The peak area of this compound was used to calculate the purity as a percentage of the total peak area.
Stability Assessment
Objective: To evaluate the stability of the this compound reference standard under various storage conditions.
Protocol:
-
Long-Term Stability: Samples of the reference standard were stored at 2-8°C. Aliquots were analyzed by GC-FID at 0, 3, 6, 12, and 24-month time points.
-
Short-Term Stability: Samples were stored at ambient temperature (25°C) and analyzed by GC-FID at 0, 24, 48, 72, and 168 hours.
-
Data Analysis: The purity of the stored samples was compared to the initial purity to determine the extent of degradation.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the validation process.
Caption: Overall validation workflow for the this compound reference standard.
Caption: Workflow for purity determination by Gas Chromatography-Flame Ionization Detection.
Comparative Analysis of 5-Methylheptanal in Food Matrices: A Methodological Guide
A comprehensive review of existing literature reveals a notable gap in quantitative data regarding the concentration of 5-Methylheptanal across different food matrices. While this branched-chain aldehyde is a potential contributor to the aroma profile of various foods, specific comparative studies detailing its prevalence are scarce. This guide, therefore, provides a foundational framework for researchers, scientists, and drug development professionals to conduct their own comparative analyses. It outlines the theoretical basis for the presence of this compound in certain foods, details the primary analytical methodologies for its quantification, and presents templates for data comparison and visualization.
Theoretical Occurrence of this compound in Food
This compound, a branched-chain aldehyde, is primarily formed in food through two main chemical pathways: the Strecker degradation of amino acids and the oxidation of lipids.[1][2] Its presence can be anticipated in foods rich in the precursor molecules and subjected to processing conditions that favor these reactions, such as heating.
Foods with a High Likelihood of Containing this compound:
-
Processed Meats: The high protein and fat content, combined with cooking processes like roasting and frying, create an ideal environment for both Strecker degradation of isoleucine and lipid oxidation.
-
Dairy Products, Especially Cheese: The ripening process of cheese involves enzymatic and microbial activities that can lead to the formation of various volatile compounds, including branched-chain aldehydes from amino acid catabolism.
-
Nuts and Seeds: Roasting of nuts and seeds can initiate Maillard reactions and lipid oxidation, potentially generating this compound.
-
Baked Goods: The baking process involves the Maillard reaction, which can contribute to the formation of a wide array of flavor compounds, including Strecker aldehydes.
-
Fried Foods: The high temperatures and presence of cooking oils make fried foods susceptible to lipid oxidation, a key pathway for aldehyde formation.[3]
Formation Pathways of this compound
The characteristic flavor profile of many cooked and fermented foods is, in part, due to the formation of branched-chain aldehydes.[1][4] this compound is no exception, arising from well-established chemical reactions involving common food components.
Strecker Degradation of Isoleucine
The Strecker degradation is a crucial part of the Maillard reaction, involving the reaction of an α-amino acid with a dicarbonyl compound.[5][6] In the case of this compound, the precursor amino acid is isoleucine. The reaction proceeds through the formation of a Schiff base, followed by decarboxylation and hydrolysis to yield the corresponding Strecker aldehyde, which has one less carbon atom than the original amino acid.
Lipid Oxidation
The oxidation of unsaturated fatty acids is another significant pathway for the formation of aldehydes.[7][8] Branched-chain fatty acids, present in some food lipids, can undergo oxidation to form branched-chain aldehydes.[9] The process is a free-radical chain reaction involving initiation, propagation, and termination steps, leading to the breakdown of fatty acids into a variety of volatile compounds, including this compound.
Experimental Protocols for Quantification
The analysis of trace levels of volatile aldehydes like this compound in complex food matrices requires sensitive and selective analytical techniques.[10][11][12] Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful tool for this purpose, often coupled with a sample preparation technique to isolate and concentrate the volatile compounds.[10]
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, sensitive, and simple method for the extraction of volatile and semi-volatile compounds from food matrices.
-
Sample Homogenization: A representative portion of the food sample is homogenized to ensure a uniform matrix. For solid samples, this may involve grinding or blending.
-
Incubation: A known amount of the homogenized sample is placed in a sealed headspace vial. An internal standard (e.g., a deuterated analog of the analyte) is added for accurate quantification.
-
Extraction: The vial is incubated at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace. An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is then exposed to the headspace for a defined period (e.g., 20 minutes) to adsorb the analytes.
-
Desorption: The SPME fiber is withdrawn from the sample vial and immediately inserted into the heated injection port of the GC-MS system, where the adsorbed analytes are thermally desorbed onto the analytical column.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gas Chromatograph (GC):
-
Injector: Splitless mode, temperature e.g., 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: An initial temperature of e.g., 40°C held for 2 minutes, then ramped at a rate of e.g., 5°C/min to 250°C and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of e.g., 1.0 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Mode: Full scan mode (e.g., m/z 35-350) for initial identification and Selected Ion Monitoring (SIM) mode for targeted quantification to enhance sensitivity and selectivity.
-
Data Presentation: Templates for Comparative Analysis
To facilitate a clear and objective comparison of this compound levels, the following table templates can be utilized to summarize quantitative data obtained from experimental analysis.
Table 1: Concentration of this compound in Various Food Matrices
| Food Matrix | Sample Description | Processing Method | This compound Concentration (µg/kg) ± SD | Analytical Method |
| Roasted Beef | Top round, roasted at 180°C for 60 min | Roasting | [Insert Data] | HS-SPME-GC-MS |
| Fried Chicken | Breast meat, deep-fried at 190°C for 8 min | Frying | [Insert Data] | HS-SPME-GC-MS |
| Cheddar Cheese | Aged for 12 months | Ripening | [Insert Data] | HS-SPME-GC-MS |
| Whole Wheat Bread | Commercial brand | Baking | [Insert Data] | HS-SPME-GC-MS |
| Roasted Almonds | Unsalted, roasted at 160°C for 15 min | Roasting | [Insert Data] | HS-SPME-GC-MS |
Table 2: Comparison of Analytical Method Performance for this compound Quantification
| Parameter | Method A: HS-SPME-GC-MS | Method B: [Alternative Method] |
| Limit of Detection (LOD) | [Insert Data] | [Insert Data] |
| Limit of Quantification (LOQ) | [Insert Data] | [Insert Data] |
| Linearity (R²) | [Insert Data] | [Insert Data] |
| Recovery (%) | [Insert Data] | [Insert Data] |
| Precision (RSD %) | [Insert Data] | [Insert Data] |
Sensory Properties and Future Outlook
Branched-chain aldehydes, including homologues of this compound, are known to contribute malty, chocolate-like, and fruity aroma notes to food.[1] The specific sensory impact of this compound would depend on its concentration and the overall aroma profile of the food matrix.
The lack of quantitative data on this compound highlights a significant area for future research in food chemistry and flavor science. A systematic investigation into the occurrence of this compound in a wide range of foods, utilizing the methodologies outlined in this guide, would provide valuable insights into its contribution to food flavor and its potential as a marker for specific processing conditions. Such studies would be of great interest to the food industry for product development and quality control, as well as to researchers investigating the complex chemistry of food flavor.
References
- 1. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strecker-type degradation produced by the lipid oxidation products 4,5-epoxy-2-alkenals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Strecker degradation - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. longdom.org [longdom.org]
- 8. Advance in aldehydes derived from lipid oxidation: A review of the formation mechanism, attributable food thermal processing technology, analytical method and toxicological effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 5-Methylheptanal
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 5-Methylheptanal in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Chemical Identifier:
Hazard Identification and Personal Protective Equipment
This compound is a flammable liquid and vapor. It can cause skin and eye irritation and may cause respiratory irritation.[3][4][5][6] Proper PPE is crucial to minimize exposure and ensure safety.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times to protect from splashes.[5][6][7][8][9] |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber or neoprene gloves are recommended. Inspect gloves for any damage before use.[3][5][7][9][10] |
| Respiratory Protection | Air-purifying respirator | Use a NIOSH/MSHA approved respirator if working in a poorly ventilated area or if exposure limits are exceeded.[5][6][9][10][11] |
| Protective Clothing | Laboratory Coat or Chemical-resistant Apron | A lab coat should be worn to protect from skin contact. For larger quantities, a chemical-resistant apron or coveralls are recommended.[6][7][9][10] |
| Footwear | Closed-toe shoes | Chemical-resistant boots are advised when handling large quantities or in case of spills.[7][9][10] |
Operational and Disposal Plans
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
Spill Management:
-
In case of a small spill, absorb the chemical with an inert material (e.g., sand, vermiculite).
-
Place the absorbent material in a sealed, labeled container for disposal.
-
For large spills, evacuate the area and follow emergency procedures.
-
-
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not pour down the drain.
-
Experimental Workflow Diagram
Caption: This diagram outlines the key steps for the safe handling of this compound, from preparation to disposal.
References
- 1. This compound | C8H16O | CID 10953527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (5S)-5-methylheptanal | C8H16O | CID 95375885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WERCS Studio - Application Error [assets.thermofisher.cn]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. pfaltzandbauer.com [pfaltzandbauer.com]
- 7. epa.gov [epa.gov]
- 8. hazmatschool.com [hazmatschool.com]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 12. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
